molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B1676023 m-Anisidine CAS No. 536-90-3

m-Anisidine

Cat. No.: B1676023
CAS No.: 536-90-3
M. Wt: 123.15 g/mol
InChI Key: NCBZRJODKRCREW-UHFFFAOYSA-N
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Description

m-Anisidine (CAS 536-90-3), also known as 3-methoxyaniline, is an organic compound with the formula CH₃OC₆H₄NH₂ . It typically presents as a clear, pale yellow to amber or brown liquid with a boiling point of approximately 251 °C . This compound is a versatile building block in organic synthesis and materials science. Its primary value lies in its amino and methoxy functional groups attached to a benzene ring, enabling its use in various electrophilic substitution and condensation reactions. A significant application of this compound is as a monomer in the synthesis of functional polymers, such as poly(this compound) (PMA) . When doped with acids like HCl, HNO₃, or H₂SO₄, PMA exhibits semi-crystalline structures and electrical conductivity, making it a subject of interest in the development of conductive polymers for electronic and sensing applications . Furthermore, this compound serves as a precursor in the synthesis of various nitrogen-containing heterocycles. It is utilized in rhodium-catalyzed syntheses of indoles and copper-catalyzed syntheses of benzimidazoles, which are privileged structures in medicinal chemistry . It is also employed in the preparation of N-substituted-3-chloro-2-azetidinones, compounds investigated for their potential anthelmintic properties . Additionally, researchers use this compound in the preparation of specialized dyes, such as azocalix[4]arenes . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is toxic if swallowed, in contact with skin, or inhaled, and requires appropriate safety measures including the use of personal protective equipment and adequate ventilation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
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InChI Key

NCBZRJODKRCREW-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)N
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Molecular Formula

C7H9NO, Array
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Related CAS

104350-19-8
Record name Benzenamine, 3-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID8024529
Record name 3-Methoxyaniline
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Molecular Weight

123.15 g/mol
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Physical Description

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05
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Density

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³
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Vapor Pressure

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31
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Color/Form

Pale yellow, oily liquid

CAS No.

536-90-3
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Melting Point

30 to 34 °F (NTP, 1992), -1 °C
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Foundational & Exploratory

An In-depth Technical Guide to m-Anisidine: Properties, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of m-Anisidine (3-methoxyaniline), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical applications. Herein, we delve into its fundamental properties, synthesis, reactivity, and its significant role as a building block in various industries, with a particular focus on its applications in the pharmaceutical sector.

Core Characteristics and Physicochemical Properties of this compound

This compound, systematically named 3-methoxyaniline, is an aromatic organic compound. It is one of three isomers of anisidine, distinguished by the meta-position of the amino group relative to the methoxy group on the benzene ring.[1] Commercial preparations of this compound typically appear as a clear, light yellow to amber-colored liquid, which may darken to brown upon exposure to air due to oxidation.[1]

Key Identifiers and Molecular Properties:

PropertyValueSource(s)
CAS Number 536-90-3[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [2]
IUPAC Name 3-Methoxyaniline[1]
Synonyms m-Aminoanisole, 3-Aminoanisole, 3-Methoxybenzenamine[3]

Physicochemical Data:

PropertyValueSource(s)
Appearance Pale yellow oily liquid[1]
Melting Point < 0 °C[1]
Boiling Point 251 °C[1]
Density 1.096 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.581[1]
Solubility Slightly soluble in water; soluble in ethanol, ether, benzene, and dilute acids.[4][5]
pKa 4.23 (at 25 °C)[4]

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound is most commonly achieved through the reduction of m-nitroanisole. The following protocol is a well-established method for its preparation in a laboratory setting.[6]

Synthesis Workflow

The synthesis involves a two-step process starting from m-nitrophenol: methylation of the hydroxyl group followed by the reduction of the nitro group.

G A m-Nitrophenol B Methylation (e.g., Dimethyl sulfate) A->B C m-Nitroanisole B->C D Reduction (e.g., Fe/HCl) C->D E This compound D->E

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol details the reduction of m-nitroanisole using iron filings in the presence of hydrochloric acid.

Materials:

  • m-Nitroanisole (0.23 mole)

  • Methanol (110 mL)

  • Concentrated Hydrochloric Acid (7.5 mL)

  • Iron Filings (0.75 gram atom)

  • Sodium Hydroxide (for basification)

  • Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-nitroanisole, methanol, and concentrated hydrochloric acid.

  • Heat the mixture to boiling with continuous stirring.

  • Add the iron filings in small portions over a period of one hour to control the exothermic reaction.

  • Continue refluxing and stirring for an additional five hours after the final addition of iron filings.

  • After the reaction is complete, make the mixture strongly alkaline with a concentrated solution of sodium hydroxide.

  • Perform steam distillation to separate the product. Collect the initial methanol distillate separately.

  • Extract the remaining aqueous distillate with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • The final product, this compound, can be further purified by vacuum distillation.[6]

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily dictated by the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group imparts nucleophilic character and allows for diazotization, while the methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution.[4]

Diazotization and the Sandmeyer Reaction

A cornerstone of this compound's utility in synthesis is its ability to undergo diazotization. The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is highly versatile and can be converted into a wide array of functional groups through the Sandmeyer reaction, which utilizes copper(I) salts as catalysts.[2]

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction A This compound B NaNO₂, HCl 0-5 °C A->B C m-Methoxybenzene diazonium chloride B->C D CuCl C->D F CuBr C->F H CuCN C->H E 3-Chloroanisole D->E G 3-Bromoanisole F->G I 3-Methoxybenzonitrile H->I

Caption: Diazotization of this compound followed by Sandmeyer reactions.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]

Applications in Pharmaceutical and Chemical Industries

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, from dyes to pharmaceuticals.[4]

Role in Drug Development

The methoxyaniline scaffold is a common feature in many biologically active molecules. Notably, derivatives of anisidine are used in the synthesis of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[7] For example, 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, is a crucial fragment for a number of potent VEGFR-2 inhibitors.[7] The synthesis of such complex molecules often leverages the reactivity of the anisidine core.

Other reported pharmaceutical applications include its use in the synthesis of:

  • N-substituted-3-chloro-2-azetidinones, which have potential as anthelmintic agents.[8]

  • Indoles, via rhodium-catalyzed reactions.[8]

  • Benzimidazoles, through copper-catalyzed synthesis.[8]

Other Industrial Applications

Beyond pharmaceuticals, this compound is utilized in:

  • Azo Dyes: It serves as a common precursor for the synthesis of azo dyes.[4]

  • Corrosion Inhibition: It has been employed as a corrosion inhibitor for metals such as aluminum and copper in acidic environments.[4]

  • Organic Photosensitive Materials: It is used in the production of materials for photosensitive applications.[4]

Analytical Characterization

For quality control and research purposes, the identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Spectroscopic Data

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons, the methoxy group, and the amino group. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. A representative set of data is provided below.[9]

AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.03m
Aromatic-H6.30m
Aromatic-H6.24m
Aromatic-H6.21m
-OCH₃3.72s
-NH₂3.59br s

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[10]

AssignmentChemical Shift (δ, ppm)
C-O~160
C-N~148
Aromatic C-H~100 - 130
-OCH₃~55
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and quantifying any impurities. A typical impurity in ortho-anisidine is aniline, ortho-chloroanisole and ortho-chloroaniline, and similar impurities could be expected in this compound depending on the synthetic route.[11]

Illustrative HPLC Method: A reverse-phase HPLC method can be employed for the analysis of anisidines.[8][12]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[12]

  • Detection: UV detection at a wavelength of 254 nm is commonly used.[8]

  • Flow Rate: Typically around 1.0 mL/min.

This method can be adapted and validated for the specific purpose of assessing the purity of this compound and identifying potential process-related impurities or degradation products.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[13]

  • Irritation: It can cause skin and eye irritation.[13]

  • Organ Effects: May cause damage to organs through prolonged or repeated exposure. There is also a risk of methemoglobinemia.[3][13]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[13]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • It is light-sensitive and should be stored protected from light.[13]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its versatile reactivity, particularly the ability of its amino group to undergo diazotization, makes it a valuable precursor in the synthesis of a wide range of compounds. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the creation of novel and complex molecules, including potentially life-saving pharmaceuticals.

References

Introduction: The Role of m-Anisidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of m-Anisidine

This compound (IUPAC name: 3-Methoxyaniline) is an aromatic organic compound that holds a significant position as a versatile intermediate in the fine chemical industry.[1] With the chemical formula C₇H₉NO, it is one of three isomers of methoxy-substituted aniline.[2] Structurally, it is an aniline derivative where a methoxy group is substituted at the meta position of the benzene ring.[3] This substitution pattern governs its unique electronic properties and reactivity, making it a crucial building block in the synthesis of pharmaceuticals, high-performance azo dyes, and specialty chemicals.[1][4][5] Its applications range from being a precursor for analgesics and antipyretics to a component in corrosion inhibitors for metals in acidic environments.[4][6][7] This guide provides a detailed exploration of its physicochemical properties, core reactivity, and practical applications for professionals in research and drug development.

Core Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow or amber-colored oily liquid at room temperature, though commercial samples may appear brown due to air oxidation.[2][3] Like other anilines, it possesses a characteristic fishy odor.[6][8] The compound is sensitive to prolonged exposure to air and light, which necessitates proper storage to maintain its purity.[6][8][9]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-Methoxyaniline[2]
CAS Number 536-90-3[2]
Molecular Formula C₇H₉NO[2][10]
Molar Mass 123.15 g·mol⁻¹[2][11]
Appearance Pale yellow to amber oily liquid[2][3]
Melting Point < 0 °C to -1 °C[2][8][11]
Boiling Point 251 °C at 760 mmHg[2][8][9]
Density 1.096 g/mL at 20-25 °C[2][11]
Refractive Index (n²⁰/D) 1.5794 - 1.581[2][11]
Solubility Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and dilute acids.[1][2][6]
Flash Point >122 °C[2]
Autoignition Temperature 515 °C[2]
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra, including the gas-phase infrared (IR) spectrum, which is invaluable for confirming the presence of key functional groups.[10] Additionally, 13C NMR data is available for confirming the carbon skeleton of the molecule.[12]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electron-donating amino (-NH₂) group and the electron-donating methoxy (-OCH₃) group. This dual activation makes the aromatic ring highly susceptible to electrophilic attack and imparts strong nucleophilicity to the amino group.

Reactions of the Amino Group: Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a weak base. The methoxy group, being electron-donating, slightly increases the electron density on the ring and the amino group, making this compound a slightly stronger base than aniline.[1] It readily reacts with acids to form ammonium salts.[6]

Acylation of the amino group is a fundamental transformation, often used as a protective strategy in multi-step syntheses. The reaction with agents like acetic anhydride proceeds readily to form the corresponding amide, N-(3-methoxyphenyl)acetamide. This protection is crucial as it moderates the activating effect of the amino group and prevents unwanted side reactions, such as oxidation, during subsequent electrophilic substitutions.

Illustrative Experimental Protocol: Acetylation of this compound

The following protocol is based on a general procedure for the acetylation of aromatic amines.[1]

  • Setup: In a dry reaction flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and pyridine (0.6 eq) in dichloromethane (DCM) to a concentration of 0.7 M.

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the cold solution.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water (2 mL per mmol of this compound). Extract the mixture with DCM (3 x 5 mL/mmol).

  • Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography.[1]

Workflow for Acylation of this compound

G Figure 1: General Workflow for this compound Acylation A This compound + Pyridine in Dichloromethane B Add Acetic Anhydride at 0°C A->B Step 1 C Stir at Room Temp (Monitor by TLC) B->C Step 2 D Quench with Water & Extract with DCM C->D Step 3 E Wash with NaHCO3 & Brine D->E Step 4 F Dry, Filter, Concentrate E->F Step 5 G Purify by Chromatography F->G Step 6 H N-(3-methoxyphenyl)acetamide (Final Product) G->H Yields

Figure 1: General Workflow for this compound Acylation

The conversion of this compound's primary aromatic amino group into a diazonium salt is one of its most important reactions.[1] This is achieved by treating it with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C).[13][14]

The resulting m-methoxybenzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, including halides (Sandmeyer reaction), fluoride (Schiemann reaction), cyanide, and hydroxyl groups.[15] Furthermore, diazonium salts are weak electrophiles and can react with activated aromatic compounds in electrophilic substitution reactions known as azo coupling, which is the basis for the synthesis of a vast array of azo dyes.[14]

Mechanism of Diazotization

The reaction proceeds through several key steps:

  • Formation of nitrous acid from NaNO₂ and HCl.

  • Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic attack of the amino group of this compound on the nitrosonium ion.

  • A series of proton transfers and tautomerization steps.

  • Elimination of a water molecule to form the stable aryl diazonium ion.[13][14]

Reaction Mechanism: Diazotization of this compound

G Figure 2: Mechanism of this compound Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation A NaNO₂ + HCl B HONO (Nitrous Acid) A->B In situ C NO⁺ (Nitrosonium Ion) B->C + H⁺, - H₂O D This compound E N-Nitrosamine intermediate D->E + NO⁺, - H⁺ F Diazohydroxide intermediate E->F Tautomerization G m-Methoxybenzenediazonium ion F->G + 2H⁺, - H₂O

Figure 2: Mechanism of this compound Diazotization

Electrophilic Aromatic Substitution

The benzene ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating resonance effects of both the amino and methoxy groups. Both are ortho, para-directing substituents.

  • -NH₂ group directs to: positions 2, 4, 6

  • -OCH₃ group directs to: positions 2, 4, 6

The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are doubly activated. This makes this compound highly reactive, and reactions like bromination can proceed rapidly, sometimes leading to poly-substituted products.[6][8] For instance, the formation of a significant amount of dibromo product upon bromination is attributed to these two doubly activated positions.[6][8]

Applications in Advanced Synthesis

The unique reactivity of this compound makes it a precursor for a variety of complex molecules in medicinal and materials chemistry.

  • Heterocycle Synthesis: It is used in rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles.[6]

  • Pharmaceutical Building Block: It is a key starting material for N-substituted-3-chloro-2-azetidinones, which have been investigated as potential anthelmintic agents.[6]

  • Dye and Pigment Production: It is a common raw material for producing azocalix[16]arene dyes and other advanced azo dyes used in the textile and coatings industries.[1][5][6]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: It is harmful if swallowed and toxic in contact with skin. It may cause irritation to the skin, eyes, and respiratory system.[17]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[17] Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat, is mandatory.[16][18] Avoid inhalation of vapors or mists.[16]

  • Storage: Store in tightly closed containers in a cool, dark, and dry place away from direct sunlight.[8][18] It should be stored separately from incompatible materials.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][8][16] Contact with these substances can lead to vigorous or exothermic reactions.

  • Disposal: Waste material is considered hazardous and must be disposed of through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[16] Discharge into the environment must be avoided as it is very toxic to aquatic life with long-lasting effects.[16]

Conclusion

This compound is a cornerstone intermediate whose value is derived from the versatile reactivity of its functional groups. The nucleophilic amino group allows for straightforward derivatization through acylation and diazotization, the latter opening a gateway to a vast landscape of subsequent chemical transformations. Simultaneously, the highly activated aromatic ring provides a platform for constructing complex molecular architectures via electrophilic substitution. For researchers in drug development and materials science, a thorough understanding of these properties is essential for leveraging this compound's full synthetic potential while ensuring safe and responsible handling in the laboratory.

References

m-Anisidine solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of m-Anisidine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (3-methoxyaniline) is a pivotal chemical intermediate in the synthesis of a wide array of high-value molecules, including azo dyes, pharmaceuticals, and corrosion inhibitors.[1][2] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its solubility profile in aqueous and organic media. A comprehensive understanding of this compound's solubility is therefore critical for process optimization, formulation development, and ensuring reaction efficiency and product purity. This guide provides an in-depth analysis of the solubility of this compound in water and common organic solvents, grounded in established physicochemical principles and experimental data. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals who handle this versatile compound.

Physicochemical Characteristics of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₇H₉NO) is a monosubstituted aniline featuring a methoxy (-OCH₃) group at the meta position of the benzene ring. This structure imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity.

Key physicochemical parameters are summarized below:

PropertyValueSource(s)
Molecular Weight 123.15 g/mol [3][4]
Appearance Pale yellow to amber oily liquid[3][4]
Melting Point -1 to 1 °C[3][5]
Boiling Point ~251 °C[3][4]
Density 1.096 g/mL at 25 °C[3]
pKa (conjugate acid) 4.23 - 4.24 at 25 °C[3][5][6]
LogP (octanol-water) 0.93 - 0.95[3][7][8]

The pKa value of 4.23 indicates that this compound is a weak base.[3][5][7] Below this pH, the amino group will be predominantly protonated (-NH₃⁺), forming a more polar, water-soluble salt. The LogP value of ~0.93 suggests a moderate degree of lipophilicity, predicting preferential solubility in organic solvents over water, yet not to an extreme degree.[3][7]

Solubility in Water

The solubility of this compound in water is a subject of conflicting reports in the literature, highlighting the importance of empirical verification in a laboratory setting. While many sources describe it qualitatively as "insoluble" or "slightly soluble," quantitative data varies significantly.[2][3][6][7][9]

Table of Reported Water Solubility Values:

Solubility ValueTemperatureSource(s)
< 1 mg/mL19 °C (66 °F)[3][5][6][10]
18 g/L (18 mg/mL)25 °C (implied)[3][5]
20 g/L (20 mg/mL)20 °C[11]

Causality Behind Observations:

The low solubility can be attributed to the dominant hydrophobic character of the benzene ring. While the amino (-NH₂) and methoxy (-OCH₃) groups can participate in hydrogen bonding with water, the large nonpolar surface area of the aromatic ring disrupts water's hydrogen-bonding network, making solvation energetically unfavorable.

The discrepancy in reported values (from <1 mg/mL to 20 mg/mL) may stem from differences in experimental methodologies, purity of the this compound sample, or the criteria used to define "solubility." For instance, the higher values might represent miscibility limits rather than true equilibrium solubility. For practical applications, researchers should consider this compound as sparingly soluble in neutral water, but recognize that this solubility is not negligible and can be significantly enhanced under acidic conditions.

Solubility in Organic Solvents

In contrast to its limited aqueous solubility, this compound is widely reported to be soluble in a range of common organic solvents.[2][3][4][7][9] This behavior is consistent with the "like dissolves like" principle of solubility.

Qualitative Solubility Profile:

Solvent ClassExamplesSolubilitySource(s)
Alcohols Ethanol, MethanolSoluble[3][4][7]
Ethers Diethyl EtherSoluble[3][4][7]
Aromatic Hydrocarbons Benzene, TolueneSoluble[3][4][7]
Ketones AcetoneSoluble[4]
Halogenated Solvents DichloromethaneSoluble[2]
Nonpolar Hydrocarbons HexaneLimited Solubility[12]*

Note: Data for p-Anisidine suggests limited solubility in hexane, which is a reasonable prediction for the m-isomer as well.

Expert Insights: The molecular structure of this compound facilitates these interactions. The aromatic ring allows for favorable van der Waals forces and pi-pi stacking interactions with aromatic solvents like benzene and toluene. The polar amino group can act as a hydrogen bond donor, and both the amino and ether oxygen can act as hydrogen bond acceptors, promoting solubility in protic solvents like ethanol. Its overall moderate polarity allows for miscibility with polar aprotic solvents like acetone and ethers. This broad solubility makes it a versatile reagent for a variety of reaction conditions.

Factors Influencing Solubility: A Deeper Dive

Effect of pH

The most significant factor influencing the aqueous solubility of this compound is pH. As a weak base, its solubility dramatically increases in acidic solutions due to the formation of the corresponding anilinium salt.

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O (less soluble)(more soluble)

Given its pKa of ~4.23, this compound will be approximately 50% protonated at pH 4.23.[3][5][6] In solutions with a pH below 3, it will exist almost entirely as the highly water-soluble m-methoxyanilinium cation. This principle is routinely exploited in synthetic chemistry for both reaction setup and purification (e.g., acid-base extraction). For instance, this compound can be dissolved in dilute hydrochloric acid for a reaction and later recovered as the free base by neutralization.[7]

Effect of Temperature

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

To resolve discrepancies in published data and ascertain solubility under specific laboratory conditions, the OECD Test Guideline 105 (Water Solubility), commonly known as the shake-flask method, provides a robust and self-validating protocol.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water (or a buffer of known pH) in a stoppered flask. The excess is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved phases. A preliminary study can determine the time required to reach equilibrium.

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature until the undissolved this compound has fully separated (e.g., by settling or forming a distinct layer). Centrifugation may be required to facilitate this separation.

  • Sampling: Carefully extract a sample from the clear, aqueous supernatant, ensuring no undissolved material is transferred.

  • Quantification: Analyze the concentration of this compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions (temperature and pH). The experiment should be repeated to ensure reproducibility.

Workflow Visualization:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess this compound to known volume of water B Agitate at constant temperature (24-48h) A->B C Cease agitation Allow phases to separate B->C D Centrifuge (optional) C->D E Sample aqueous phase D->E F Quantify concentration (e.g., HPLC, GC) E->F G Equilibrium Solubility (g/L or mol/L) F->G

Caption: Standard Shake-Flask Method Workflow for Solubility Determination.

Practical Implications for Drug Development and Research

  • Reaction Solvent Selection: The high solubility in solvents like ethanol, benzene, and ethers makes them excellent choices for reactions involving this compound.[3][4][7]

  • Work-up and Purification: The pH-dependent aqueous solubility is a powerful tool for purification. An organic reaction mixture can be washed with dilute acid to extract the this compound into the aqueous phase, leaving non-basic impurities behind. The this compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Formulation Development: In pharmaceutical applications, the low neutral water solubility would necessitate formulation strategies such as salt formation (e.g., this compound hydrochloride) or the use of co-solvents to achieve desired concentrations in aqueous delivery systems.

  • Environmental Fate and Safety: The compound's low water solubility but high toxicity to aquatic life necessitates careful handling and disposal to prevent environmental release.[13][14][15] Spills should be contained and absorbed with inert material, not flushed with water.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[13][14] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[10][14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][16]

Conclusion

This compound exhibits a dichotomous solubility profile: it is sparingly soluble in neutral water but readily soluble in a wide range of organic solvents and acidic aqueous solutions. This behavior is a direct consequence of its molecular structure, which balances a hydrophobic aromatic ring with polar, hydrogen-bonding functional groups. For professionals in research and drug development, a nuanced understanding of these solubility characteristics, particularly the profound effect of pH, is not merely academic—it is a practical necessity for designing efficient synthetic routes, developing effective purification protocols, and ensuring the safe and responsible handling of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Characterization of m-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

m-Anisidine (3-methoxyaniline) is an aromatic organic compound with the chemical formula C₇H₉NO.[1] It presents as a pale yellow or amber liquid and is a crucial intermediate in the synthesis of various azo dyes, pharmaceuticals, and other specialty chemicals.[2] Given its role in complex synthetic pathways, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The interpretation herein is grounded in fundamental principles and supported by empirical data from established chemical databases.

Mass Spectrometry (MS): Elucidating the Molecular Blueprint and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a volatile and thermally stable molecule like this compound, Electron Ionization (EI) is the method of choice, as it provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, stable charged ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound provides clear evidence of its molecular weight and structural features. The molecular weight of this compound is 123.15 g/mol .[3]

  • Molecular Ion (M•+): The spectrum exhibits a prominent molecular ion peak at m/z 123 , confirming the molecular weight of the compound.[4]

  • Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation involves the methoxy and amino functional groups.

    • Loss of a Methyl Radical (•CH₃): A significant peak is observed at m/z 108 . This corresponds to the loss of a methyl radical from the methoxy group, forming a stable phenoxy-like cation.

    • Loss of Formaldehyde (CH₂O): Another important fragmentation pathway is the loss of a neutral formaldehyde molecule from the m/z 108 ion, resulting in a peak at m/z 80 .[4] This is a common fragmentation for methoxy-substituted aromatic compounds.

    • Other Fragments: Additional peaks can be seen at m/z values such as 92 (loss of •OCH₃), 65, and 53, which arise from further fragmentation of the aromatic ring structure.[4]

The logical flow of the primary fragmentation can be visualized as follows:

G M m/z 123 (Molecular Ion, M•+) M_minus_CH3 m/z 108 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CH2O m/z 80 M_minus_CH3->M_minus_CH3_minus_CH2O - CH₂O

EI-MS Fragmentation Pathway of this compound.
Summary of Mass Spectrometry Data

m/z ValueProposed Fragment AssignmentRelative Intensity
123[M]•+ (Molecular Ion)High
108[M - •CH₃]+High
92[M - •OCH₃]+Moderate
80[M - •CH₃ - CH₂O]+High
65[C₅H₅]+Moderate
53[C₄H₃]+Moderate

Table based on data from ChemicalBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, most commonly deuterochloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum with singlets for each unique carbon.

  • Advanced Experiments (Optional): Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.[5] 2D NMR experiments (e.g., COSY, HSQC) can establish connectivity between protons and carbons.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the methoxy, amine, and aromatic protons.[6]

  • Amine Protons (-NH₂): A broad singlet typically appears around δ 3.6-3.8 ppm . This signal corresponds to the two amine protons. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for labile protons.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is observed at approximately δ 3.79 ppm . This is characteristic of a methoxy group attached to an aromatic ring.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and exhibit a complex splitting pattern in the range of δ 6.2-7.2 ppm .

    • The proton at C2 (between the two substituents) is often a triplet or singlet-like peak around δ 6.3 ppm .

    • The protons at C4 and C6 are typically doublets or triplets in the δ 6.2-6.4 ppm range.

    • The proton at C5, being ortho to the methoxy group and para to the amino group, appears further downfield as a triplet around δ 7.1 ppm due to deshielding effects.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays seven unique signals, corresponding to each carbon atom in the molecule.[7]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a sharp signal at δ 55.2 ppm .

  • Aromatic Carbons (Ar-C):

    • The carbons directly attached to the substituents are quaternary and appear at δ 160.7 ppm (C-OCH₃) and δ 147.8 ppm (C-NH₂) . The carbon attached to the highly electronegative oxygen atom is the most downfield.

    • The four CH carbons of the aromatic ring appear between δ 101.4 ppm and δ 130.1 ppm . A DEPT-135 experiment would show these, along with the methoxy carbon, as positive signals.

G cluster_structure This compound Structure & Numbering C1-NH2 1 C2-H 2 C1-NH2->C2-H NH2 -NH₂ C1-NH2->NH2 C3-OCH3 3 C2-H->C3-OCH3 C4-H 4 C3-OCH3->C4-H O-CH3 O-CH₃ C3-OCH3->O-CH3 C5-H 5 C4-H->C5-H C6-H 6 C5-H->C6-H C6-H->C1-NH2

Numbering scheme for NMR assignments.
Summary of NMR Data

¹H NMR Data (90 MHz, CDCl₃) [6]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.1Triplet (t)1HH-5
~6.2-6.4Multiplet (m)3HH-2, H-4, H-6
3.79Singlet (s)3H-OCH₃
~3.7Broad (br s)2H-NH₂

¹³C NMR Data (90 MHz, CDCl₃) [7]

Chemical Shift (δ ppm)AssignmentDEPT-135
160.7C-3 (-OCH₃)Quaternary (No Signal)
147.8C-1 (-NH₂)Quaternary (No Signal)
130.1C-5CH (+)
108.0C-6CH (+)
104.4C-4CH (+)
101.4C-2CH (+)
55.2-OCH₃CH₃ (+)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds.

Experimental Protocol: Fourier-Transform Infrared (FT-IR)
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer. A background spectrum of air is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectrum Interpretation

The IR spectrum of this compound provides clear signatures for its amine, ether, and aromatic components.[8]

  • N-H Stretching: The primary amine (-NH₂) group is characterized by a distinctive pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching:

    • Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).

    • Aliphatic C-H stretching from the methyl group (-CH₃) is observed just below 3000 cm⁻¹ (typically 2835-2950 cm⁻¹ ).

  • C=C Aromatic Ring Stretching: Strong absorptions in the 1580-1620 cm⁻¹ and 1470-1520 cm⁻¹ regions are characteristic of the carbon-carbon double bond stretching within the benzene ring.

  • C-O Ether Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic absorption band due to asymmetric C-O-C stretching, typically found around 1200-1250 cm⁻¹ . A symmetric stretch is also present near 1030-1050 cm⁻¹ .

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is typically observed in the 1250-1340 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending bands in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring. For meta-disubstitution, strong bands are expected around 730-770 cm⁻¹ and 860-900 cm⁻¹.

G cluster_structure This compound Functional Groups cluster_spectrum Characteristic IR Frequencies (cm⁻¹) Amine Primary Amine (-NH₂) NH_Stretch 3350-3450 (doublet) Amine->NH_Stretch Aromatic Aromatic Ring (C=C, C-H) ArH_Stretch > 3000 Aromatic->ArH_Stretch Ar_Stretch ~1600, ~1500 Aromatic->Ar_Stretch Ether Aryl Ether (C-O-C) CO_Stretch 1250 & 1040 (strong) Ether->CO_Stretch

Correlation of Functional Groups to IR Frequencies.
Summary of Key IR Absorptions

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3350 - 3450N-H Stretch (asymmetric & symmetric)Primary Amine
3000 - 3100C-H StretchAromatic
2835 - 2950C-H StretchMethyl (-CH₃)
1580 - 1620C=C StretchAromatic Ring
1470 - 1520C=C StretchAromatic Ring
1200 - 1250C-O-C Asymmetric StretchAryl-Alkyl Ether
1030 - 1050C-O-C Symmetric StretchAryl-Alkyl Ether
700 - 900C-H Out-of-Plane BendAromatic (meta-subst.)

Conclusion

The collective application of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy provides an unequivocal structural identification of this compound. MS confirms the molecular weight of 123 and reveals a fragmentation pattern consistent with the loss of methyl and formaldehyde units. NMR spectroscopy maps the exact ¹H and ¹³C environments, confirming the meta-substitution pattern and the presence of both methoxy and amine groups. Finally, IR spectroscopy provides a rapid confirmation of all key functional groups present in the molecule. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and characterization in research and industrial applications.

References

A Technical Guide to the Physical Properties of m-Anisidine: Boiling and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Anisidine (3-methoxyaniline) is a pivotal aromatic amine intermediate in the synthesis of various pharmaceuticals and azo dyes. A profound understanding of its fundamental physical properties, particularly its phase transition temperatures, is critical for its effective handling, purification, and application in complex synthetic pathways. This guide provides an in-depth analysis of the boiling and melting points of this compound, grounded in its molecular structure and intermolecular forces. Furthermore, it outlines validated experimental protocols for the precise determination of these properties, ensuring data integrity and reproducibility in a research and development setting.

Introduction to this compound: A Molecular Overview

This compound, systematically named 3-methoxyaniline, is an organic compound with the chemical formula C₇H₉NO.[1][2] It is an isomer of anisidine, characterized by a benzene ring substituted with a methoxy group (-OCH₃) and an amino group (-NH₂) at positions 1 and 3, respectively. At ambient temperature, it typically presents as a colorless to pale yellow or amber oily liquid, which may darken upon exposure to air and light due to oxidation.[3][4] Its molecular structure, featuring both a hydrogen bond donor (the amino group) and acceptor sites, as well as a polar ether linkage, dictates its physicochemical behavior.

Core Physical Properties: Phase Transition Data

The melting and boiling points are critical parameters that define the physical state of this compound under varying temperatures and pressures. These properties are fundamental for designing purification processes like distillation and for establishing safe storage and handling conditions.

Melting Point

The melting point of this compound is consistently reported to be in the range of -1°C to 1°C .[1][5][6] Some sources also report it as < 0°C.[3][7] This low melting point explains why this compound is a liquid under standard laboratory conditions.

Boiling Point

The normal boiling point of this compound is recorded at 251°C (484°F; 524 K) at standard atmospheric pressure (760 mmHg) .[1][3][5][8] It is crucial to note the pressure at which a boiling point is measured, as this temperature is dependent on the external pressure. For purification via vacuum distillation, the boiling point will be significantly lower (e.g., 125°C at 13 mmHg).[9]

Data Summary

For clarity and rapid reference, the key physical properties of this compound are summarized below.

Physical PropertyValueConditions
Melting Point -1°C to 1°C (30.2°F to 33.8°F)-
Boiling Point 251°C (484°F)760 mmHg
Molecular Weight 123.15 g/mol -
Density 1.096 g/mL20°C or 25°C
Appearance Colorless to yellow/amber liquidStandard Temperature & Pressure

Sources:[1][3][5][8][10]

The Science Behind the Numbers: Intermolecular Forces

The observed melting and boiling points of this compound are a direct consequence of the cumulative strength of the intermolecular forces between its molecules. To transition from a solid to a liquid, and subsequently to a gas, sufficient kinetic energy must be supplied to overcome these attractions.[11]

  • Hydrogen Bonding : The primary amino group (-NH₂) is the most significant contributor, acting as a hydrogen bond donor. The nitrogen-bound hydrogen atoms can form strong hydrogen bonds with the lone pair electrons on the nitrogen or oxygen atoms of neighboring molecules. This is a powerful intermolecular force that significantly raises the boiling point compared to molecules of similar mass that cannot hydrogen bond.[11]

  • Dipole-Dipole Interactions : The presence of electronegative nitrogen and oxygen atoms creates a net molecular dipole. This results in permanent dipole-dipole attractions between adjacent this compound molecules, further contributing to the cohesion of the substance.[11]

  • London Dispersion Forces : These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area. While weaker than hydrogen bonding or dipole-dipole forces, they provide a baseline level of attraction.[11]

The combination of these forces, particularly the strong hydrogen bonding, necessitates a substantial amount of thermal energy to separate the molecules into the gaseous phase, explaining its relatively high boiling point of 251°C.

Experimental Determination Protocols

Accurate determination of physical constants is a hallmark of good science. The following protocols describe standard, reliable methods for measuring the melting and boiling points of this compound.

Protocol for Melting Point Determination

Since this compound's melting point is near 0°C, this procedure requires a cooling bath apparatus.

Methodology:

  • Sample Preparation : Place a small sample (5-10 mL) of this compound into a clean, dry test tube.

  • Apparatus Setup : Insert a calibrated low-temperature thermometer or a digital temperature probe into the sample, ensuring the bulb/sensor is fully immersed but not touching the glass.

  • Cooling : Submerge the lower portion of the test tube in a cooling bath (e.g., an ice-salt or dry ice-acetone slush). Stir the sample gently and continuously with the thermometer to ensure uniform cooling and prevent supercooling.

  • Observation (Freezing Point) : Record the temperature at which the first crystals appear and remain. Continue cooling and stirring until the sample solidifies, recording the temperature plateau. This plateau represents the freezing point, which for a pure substance is identical to its melting point.

  • Observation (Melting Point) : Remove the test tube from the cooling bath and allow it to warm slowly at ambient temperature. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). For a pure compound, this range should be narrow (<1°C).[12][13]

Causality: A narrow melting point range is a strong indicator of high sample purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[12][13]

Protocol for Boiling Point Determination (Microscale/Thiele Tube Method)

This method is efficient for small sample volumes and provides high accuracy.[14]

Methodology:

  • Sample Preparation : Add approximately 0.5 mL of this compound to a small test tube (e.g., 10 x 75 mm).

  • Capillary Insertion : Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly : Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating : Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm of the tube can be heated gently with a microburner or hot air gun.[14]

  • Observation : Heat the Thiele tube's side arm. As the temperature rises and approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs when the vapor pressure of the this compound exceeds the atmospheric pressure.

  • Measurement : Remove the heat source and allow the apparatus to cool slowly. The point at which the bubble stream slows and the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample is equal to the external atmospheric pressure.[14]

  • Pressure Correction : Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be applied for standardization.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each determination.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Place Sample in Test Tube B Insert Temperature Probe A->B C Immerse in Cooling Bath B->C D Stir and Observe for First Crystals (Freezing Pt) C->D E Remove from Bath & Allow to Warm D->E F Record Temperature Range from First Liquid to Last Crystal (Melting Pt) E->F G Analyze Melting Range for Purity Assessment F->G BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Add Sample to Small Test Tube B Insert Inverted Sealed Capillary A->B C Attach Assembly to Thermometer B->C D Place Assembly in Thiele Tube C->D E Heat Gently D->E F Observe Rapid Bubble Stream E->F G Remove Heat & Allow Cooling F->G H Record Temperature as Liquid Enters Capillary G->H I Record Barometric Pressure & Correct if Necessary H->I

References

An In-Depth Technical Guide to m-Anisidine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of m-Anisidine (3-Methoxyaniline), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delves into its fundamental molecular structure, physicochemical and spectroscopic properties, and key reactivity. Furthermore, it details a standard laboratory synthesis protocol, explores its wide-ranging applications as a building block in pharmaceuticals and dyes, and outlines critical safety and handling procedures. The guide is structured to deliver not only factual data but also expert insights into the practical application and chemical rationale behind its use.

Identification and Molecular Structure

This compound is an organic aromatic amine that holds significant importance as a precursor in various synthetic processes.[1] Its structure is characterized by a benzene ring substituted with an amino (-NH₂) group and a methoxy (-OCH₃) group at the meta (1,3) positions.[1]

Nomenclature and Identifiers
  • IUPAC Name: 3-Methoxyaniline[2][3]

  • Common Synonyms: this compound, 3-Aminoanisole, 1-Amino-3-methoxybenzene, m-Methoxyaniline[1][4][5]

  • CAS Number: 536-90-3[1][2][6]

  • Molecular Formula: C₇H₉NO[1][2][6]

  • Molecular Weight: 123.15 g/mol [6][7]

  • InChI Key: NCBZRJODKRCREW-UHFFFAOYSA-N[1][3][8]

Molecular Structure

The presence of both the amino and methoxy groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity. Both are considered electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution.[1] This dual activation makes this compound a versatile nucleophile and a valuable starting material in organic synthesis.[9]

Caption: 2D molecular structure of this compound (3-Methoxyaniline).

Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow to brown or dark red oily liquid at room temperature, which may darken upon exposure to air and light.[1][2][8][10] It possesses a characteristic fishy or amine-like odor.[1][8]

Physical Properties

The key physical properties of this compound are summarized in the table below. This data is critical for determining appropriate storage conditions, solvent selection, and purification techniques such as distillation.

PropertyValueSource(s)
Appearance Pale yellow to brown/dark red oily liquid[1][2][8]
Melting Point -1 to < 0 °C (30 to 32 °F)[2][4][8][10]
Boiling Point 251 °C (484 °F) at 760 mmHg[2][4][8][10]
Density 1.096 g/mL at 20-25 °C[2][4][8]
Solubility Slightly soluble in water (<0.1-2.05 g/100 mL); Soluble in ethanol, ether, benzene, acetone, and dilute acids.[1][2][8][9][10][11]
pKa 4.23 at 25 °C[1][11]
Refractive Index (n²⁰/D) ~1.581[8][11][12]
Flash Point >112 °C (>230 °F)[2][8][11]
Autoignition Temperature 515 °C (959 °F)[1][2]
Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. The expected spectral characteristics for this compound are:

  • ¹H NMR: The proton NMR spectrum will show a complex multiplet pattern for the four aromatic protons. A sharp singlet corresponding to the three methoxy (-OCH₃) protons would appear around 3.8 ppm, and a broad singlet for the two amine (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum is expected to display seven distinct signals: one for the methyl carbon of the methoxy group (around 55 ppm) and six signals for the aromatic carbons, with the carbon atoms directly bonded to the oxygen and nitrogen atoms showing characteristic shifts.[13]

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Strong N-H stretching bands for the primary amine will appear in the 3300-3500 cm⁻¹ region. C-H stretching bands for the aromatic ring will be seen just above 3000 cm⁻¹, while C-O stretching for the aryl ether will be present around 1200-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 123.15.

Chemical Properties and Reactivity

Influence of Functional Groups

The reactivity of this compound is dominated by the interplay between the amino and methoxy groups. Both are ortho-, para-directing activators for electrophilic substitution. This electronic configuration enhances the nucleophilicity of the aromatic ring, making it susceptible to reactions like halogenation and nitration.[1] The amino group itself is a strong nucleophile, readily participating in reactions such as acylation and alkylation.[9]

Key Reactions for Synthetic Applications
  • Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] This diazonium intermediate is highly versatile and can be subsequently converted into a wide array of functional groups (e.g., -OH, -CN, -X), making it a cornerstone reaction in the synthesis of dyes and other complex molecules.[9]

  • Acylation: The nucleophilic amino group reacts readily with acylating agents like acetic anhydride to form the corresponding amide.[9] This reaction is often used as a protecting strategy for the amino group to moderate its reactivity during other transformations on the aromatic ring.

Incompatibilities

This compound is incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorates), as contact may lead to fire or explosions.[1][11] It should also be kept away from strong acids, acid chlorides, acid anhydrides, and chloroformates.[1][8][10][11]

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves the reduction of 3-nitroanisole.[1][14] This precursor is typically prepared by the methylation of 3-nitrophenol.[8][15]

Primary Synthetic Pathway: Reduction of 3-Nitroanisole

Synthesis_Workflow Start 3-Nitroanisole Reaction Reduction (e.g., Fe/HCl in Methanol) Start->Reaction Product_Mix Crude Reaction Mixture Reaction->Product_Mix Alkalinize Basification (add NaOH) Product_Mix->Alkalinize Purify Steam Distillation / Extraction Alkalinize->Purify Final_Product Pure this compound Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established chemical literature for the reduction of a nitroarene using iron filings.[8][14][15]

Causality Statement: Iron metal in the presence of an acid like HCl is a classic, cost-effective, and efficient reagent for the reduction of aromatic nitro groups. The reaction proceeds via single electron transfers from the iron surface to the nitro group, which is progressively reduced to the amine. Methanol serves as a solvent to facilitate the reaction.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroanisole (0.23 mol), methanol (110 ml), and concentrated hydrochloric acid (7.5 ml).[8][14][15]

  • Heating: Heat the mixture to a gentle boil with continuous stirring.[8][14][15]

  • Addition of Reducing Agent: Add iron filings (0.75 gram-atom) in small portions over a period of one hour to control the exothermic reaction.[8][14][15]

  • Reflux: After the addition is complete, continue to stir the mixture under reflux for an additional 5 hours to ensure the reaction goes to completion.[8][14][15]

  • Work-up (Quenching & Neutralization): Allow the mixture to cool. Make the solution strongly alkaline by carefully adding a concentrated sodium hydroxide solution. This step neutralizes the acid and precipitates iron hydroxides, liberating the free amine.[8][14][15]

  • Purification (Distillation & Extraction): The product is isolated via steam distillation. The initial distillate containing methanol is collected separately. The subsequent aqueous distillate containing this compound is extracted with a suitable organic solvent (e.g., diethyl ether).[8][14][15]

  • Final Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed by distillation. The final product is purified by vacuum distillation, collecting the fraction at approximately 125 °C / 13 mmHg.[8][14]

Purification Methods

Impurities may include unreacted 3-nitroanisole or the ortho-isomer. Steam distillation is an effective method for removing the more volatile o-isomer.[1][8] Fractional distillation under reduced pressure is crucial for obtaining high-purity this compound.[8]

Applications in Research and Drug Development

This compound's structural motifs are present in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry and drug development.[1][9]

Applications cluster_pharma cluster_other Anisidine This compound Pharma Pharmaceuticals Anisidine->Pharma Dyes Azo Dyes & Pigments Anisidine->Dyes Agro Agrochemicals Anisidine->Agro Other Specialty Chemicals Anisidine->Other Analgesics Analgesics Pharma->Analgesics Antihistamines Antihistamines Pharma->Antihistamines Anthelmintics Anthelmintics Pharma->Anthelmintics Corrosion Corrosion Inhibitors Other->Corrosion Photosensitive Photosensitive Materials Other->Photosensitive

Caption: Key application pathways originating from this compound.

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and antidepressants.[1][16][17] It is specifically used in the synthesis of N-substituted-3-chloro-2-azetidinones, which have been investigated as potential anthelmintic agents, as well as in the rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles.[8]

  • Dye and Pigment Industry: this compound is a fundamental raw material for producing a range of azo dyes used in the textile and pigment industries.[1][9][11][17]

  • Corrosion Inhibition: It is an effective corrosion inhibitor, particularly for aluminum, copper, and other metals in acidic environments.[1][11][18][19]

  • Agrochemicals and Specialty Chemicals: The compound is also used as an intermediate in the manufacturing of certain agrochemicals and other specialty chemicals.[1][17][19]

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[1]

Hazard Identification

The compound is toxic and poses significant health risks upon exposure.[1][10]

Hazard TypeGHS StatementSource(s)
Acute Toxicity H302: Harmful if swallowed.[20][21]
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation.[20][21]
Respiratory Irritation H335: May cause respiratory irritation.[20][21]
Systemic Effects Can be absorbed through the skin. May cause effects on the blood, leading to methaemoglobin formation. Symptoms include cyanosis, headaches, and dizziness, with a possible delayed onset.[10][22]
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects.[20][21][22]
Handling and Personal Protective Equipment (PPE)
  • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[21][23]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22]

  • Avoid contact with skin, eyes, and clothing. If contact occurs, wash the affected area immediately and thoroughly with soap and water.[1][20]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials.[1][21] Recommended storage temperature is between 2-8°C.[8][11] Containers should be tightly sealed.[1][23]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[20][22][23]

Conclusion

This compound is a foundational chemical intermediate whose utility is derived from its distinct molecular structure. The strategic placement of the amino and methoxy groups on the benzene ring imparts a high degree of reactivity and versatility, making it an indispensable building block in the synthesis of a broad spectrum of high-value products, from life-saving pharmaceuticals to vibrant industrial dyes. A thorough understanding of its properties, synthesis, and handling is therefore essential for professionals in the chemical and pharmaceutical sciences.

References

m-Anisidine: A Comprehensive Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Anisidine (3-methoxyaniline) is a versatile aromatic amine employed as an intermediate in the synthesis of various pharmaceuticals, azo dyestuffs, and liquid crystal materials.[1] Its utility, however, is counterbalanced by significant health and environmental hazards that necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety, handling, and toxicity of this compound, moving beyond mere procedural lists to explain the rationale behind each safety recommendation. Every protocol herein is designed as a self-validating system to ensure the protection of laboratory personnel and the environment.

Chemical and Physical Properties

A foundational understanding of this compound's physical and chemical characteristics is paramount for its safe handling and for anticipating its behavior under various laboratory conditions. Commercial samples of this pale yellow or amber oily liquid may appear brown due to air oxidation.[2] It is known to be sensitive to prolonged exposure to air and light.[1][3]

PropertyValueSource(s)
Molecular Formula C₇H₉NO[4]
Molar Mass 123.15 g/mol [5]
Appearance Pale yellow or amber oily liquid[2][6]
Odor Rotten-egg like, fishy[1][6]
Melting Point -1 to 1 °C (30.2 to 33.8 °F)[4][6]
Boiling Point 250 - 251 °C (482 - 483.8 °F)[2][6]
Flash Point 126 °C (258.8 °F)[6]
Density 1.096 g/mL at 20 °C[2]
Solubility in Water Slightly soluble (<0.1 g/100 mL at 19 °C)[3][4]
Vapor Pressure 0.0209 mmHg at 25 °C[4]

Hazard Identification and Toxicological Profile

This compound presents a significant toxicological risk through multiple exposure routes. It is classified as harmful if swallowed or inhaled and toxic in contact with skin.[6] Prolonged or repeated exposure may cause damage to organs.[6][7]

Acute Effects:
  • Methemoglobinemia: A primary and critical acute effect of exposure to this compound, as with many aromatic amines, is the formation of methemoglobin in the blood.[8] This condition impairs the oxygen-carrying capacity of red blood cells, leading to cyanosis (a bluish discoloration of the skin), headaches, dizziness, cardiac dysrhythmia, a drop in blood pressure, and in severe cases, spasms.[3][7] The onset of these symptoms can be delayed for 2 to 4 hours or longer after exposure.[3][7]

  • Irritation: this compound is a known irritant, causing serious eye irritation, skin irritation, and respiratory tract irritation.

Chronic Effects:
  • Organ Damage: Prolonged or repeated exposure to this compound may cause damage to organs.[6][7]

  • Sensitization: There is evidence to suggest that this compound may cause skin and respiratory sensitization in some individuals.

  • Carcinogenicity: While this compound is not classified as a carcinogen by IARC, related compounds like o-anisidine are suspected of causing cancer.[7][9] Therefore, it is prudent to handle this compound with the precautions appropriate for a potential carcinogen.

  • Mutagenicity: Mutagenic effects have been reported for this compound.[1][7]

Ecotoxicity:

This compound is very toxic to aquatic life, with long-lasting effects. It is not readily biodegradable.[10][11] Therefore, it is imperative to prevent its release into the environment.[7][12]

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize the risk of exposure to this compound.

Engineering Controls:

The primary line of defense is to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of vapors.[6][12]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical due to the high toxicity of this compound upon skin contact.

  • Hand Protection: Wear protective gloves. Given the nature of the chemical, consult with glove manufacturers for breakthrough times and select gloves made of a material resistant to this compound.

  • Eye and Face Protection: Use chemical goggles or a face shield to protect against splashes. Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin and Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact. Do not allow clothing wet with the material to remain in contact with the skin.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[12] Respirator use must comply with OSHA 29 CFR 1910.134 or European Standard EN 149.[6]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Consult SDS and Conduct Risk Assessment PPE Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat Prep->PPE Eng_Controls Verify Engineering Controls: - Fume Hood Operational PPE->Eng_Controls Handling Handle this compound in Fume Hood Eng_Controls->Handling Avoid_Incompat Avoid Incompatible Materials: - Strong Oxidizers - Acids - Acid Chlorides/Anhydrides Handling->Avoid_Incompat Storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Avoid_Incompat->Storage Disposal Dispose of Waste as Hazardous Material Storage->Disposal Decon Decontaminate Work Area and Remove PPE Disposal->Decon Wash Wash Hands Thoroughly Decon->Wash

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements:
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Protect from direct sunlight.[6]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][3][6]

Hygiene Practices:
  • Do not eat, drink, or smoke when using this product.[12]

  • Wash hands thoroughly after handling.[7]

  • Contaminated work clothing should not be allowed out of the workplace.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:
  • General Advice: Show the safety data sheet to the attending medical professional.[5][7] Immediate medical attention is required in all cases of significant exposure.[6]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.[5][6]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[6] Remove contaminated clothing.[12]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and call a physician or poison control center immediately.[6][12]

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[12]

  • Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Accidental Release Measures:
  • Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment, including respiratory protection.[5][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5][7] Do not let the product enter drains, as it is very toxic to aquatic organisms.[6][7]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, earth, vermiculite) and collect for disposal in a suitable, closed container.[6]

Emergency_Response_Decision_Tree cluster_Spill Spill cluster_Exposure Personnel Exposure Start This compound Emergency Spill Spill or Leak Occurs Start->Spill Is it a spill? Exposure Personnel Exposure Start->Exposure Is it an exposure? Evacuate Evacuate Area Spill->Evacuate PPE_Spill Don Appropriate PPE (including respiratory protection) Evacuate->PPE_Spill Contain Contain Spill with Inert Absorbent PPE_Spill->Contain Collect Collect in Sealed Container for Hazardous Waste Disposal Contain->Collect Decon_Spill Decontaminate Spill Area Collect->Decon_Spill Remove_Source Remove from Source of Exposure Exposure->Remove_Source First_Aid Administer First Aid (See Section 4) Remove_Source->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical SDS_to_Doc Provide SDS to Medical Personnel Seek_Medical->SDS_to_Doc

Caption: A decision tree for emergency response to this compound incidents.

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[6][7] Do not mix with other waste.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Conclusion

This compound is a chemical that demands respect and careful handling. Its utility in scientific research and development is undeniable, but the potential for significant harm to both individuals and the environment necessitates a comprehensive and proactive approach to safety. By understanding the underlying reasons for safety protocols—from its rapid dermal absorption to its high aquatic toxicity—researchers can create a safer laboratory environment. Adherence to the guidelines presented in this document, including the consistent use of engineering controls and appropriate personal protective equipment, is essential for mitigating the risks associated with this compound.

References

An In-depth Technical Guide to the Isomers of Anisidine: A Comparative Analysis for Chemical and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anisidine (methoxyaniline), a critical aromatic amine, exists in three distinct isomeric forms: ortho-, meta-, and para-anisidine. While sharing the same molecular formula (C₇H₉NO), the positional variance of the methoxy and amino functional groups on the benzene ring imparts unique physicochemical properties, reactivities, and toxicological profiles upon each isomer. This guide provides a comprehensive comparative analysis of o-, m-, and p-anisidine, tailored for researchers, scientists, and drug development professionals. We will explore their structural nuances, comparative reactivities in key synthetic reactions, analytical differentiation, industrial applications, and safety considerations. This document aims to serve as a foundational resource, enabling informed decisions in experimental design, synthesis, and application of these versatile chemical intermediates.

Introduction: The Structural and Electronic Landscape of Anisidine Isomers

Anisidine isomers are derivatives of aniline where a methoxy group (-OCH₃) substitutes a hydrogen atom on the benzene ring at the ortho (2-), meta (3-), or para (4-) position relative to the amino group (-NH₂). This seemingly simple structural alteration has profound consequences on the molecule's electron density distribution, steric environment, and intermolecular forces, thereby dictating its physical and chemical behavior.

The interplay between the electron-donating methoxy group (via resonance, +R effect) and the electron-donating amino group (also +R effect) is central to understanding their properties. The inductive effect (-I) of the electronegative oxygen atom also plays a significant, position-dependent role. These electronic effects directly influence the basicity of the amino group, the molecule's nucleophilicity, and the regioselectivity of electrophilic aromatic substitution reactions.

Caption: Chemical structures of the three isomers of anisidine.

Comparative Physicochemical Properties

The physical state, melting and boiling points, and solubility of the anisidine isomers are direct consequences of their molecular symmetry and the strength of their intermolecular forces, primarily hydrogen bonding and van der Waals interactions.

Propertyortho-Anisidinemeta-Anisidinepara-Anisidine
CAS Number 90-04-0[1]536-90-3[2]104-94-9[3]
Appearance Yellowish to reddish liquid[4][5]Pale yellow oily liquid[2][6]White to reddish-brown solid[3][7]
Molecular Weight 123.15 g/mol [8]123.16 g/mol 123.15 g/mol [3]
Melting Point 6.2 °C[4][5][9]< 0 °C[6]56-59 °C[7]
Boiling Point 224 °C[4][5][9]251 °C[2][6]240-243 °C[3]
Density ~1.09 g/cm³ at 20°C[4][5]~1.10 g/cm³ at 20°C[6]~1.07 g/cm³ at 57°C[7]
Water Solubility 14 g/L at 25 °C[4]Slightly soluble21 g/L at 20 °C[3][10]
pKa (of conjugate acid) 4.53[4]~4.2 (estimated)5.34[3][10]
log P (Octanol/Water) 1.18[4][9]1.13 (estimated)0.95[3][11]

Expert Insights: The striking difference in melting points is a classic example of structure-property relationships. p-Anisidine, with its highly symmetrical structure, packs efficiently into a crystal lattice, leading to stronger intermolecular forces and a significantly higher melting point compared to its liquid isomers. The basicity, reflected by the pKa value, is highest for the para-isomer. This is because the +R effect of the methoxy group increases electron density on the amino group, making the lone pair more available for protonation.[12] In the ortho-isomer, steric hindrance and potential intramolecular hydrogen bonding between the -NH₂ and -OCH₃ groups can slightly reduce basicity compared to the para-isomer.[13][14]

Synthesis and Manufacturing Landscape

The primary industrial route to anisidine isomers begins with the nitration of anisole (methoxybenzene). This reaction yields a mixture of ortho- and para-nitroanisole, as the methoxy group is an ortho-, para-directing activator.

Synthesis_Workflow Anisole Anisole (Methoxybenzene) Nitration Nitration (HNO₃, H₂SO₄) Anisole->Nitration Isomers Mixture of o- and p-Nitroanisole Nitration->Isomers Separation Separation (e.g., Fractional Distillation) Isomers->Separation o_Nitro o-Nitroanisole Separation->o_Nitro ortho isomer p_Nitro p-Nitroanisole Separation->p_Nitro para isomer Reduction_o Reduction (e.g., Catalytic Hydrogenation) o_Nitro->Reduction_o Reduction_p Reduction (e.g., Catalytic Hydrogenation) p_Nitro->Reduction_p o_Anisidine o-Anisidine Reduction_o->o_Anisidine p_Anisidine p-Anisidine Reduction_p->p_Anisidine m_Nitroanisole m-Nitroanisole Reduction_m Reduction m_Nitroanisole->Reduction_m m_Anisidine m-Anisidine Reduction_m->m_Anisidine m_synthesis Multi-step synthesis (e.g., from m-nitrophenol) m_synthesis->m_Nitroanisole

Caption: Generalized synthesis workflow for anisidine isomers.

Protocol: Catalytic Reduction of o-Nitroanisole to o-Anisidine

This protocol describes a standard laboratory procedure for the synthesis of o-anisidine.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (o-nitroanisole). The final product's purity can be confirmed by Gas Chromatography (GC) and its identity verified by NMR and IR spectroscopy.

Methodology:

  • Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a hydrogen gas inlet.

  • Reagents: To the flask, add o-nitroanisole (1.0 eq) and a suitable solvent such as ethanol or methanol.[8]

  • Catalyst: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).

  • Reaction: The system is purged with an inert gas (e.g., nitrogen or argon), followed by the introduction of hydrogen gas (typically via a balloon or at a controlled pressure).[8]

  • Execution: The mixture is stirred vigorously at room temperature or with gentle heating. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Monitoring: Progress is monitored by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude o-anisidine can be purified by vacuum distillation to yield a colorless to yellowish liquid.[8]

The synthesis of this compound is less direct and is often achieved by the reduction of m-nitroanisole, which itself is prepared from m-nitrophenol via methylation.[15]

Comparative Chemical Reactivity

The positional isomerism dictates the reactivity of anisidines, particularly in electrophilic aromatic substitution and diazotization reactions, which are fundamental to their application in dye synthesis.

Basicity and Salt Formation

As amines, all three isomers are basic and react with acids to form the corresponding anilinium salts (e.g., o-anisidine hydrochloride).[16] As noted previously, the order of basicity is generally para > ortho > meta . This is due to the interplay of the electron-donating resonance effect (+R) and the electron-withdrawing inductive effect (-I) of the methoxy group.

  • p-Anisidine: The +R effect of the para-methoxy group strongly increases electron density at the amino nitrogen, enhancing its basicity relative to aniline.[12]

  • o-Anisidine: The +R effect is also operative, but it is partially counteracted by the stronger -I effect due to proximity and potential steric hindrance.[14]

  • This compound: The methoxy group cannot exert its +R effect at the meta position. Only its -I effect is felt, which withdraws electron density and makes this compound less basic than aniline.

Diazotization and Azo Coupling

Diazotization is a cornerstone reaction for anisidines, converting the primary amino group into a diazonium salt (Ar-N₂⁺). This reaction is typically performed in cold (0-5 °C) aqueous acid with sodium nitrite.[17] The resulting diazonium salt is a weak electrophile that readily undergoes azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form intensely colored azo dyes.[17][18]

This two-step process is the foundation of the "ice dye" industry, where both o- and p-anisidine are critical intermediates.[1][19] The stability of the diazonium salt and the kinetics of the coupling reaction are influenced by the isomer's structure.

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Anisidine Anisidine (e.g., p-Anisidine) Reagents_D NaNO₂, HCl 0-5 °C Anisidine->Reagents_D Diazonium Anisidine Diazonium Salt (Ar-N₂⁺Cl⁻) Reagents_D->Diazonium Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling_Partner Coupling Partner (e.g., 2-Naphthol) Reagents_C NaOH (aq) Coupling_Partner->Reagents_C Reagents_C->Azo_Dye

Caption: General workflow for Azo Dye synthesis from an anisidine isomer.

Industrial and Research Applications

The distinct properties of each isomer lead to their use in different sectors.

  • ortho-Anisidine: Primarily used as an intermediate in the synthesis of azo dyes and pigments.[1][4][8] It also finds application in the manufacturing of pharmaceuticals, such as guaiacol, and fragrances like vanillin.[1][4]

  • meta-Anisidine: Used in the synthesis of specific azo dyes and as an intermediate for pharmaceuticals and other organic compounds.

  • para-Anisidine: Extensively used in the production of azo and triphenylmethane dyes.[10] It is a crucial intermediate for pharmaceuticals with anti-inflammatory and antipyretic properties.[20][21] In analytical chemistry, it is used as a reagent to test for aldehydes and ketones in fats and oils (Anisidine Value test).[11]

Analytical Differentiation

Distinguishing between the three isomers is critical for quality control and research. Standard analytical techniques are employed:

  • Spectroscopy:

    • ¹H NMR: The aromatic proton splitting patterns are distinct for each isomer due to the different substitution patterns. The chemical shift of the methoxy (-OCH₃) and amino (-NH₂) protons can also vary.

    • ¹³C NMR: The number of unique carbon signals and their chemical shifts provide a clear fingerprint for each isomer.

    • IR Spectroscopy: While many bands overlap, characteristic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can help distinguish ortho, meta, and para substitution patterns.

  • Chromatography:

    • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): Due to differences in polarity and boiling points, the isomers can be effectively separated and quantified using these methods. Retention times will differ significantly under appropriate conditions.

Toxicology and Safety Profile

It is imperative for all personnel to recognize that anisidine isomers are hazardous substances.

  • Toxicity: Exposure can occur via inhalation, ingestion, and skin absorption.[8][20] Anisidines are known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, and cyanosis.[20]

  • Carcinogenicity: The toxicological profiles of the isomers differ significantly. The International Agency for Research on Cancer (IARC) has classified o-anisidine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[22] In contrast, p-anisidine is classified as Group 3, "not classifiable as to its carcinogenicity to humans".[20] Chronic exposure to o-anisidine has been linked to bladder cancer in animal studies.[22]

  • Handling: Strict safety protocols must be followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coats), working in a well-ventilated fume hood, and avoiding the creation of aerosols. All isomers are sensitive to air and light and should be stored accordingly.[23]

Conclusion

The ortho, meta, and para isomers of anisidine, while structurally similar, exhibit a fascinating diversity in their physical properties, chemical behavior, and biological impact. For the drug development professional, understanding the nuances of their reactivity and electronic effects is key to utilizing them as versatile building blocks in complex syntheses. For the industrial chemist, knowledge of their distinct properties informs their large-scale production and application, particularly in the dye industry. A thorough appreciation of their comparative toxicology is non-negotiable for ensuring workplace safety and responsible chemical management. This guide serves as a testament to the principle that in organic chemistry, the precise placement of a single functional group can change everything.

References

Introduction: Understanding the Role of m-Anisidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Handling of m-Anisidine for Scientific Applications

This compound, also known as 3-methoxyaniline, is an organic compound with the chemical formula CH₃OC₆H₄NH₂.[1] It presents as a clear light yellow or amber-colored liquid, though commercial samples may appear brown due to air oxidation.[1] As one of three isomers of methoxy-substituted aniline, this compound is a critical building block and intermediate in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of azo dyes and corrosion inhibitors.[2][3] Its utility stems from the specific reactivity conferred by the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring, making it a versatile precursor for complex molecular architectures.[2][4]

For researchers, scientists, and professionals in drug development, the successful procurement and use of this compound are foundational to experimental success. The integrity of research outcomes is directly linked to the quality and purity of starting materials. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its properties, supplier selection, quality validation, and safe handling protocols.

Part 1: Core Physicochemical and Reactivity Profile

A thorough understanding of a chemical's properties is paramount for its effective use in synthesis and for ensuring laboratory safety. This compound is a pale yellow oily liquid characterized by a distinct amine-like (fishy) odor.[5][6] It is sensitive to prolonged exposure to air and light, which can lead to degradation and discoloration.[4][6]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and safety assessments.

PropertyValueSource(s)
CAS Number 536-90-3[1][7]
IUPAC Name 3-Methoxyaniline[8]
Synonyms 3-Aminoanisole, m-Aminoanisole, 1-Amino-3-methoxybenzene[9][10]
Molecular Formula C₇H₉NO[7][8]
Molecular Weight 123.15 g/mol [7]
Appearance Clear light yellow to amber or reddish-brown liquid[1][5]
Melting Point -1 to 1 °C (lit.)[5]
Boiling Point 251 °C (lit.)[1][6]
Density 1.096 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.581 (lit.)[5]
Solubility Soluble in ethanol, ether, acetone, and benzene. Slightly soluble in water.[1][5]
Flash Point 126 °C (258.8 °F) - closed cup
Reactivity and Incompatibilities

From a chemical reactivity standpoint, the amino group in this compound is nucleophilic, allowing it to participate in reactions such as N-substitution.[2] The aromatic ring is activated by both the amino and methoxy groups, making it susceptible to electrophilic substitution reactions like bromination.[5][6]

It is crucial to be aware of its incompatibilities to prevent hazardous situations. This compound is incompatible with:

  • Strong Oxidizers: Contact with substances like chlorates, nitrates, and peroxides can create a risk of fire or explosion.[4][6]

  • Acids, Acid Chlorides, Acid Anhydrides, and Chloroformates: These can react vigorously with the amine group.[4][6]

  • Certain Coatings, Plastics, and Rubber: It may attack and degrade these materials upon contact.[4][6]

Part 2: Common Synthesis and Purification Protocols

While researchers typically purchase this compound, understanding its synthesis provides insight into potential impurities. The most common laboratory and industrial synthesis involves the reduction of m-nitroanisole.[11][12]

Experimental Protocol: Synthesis via Reduction of m-Nitroanisole

This protocol describes a standard method for synthesizing this compound from its nitro precursor using iron filings in an acidic medium.

Materials:

  • m-Nitroanisole (0.23 mole, 35 g)

  • Methanol (110 mL)

  • Concentrated Hydrochloric Acid (7.5 mL)

  • Iron Filings (0.75 gram atom, 42 g)

  • Sodium Hydroxide (for basification)

  • Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Combine 35 g of m-nitroanisole, 110 mL of methanol, and 7.5 mL of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a stirrer.[11][12]

  • Heat the mixture to boiling with continuous stirring.[11][12]

  • Add 42 g of iron filings in small portions over a period of one hour to control the exothermic reaction.[11][12]

  • Continue refluxing and stirring for an additional five hours to ensure the reaction goes to completion.[11][12]

  • After cooling, make the mixture strongly alkaline with a concentrated sodium hydroxide solution.[11][12]

  • Perform steam distillation on the alkaline mixture. The initial distillate containing methanol should be collected separately.[11][12]

  • Extract the subsequent aqueous distillate with diethyl ether.[11][12]

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.[11][12]

  • Filter to remove the drying agent and distill the ether. The final product, this compound, can be collected by vacuum distillation at approximately 125°C/13 mmHg.[11] This method typically yields around 80% of the theoretical product.[11]

Purification and Impurity Profile

The primary impurities in commercially available this compound often include the precursor, 3-nitroanisole, and potentially the o-isomer.[5][6] Steam distillation is an effective method for removing the o-isomer impurity.[5] Fractional distillation under reduced pressure is also a standard technique for achieving high purity.[5][6]

G Workflow: Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine m-Nitroanisole, Methanol, and HCl B Heat to Reflux A->B C Add Iron Filings in Portions (1 hr) B->C D Continue Reflux (5 hrs) C->D E Basify with NaOH D->E F Steam Distillation E->F G Extract with Diethyl Ether F->G H Dry with Na2SO4 G->H I Filter & Concentrate H->I J Vacuum Distillation I->J K K J->K Final Product: This compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Part 3: Key Applications in Scientific Research

This compound is a versatile intermediate primarily because its functional groups can be readily transformed into other functionalities, serving as a scaffold for building more complex molecules.

  • Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of various pharmaceutical agents. For example, it is used to create N-substituted-3-chloro-2-azetidinones, which have shown potential as anthelmintic agents.[5] It is also employed in rhodium-catalyzed indole synthesis and copper-catalyzed benzimidazole synthesis, both of which are important heterocyclic motifs in drug discovery.[5]

  • Azo Dye Manufacturing: The amino group on this compound can be diazotized with nitrous acid and then coupled with other aromatic compounds to produce a wide range of vibrant azo dyes used in textiles and other industries.[2][13]

  • Corrosion Inhibition: this compound is an effective corrosion inhibitor, particularly for metals like aluminum and copper in acidic environments.[13][14] It forms a protective layer on the metal surface, preventing degradation.

  • Specialty Chemicals: It serves as a starting material for various specialty chemicals and organic photosensitive materials.[2][13]

Part 4: A Strategic Guide to Sourcing and Procurement

The procurement of a high-purity chemical like this compound is a multi-step process that demands careful consideration to ensure experimental reproducibility and safety.

Supplier Vetting and Selection Criteria

Choosing the right supplier is the most critical step in the procurement process. Not all suppliers adhere to the same quality standards.[13]

Key Evaluation Criteria:

  • Purity and Grade: Suppliers should provide clear specifications of purity (e.g., >98.0% by GC) and grade (e.g., for synthesis, reagent grade).[15] For sensitive applications, higher purity grades are essential.

  • Certificate of Analysis (CoA): A reputable supplier will provide a batch-specific CoA with every purchase.[16] This document should detail the purity, identity, and levels of known impurities as determined by analytical testing.

  • Safety Data Sheet (SDS): A comprehensive SDS is mandatory and must be provided.[17][18] This document contains critical information on hazards, handling, storage, and emergency procedures.

  • Consistency and Reliability: For long-term projects or manufacturing, a supplier's ability to provide consistent quality across different batches and maintain a stable supply chain is crucial.[13]

  • Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, stability, or handling.[13]

Notable Suppliers: Several chemical manufacturers and distributors list this compound in their catalogs, including but not limited to:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific (Alfa Aesar)[8]

  • Tokyo Chemical Industry (TCI)

  • Santa Cruz Biotechnology (SCBT)[7]

  • Loba Chemie[9]

  • Simson Pharma Limited

  • Vandana Chemicals[19]

Quality Control and Verification upon Receipt

Even when purchased from a trusted source, it is good laboratory practice to perform identity and purity verification.

  • Visual Inspection: Check for correct labeling, intact container seals, and expected physical appearance (color, state).

  • Documentation Review: Cross-reference the received product's label, batch number, and CoA to ensure they match the order.

  • Analytical Verification (if necessary): For highly sensitive applications, an in-house analytical check can confirm purity. Techniques like Gas Chromatography (GC) can verify the purity percentage, while Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can confirm the chemical structure.

A Self-Validating Procurement Workflow

Following a structured procurement process minimizes errors and ensures all safety and quality checks are performed.

G Logical Workflow for Chemical Procurement A 1. Identify Need (Define Purity, Quantity) B 2. Research & Select Supplier (Compare CoA, SDS, Pricing) A->B C 3. Obtain Approvals (Internal Safety & Purchasing Dept.) B->C D 4. Place Purchase Order C->D E 5. Receive Shipment (Log into Inventory) D->E F 6. Initial Verification - Check Label & Seal - Match with PO & CoA E->F G 7. Quality Control (Perform analytical tests if required) F->G H 8. Final Approval (Release for Lab Use) G->H I Store Appropriately (Follow SDS Guidelines) H->I

Caption: A structured workflow for the safe and compliant procurement of laboratory chemicals.

Part 5: Safety, Handling, and Storage Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.[14]

Hazard Identification

This compound is classified with the following primary hazards:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[20] It is highly poisonous to the blood.[6][21]

  • Irritation: It causes skin irritation and serious eye irritation.[17] It may also cause respiratory irritation.[17]

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[20]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[17][22]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:[17]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) that are inspected before use.[17]

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles, and a face shield if there is a splash risk.[17]

  • Skin and Body Protection: A lab coat or a complete suit protecting against chemicals.[17]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[23] If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.[20]

Safe Handling and Storage

Handling:

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[17][24]

  • Avoid all personal contact. Do not allow the chemical to touch the skin or eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.[17]

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.[23]

Storage:

  • Store in a cool, dry, and well-ventilated area.[23][25]

  • Keep the container tightly closed when not in use.[23]

  • Store away from incompatible materials, especially strong oxidizing agents and acids.[22][24]

  • Store separately from food and animal feed.[22]

Emergency Procedures

Spills:

  • Evacuate personnel from the immediate area.[10][17]

  • Wear full PPE, including respiratory protection.[17]

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[17]

  • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[17]

  • Do not let the product enter drains, as it is toxic to aquatic life.[17]

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17][23]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[17][23]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17][23]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][20]

Conclusion

This compound is an indispensable chemical intermediate whose effective and safe use is a hallmark of rigorous scientific practice. This guide has detailed the essential technical knowledge required by researchers and drug development professionals, from its fundamental chemical properties and synthesis to its critical applications. By prioritizing a deep understanding of the material, implementing a strategic procurement process focused on quality and supplier reliability, and adhering strictly to safety protocols, researchers can ensure both the integrity of their work and the safety of their laboratory environment. The causality is clear: high-quality, well-characterized starting materials are the bedrock of reproducible and reliable scientific discovery.

References

Methodological & Application

The Synthesis of Azo Dyes Using m-Anisidine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of azo dyes utilizing m-anisidine, a key aromatic amine intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, detailed experimental protocols, and critical insights necessary for the successful synthesis and characterization of this compound-based azo dyes. We will explore the nuances of the diazotization of this compound and its subsequent coupling reactions, supported by mechanistic explanations and practical guidance to ensure reproducible and high-yield syntheses.

Introduction: The Significance of this compound in Azo Dye Chemistry

This compound, or 3-methoxyaniline, is a versatile primary aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic compounds, most notably azo dyes. Its molecular structure, featuring both an amino group and a methoxy group on the benzene ring, influences its reactivity and the properties of the resulting dyes. The amino group is readily converted into a diazonium salt, the cornerstone of azo dye synthesis, while the electron-donating methoxy group modulates the color and fastness properties of the final product. Azo dyes, characterized by the presence of the nitrogen-nitrogen double bond (-N=N-), constitute the largest and most diverse group of synthetic colorants, with applications spanning textiles, printing, food, and biomedical imaging.[1][2]

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, a two-step process involving:

  • Diazotization: The conversion of a primary aromatic amine (in this case, this compound) into a diazonium salt using nitrous acid at low temperatures.[3]

  • Azo Coupling: The reaction of the electrophilic diazonium salt with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the azo compound.[4]

This guide will provide a detailed protocol for the synthesis of a specific azo dye derived from this compound, offering insights into the causality behind experimental choices and ensuring a self-validating system for trustworthy results.

The Mechanism of Azo Dye Synthesis from this compound

Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. The synthesis of an azo dye from this compound proceeds through two key mechanistic stages:

Diazotization of this compound

The diazotization reaction involves the treatment of this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction must be carried out at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.[5]

The key steps in the diazotization of this compound are as follows:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the nitrosonium ion.

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the m-methoxyphenyl diazonium ion.

Caption: Mechanism of Diazotization of this compound.

Azo Coupling Reaction

The m-methoxyphenyl diazonium ion is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components. Common coupling components include phenols and aromatic amines. The position of the coupling on the aromatic ring of the coupling component is directed by the activating group (e.g., -OH or -NH₂).

For the coupling with a phenol, the reaction is typically carried out in a slightly alkaline medium. The alkaline conditions deprotonate the phenol to the more nucleophilic phenoxide ion, which readily attacks the diazonium ion, usually at the para position.[6]

Azo_Coupling_Mechanism Diazonium_Ion m-Methoxyphenyl Diazonium Ion Sigma_Complex Sigma Complex (Intermediate) Diazonium_Ion->Sigma_Complex Electrophilic Attack Phenoxide Phenoxide Ion Phenoxide->Sigma_Complex Azo_Dye Azo Dye Sigma_Complex->Azo_Dye - H+

Caption: General Mechanism of Azo Coupling with a Phenol.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative azo dye, 4-((3-methoxyphenyl)diazenyl)phenol , derived from this compound and phenol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
This compound123.151.23 g0.01 mol
Concentrated HCl36.462.5 mL~0.03 mol
Sodium Nitrite (NaNO₂)69.000.76 g0.011 mol
Phenol94.110.94 g0.01 mol
Sodium Hydroxide (NaOH)40.002.0 g0.05 mol
Deionized Water18.02As neededN/A
IceN/AAs neededN/A
Ethanol46.07For recrystallizationN/A
Step-by-Step Synthesis Procedure

Part 1: Diazotization of this compound

  • Preparation of this compound Solution: In a 100 mL beaker, add 1.23 g (0.01 mol) of this compound. Under a fume hood, carefully add 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir the mixture until the this compound is fully dissolved.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of deionized water. Cool this solution in the ice bath.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant and vigorous stirring. The addition should take approximately 10-15 minutes. Maintain the temperature below 5 °C.

  • Confirmation of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring for another 15 minutes. To confirm the completion of the reaction, test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization. The resulting solution is the m-methoxyphenyl diazonium chloride.

Part 2: Azo Coupling with Phenol

  • Preparation of Phenol Solution: In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in 18 mL of water). Stir until the phenol is completely dissolved.

  • Cooling: Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold m-methoxyphenyl diazonium chloride solution (from Part 1) to the cold alkaline phenol solution. A brightly colored precipitate should form immediately.

  • Completion of Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification of the Azo Dye

  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter paper with cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Drying: Allow the product to air dry or dry it in a desiccator.

  • Purification: For further purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol.[7] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them.

Caption: Experimental Workflow for the Synthesis of 4-((3-methoxyphenyl)diazenyl)phenol.

Data Presentation and Characterization

The successful synthesis of the azo dye should be confirmed by various analytical techniques. Below is a table summarizing the expected quantitative data and characterization parameters for a representative this compound derived azo dye.

Table 1: Quantitative Data and Characterization of a Representative this compound Azo Dye

ParameterExpected Value/Observation
Product Name 6-(4-bromophenylazo)-3-methoxyaniline
Appearance Colored solid
Yield ~86%
Melting Point 133-135 °C
UV-Vis (λmax) Typically in the range of 400-500 nm in a suitable solvent
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1600 (N=N stretch), ~1250 (C-O stretch)
¹H NMR (δ, ppm) Aromatic protons (6.5-8.0 ppm), Methoxy protons (~3.8 ppm), Amino protons (broad singlet)
¹³C NMR (δ, ppm) Aromatic carbons (100-160 ppm), Methoxy carbon (~55 ppm)

Note: The specific spectral data will vary depending on the exact structure of the azo dye and the solvent used for analysis.[8][9]

Trustworthiness and Self-Validating Systems

To ensure the integrity and reproducibility of the synthesis, the following self-validating checks should be incorporated into the protocol:

  • Temperature Control: Consistent and accurate temperature monitoring during the diazotization step is critical. A deviation above 5 °C can lead to the decomposition of the diazonium salt, resulting in a lower yield and the formation of byproducts.

  • Starch-Iodide Test: The positive test for excess nitrous acid is a reliable indicator that the diazotization reaction has gone to completion. An incomplete reaction will result in unreacted this compound, which can lead to impurities in the final product.

  • pH Control: The pH of the coupling reaction mixture is crucial. For coupling with phenols, an alkaline pH is necessary to activate the coupling component. The color change upon addition of the diazonium salt solution is a strong visual confirmation that the coupling reaction is proceeding.

  • Spectroscopic Analysis: The characterization of the final product by techniques such as NMR, IR, and UV-Vis spectroscopy provides definitive structural confirmation and an assessment of purity. Comparison of the obtained spectra with literature values for the target compound validates the success of the synthesis.

Conclusion

The synthesis of azo dyes from this compound is a robust and versatile process that allows for the creation of a wide range of colored compounds. By carefully controlling the reaction conditions, particularly temperature and pH, and by understanding the underlying chemical principles, researchers can achieve high yields of pure azo dyes. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists and professionals to confidently and successfully synthesize and characterize this compound-based azo dyes for their specific research and development needs.

References

Application Notes & Protocols: m-Anisidine as a Corrosion Inhibitor for Ferrous Alloys in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and materials scientists on the application and evaluation of m-Anisidine as a corrosion inhibitor, primarily for mild steel in acidic environments. It moves beyond simple procedural lists to offer in-depth explanations of the underlying scientific principles, causality behind experimental choices, and detailed, field-tested protocols for key analytical techniques. The protocols are designed to be self-validating, incorporating steps for ensuring data integrity and reliability. This guide is grounded in authoritative literature, with mechanisms and workflows visualized through diagrams and key data presented in tabular format for clarity and comparative analysis.

Foundational Principles: Corrosion, Inhibition, and this compound

Corrosion is the electrochemical degradation of a metal due to its reaction with the surrounding environment. In acidic solutions, the primary cathodic reaction is hydrogen evolution, while the anodic reaction is the dissolution of iron (Fe → Fe²⁺ + 2e⁻). The economic and safety implications of corrosion are immense, necessitating the use of protective strategies, among which corrosion inhibitors are highly effective.

Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the anodic and/or cathodic reactions. The efficacy of an organic molecule as an inhibitor is intrinsically linked to its chemical structure. Molecules containing heteroatoms (such as Nitrogen and Oxygen), π-electrons in aromatic rings, and multiple bonds are generally effective as they can donate electrons to the vacant d-orbitals of the metal, facilitating a strong adsorption bond.

This compound (3-methoxybenzenamine) is an effective corrosion inhibitor for this purpose. Its structure features:

  • An amino group (-NH₂) , which serves as a primary active center for adsorption.

  • An aromatic ring , providing a source of π-electrons that enhance adsorption.

  • A methoxy group (-OCH₃) , which increases the electron density on the aromatic ring through the resonance effect, further strengthening the molecule's ability to coordinate with the metal surface.

The inhibition mechanism is primarily based on the adsorption of this compound molecules at the metal/solution interface, blocking active sites and forming a protective film.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface mAnisidine This compound Molecule (C7H9NO) MetalSurface Mild Steel Surface (Fe) mAnisidine->MetalSurface Adsorption via N, O atoms & π-electrons H_ions H+ Ions Cl_ions Cl- Ions Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ MetalSurface->Anodic Blocks Sites Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ (gas) MetalSurface->Cathodic Blocks Sites Anodic->MetalSurface Cathodic->MetalSurface

Caption: Proposed mechanism of this compound inhibiting steel corrosion.

Core Evaluation Protocols

Evaluating a corrosion inhibitor requires a multi-faceted approach. The following protocols represent a robust workflow, starting from a basic gravimetric assessment to sophisticated electrochemical and surface characterization techniques.

Gravimetric (Weight Loss) Method

This is the most direct method for determining the corrosion rate and inhibition efficiency. It provides a tangible measure of material loss over a set immersion period.

Principle: The mass of a metal coupon is measured before and after exposure to a corrosive environment (with and without the inhibitor). The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (IE%).

Protocol Workflow:

G prep 1. Coupon Preparation (Polish, Degrease, Wash, Dry) weigh1 2. Initial Weighing (W₁) (Analytical Balance) prep->weigh1 immerse 3. Immersion (Corrosive medium ± inhibitor) (e.g., 24h at 298K) weigh1->immerse retrieve 4. Retrieval & Cleaning (Remove corrosion products) immerse->retrieve weigh2 5. Final Weighing (W₂) (After drying) retrieve->weigh2 calc 6. Calculation (Corrosion Rate & IE%) weigh2->calc

Caption: Workflow for the gravimetric (weight loss) corrosion test.

Detailed Steps:

  • Coupon Preparation:

    • Mechanically polish mild steel coupons (e.g., 2.5cm x 2.0cm x 0.1cm) with a series of emery papers (e.g., 400, 800, 1200 grit) to achieve a uniform, mirror-like surface.

    • Rationale: A standardized surface finish is critical for reproducible results as surface roughness can influence corrosion rates.

    • Degrease the coupons by sonicating in acetone or ethanol, rinse with deionized water, and dry thoroughly with a stream of warm air.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W₁) using a calibrated analytical balance.

  • Immersion:

    • Prepare the corrosive medium (e.g., 1 M HCl). Prepare separate test solutions containing various concentrations of this compound (e.g., 100 ppm, 200 ppm, 500 ppm).

    • Completely immerse the weighed coupons in 100 mL of the test solutions in beakers. Include a "blank" beaker containing only the corrosive medium.

    • Seal the beakers and place them in a water bath at a constant temperature (e.g., 298 K) for a specified duration (e.g., 6, 12, or 24 hours).

  • Retrieval and Cleaning:

    • After the immersion period, carefully remove the coupons.

    • Scrub them gently with a soft brush in a solution designed to remove corrosion products without attacking the base metal (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1L HCl).

    • Rinse with deionized water and acetone, then dry completely.

  • Final Weighing: Re-weigh the cleaned, dry coupons (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) Where: ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³ (for mild steel, ~7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Sample Data Presentation:

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)75.412.58-
10020.13.3573.4%
20011.51.9284.7%
5005.20.8793.1%
Electrochemical Evaluation

Electrochemical methods are rapid and provide mechanistic insights into the inhibition process. A standard three-electrode cell setup is used, consisting of the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).

2.2.1. Potentiodynamic Polarization (Tafel Plots)

Principle: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured. This provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction kinetics.

Protocol Workflow:

G setup 1. Assemble 3-Electrode Cell (WE, RE, CE in test solution) stabilize 2. Stabilize Open Circuit Potential (OCP) (e.g., for 30-60 minutes) setup->stabilize scan 3. Potential Scan (e.g., ±250 mV vs OCP) (Scan rate: 1 mV/s) stabilize->scan plot 4. Generate Tafel Plot (Log |Current Density| vs. Potential) scan->plot extrapolate 5. Extrapolate & Analyze (Determine Icorr, Ecorr, βa, βc) plot->extrapolate calc 6. Calculate IE% extrapolate->calc

Caption: Workflow for Potentiodynamic Polarization measurements.

Detailed Steps:

  • Cell Setup: Assemble the three-electrode cell. The working electrode should have a defined surface area exposed to the solution (e.g., 1 cm²).

  • OCP Stabilization: Immerse the electrodes in the test solution (blank or with inhibitor) and allow the system to reach a steady state by monitoring the Open Circuit Potential (OCP) for at least 30 minutes.

    • Rationale: A stable OCP indicates that the initial, rapid reactions on the electrode surface have subsided, ensuring the polarization measurement starts from a reproducible equilibrium state.

  • Potential Scan: Perform the potentiodynamic scan, typically from -250 mV to +250 mV relative to the final OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the absolute current density (log |i|) versus the electrode potential (E).

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to their intersection point. This point gives the corrosion potential (E_corr) and the corrosion current density (i_corr).

    • The slopes of these linear regions are the anodic (βa) and cathodic (βc) Tafel constants.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where: i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

Interpretation:

  • A significant decrease in i_corr indicates effective inhibition.

  • If E_corr shifts by more than ±85 mV, the inhibitor can be classified as predominantly anodic or cathodic. If the shift is smaller, it is a mixed-type inhibitor. This compound typically acts as a mixed-type inhibitor.

Sample Data Presentation:

Inhibitor Conc. (ppm)E_corr (mV vs SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
0 (Blank)-485550.275121-
200-47085.37111584.5%
500-46235.86811093.5%

2.2.2. Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a non-destructive technique that provides detailed information about the inhibitor film and the corrosion process. A small amplitude AC potential signal is applied to the electrode over a range of frequencies, and the impedance of the system is measured.

Detailed Steps:

  • Setup and Stabilization: Use the same three-electrode cell and OCP stabilization procedure as for potentiodynamic polarization.

  • Measurement: Perform the EIS measurement at the stable OCP. Apply a small sinusoidal voltage perturbation (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 10 mHz.

  • Data Analysis:

    • The data is typically visualized as a Nyquist plot (imaginary impedance, -Z_im, vs. real impedance, Z_re).

    • For an uninhibited system, the plot often shows a single depressed semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly.

    • The data is fitted to an appropriate equivalent electrical circuit (EEC) to model the electrochemical interface and extract quantitative parameters. A common model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer.

  • Calculations:

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value signifies better corrosion protection.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where: R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis

Principle: To visually and chemically confirm the formation of a protective film on the metal surface.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the coupon surface. After immersion in the blank solution, the surface will appear rough and pitted due to aggressive corrosion. In the presence of this compound, the surface should appear much smoother, indicating effective protection.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to analyze the film formed on the metal surface. By comparing the FTIR spectrum of pure this compound with the spectrum of the film scraped from the inhibited coupon, one can identify characteristic peaks (e.g., C-N stretching, N-H bending, aromatic C=C stretching) confirming the adsorption of the inhibitor molecule onto the surface.

Factors Influencing Inhibitor Performance

  • Concentration: Inhibition efficiency generally increases with the concentration of this compound up to a critical concentration, after which it may plateau as the metal surface becomes saturated with inhibitor molecules.

  • Temperature: Increasing temperature typically decreases the inhibition efficiency. This is because higher temperatures can increase the corrosion rate and may also promote desorption of the inhibitor from the metal surface (indicative of a physisorption mechanism).

  • Acid Concentration: The performance of this compound can vary with the type and concentration of the acid, which affects both the corrosion rate and the speciation of the inhibitor molecule in the solution.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments, functioning through adsorption to form a protective surface film. A comprehensive evaluation of its performance necessitates a combination of gravimetric, electrochemical, and surface analysis techniques. The protocols detailed in this guide provide a robust framework for researchers to quantify its efficiency, elucidate its mechanism of action, and understand the key parameters influencing its protective capabilities. Adherence to these systematic procedures ensures the generation of reliable, reproducible, and scientifically valid data.

Application Notes & Protocols for the Rhodium-Catalyzed Synthesis of Methoxy-Substituted Indoles from m-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Methoxy-Indoles via C-H Activation

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Consequently, the development of efficient and regioselective methods for their synthesis is of paramount importance. Among the modern synthetic toolkit, transition metal-catalyzed C-H activation and annulation has emerged as a powerful strategy, offering atom-economical and convergent pathways to complex heterocyclic scaffolds.

This guide provides a detailed protocol and technical insights for the synthesis of methoxy-substituted indoles, commencing from the readily available starting material, m-anisidine. We will focus on a rhodium(III)-catalyzed oxidative annulation reaction with internal alkynes. This approach, pioneered by the work of Fagnou and others, leverages a directing group strategy to achieve high regioselectivity in the C-H activation of the aniline ring, followed by cyclization to construct the indole core. For researchers in drug development, the ability to selectively synthesize specific indole isomers, such as the 4- and 6-methoxyindoles accessible from this compound, is critical for structure-activity relationship (SAR) studies.

The causality behind this synthetic choice rests on the robustness and predictability of the Rh(III)-catalyzed system. The use of an N-acetyl directing group on the aniline nitrogen atom facilitates a cyclometalation step, forming a stable rhodacycle intermediate. This directs the C-H activation to the ortho position. In the case of a meta-substituted aniline like this compound, this directed C-H activation can occur at two non-equivalent ortho positions. As established in seminal studies, the reaction exhibits a strong preference for C-H activation at the less sterically hindered position, leading to a predictable major regioisomer.[1][2]

Reaction Principle and Mechanistic Overview

The overall transformation involves the coupling of an N-acetylated aniline with an internal alkyne in the presence of a Rh(III) catalyst and a copper(II) oxidant. The reaction proceeds through a cascade of C-H activation, alkyne insertion, and reductive elimination steps.

The proposed catalytic cycle is illustrated below:

Rhodium-Catalyzed Indole Synthesis Catalytic Cycle of Rh(III)-Catalyzed Indole Synthesis Catalyst [Rh(III)Cp*]2+ Rhodacycle Rhodacycle Intermediate (C-H Activation) Catalyst->Rhodacycle Aniline N-Acetyl-m-anisidine Aniline->Rhodacycle - H+ AlkyneComplex Alkyne Coordinated Rhodacycle Rhodacycle->AlkyneComplex Alkyne Internal Alkyne (R-C≡C-R') Alkyne->AlkyneComplex MigratoryInsertion Migratory Insertion AlkyneComplex->MigratoryInsertion Intermediate_A Seven-Membered Rhodacycle MigratoryInsertion->Intermediate_A ReductiveElimination Reductive Elimination Intermediate_A->ReductiveElimination Product Substituted Indole ReductiveElimination->Product Rh_I Rh(I) Species ReductiveElimination->Rh_I Oxidant Cu(OAc)2 Oxidant->Catalyst Rh_I->Catalyst + Oxidant

Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of indoles.

The key steps are:

  • Directed C-H Activation: The N-acetyl group on the aniline substrate directs the [Cp*Rh(III)] catalyst to activate a C-H bond at the ortho position, forming a five-membered rhodacycle intermediate.

  • Alkyne Coordination and Insertion: The internal alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

  • Reductive Elimination: This step forms the new C-C and C-N bonds of the indole ring and releases the product.

  • Catalyst Regeneration: The resulting Rh(I) species is re-oxidized to the active Rh(III) catalyst by the copper(II) acetate oxidant, completing the catalytic cycle.

Regioselectivity with this compound

When using N-acetyl-m-anisidine, two possible regioisomers can be formed, corresponding to C-H activation at either C2 or C6 of the aniline ring.

Figure 2: Regioselectivity in the annulation of N-Acetyl-m-anisidine.

The methoxy group at C3 exerts steric hindrance, disfavoring C-H activation at the adjacent C2 position. Consequently, the reaction proceeds preferentially at the less sterically encumbered C6 position, leading to the 6-methoxyindole derivative as the major product.[1][2]

Experimental Protocols

Part 1: Synthesis of N-(3-methoxyphenyl)acetamide (Acetanilide Precursor)

Causality: The N-acetyl group is crucial as a directing group for the subsequent C-H activation step. This preliminary acetylation is a standard and high-yielding transformation.

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel to afford N-(3-methoxyphenyl)acetamide as a white solid.

Part 2: Rhodium-Catalyzed Synthesis of Substituted 6-Methoxyindole

This protocol is adapted from the general procedure reported by Fagnou and coworkers for the oxidative coupling of acetanilides and internal alkynes.[1][2]

Materials & Equipment:

  • N-(3-methoxyphenyl)acetamide (from Part 1)

  • Internal alkyne (e.g., diphenylacetylene, 1,2-diphenylethyne)

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)

  • Copper(II) acetate (Cu(OAc)₂), anhydrous

  • tert-Amyl alcohol (t-AmOH)

  • Screw-cap vial (4 mL) with a PTFE-lined cap

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - N-acetyl-m-anisidine (0.2 mmol) - Alkyne (0.4 mmol) - [Cp*RhCl2]2 (2.5 mol%) - Cu(OAc)2 (2.0 eq) B Add to Screw-Cap Vial A->B C Add t-AmOH (1.0 mL) B->C D Seal vial tightly C->D E Place vial in pre-heated block at 100-120 °C D->E F Stir for 16-24 hours E->F G Cool to RT F->G H Dilute with Ethyl Acetate G->H I Filter through Celite H->I J Concentrate filtrate I->J K Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) J->K

Figure 3: Step-by-step workflow for the rhodium-catalyzed indole synthesis.

Detailed Procedure:

  • Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add N-(3-methoxyphenyl)acetamide (0.20 mmol, 1.0 eq), the internal alkyne (0.40 mmol, 2.0 eq), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and anhydrous Cu(OAc)₂ (0.40 mmol, 2.0 eq).

    • Causality: A slight excess of the alkyne is often used to ensure complete consumption of the limiting aniline. Cu(OAc)₂ acts as the stoichiometric oxidant to regenerate the active Rh(III) catalyst.

  • Solvent Addition: Add 1.0 mL of tert-amyl alcohol to the vial.

    • Causality: High-boiling, polar-aprotic solvents are typically effective for this transformation. t-AmOH has been shown to be a suitable solvent.

  • Reaction Execution: Seal the vial tightly with its PTFE-lined cap and place it in a preheated heating block or oil bath set to 100-120 °C. Stir the reaction mixture vigorously for 16-24 hours.

    • Trustworthiness: Monitor the reaction progress by TLC or LC-MS by taking small aliquots to ensure the consumption of the starting material.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the dark mixture with ethyl acetate (10 mL).

  • Filtration: Pass the diluted mixture through a short plug of Celite to remove insoluble copper salts and the catalyst. Wash the Celite pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired methoxy-substituted indole product(s). The major isomer (6-methoxyindole derivative) is expected to be the main product.

Data and Expected Outcomes

The following table summarizes the expected reactants and primary product for a model reaction using diphenylacetylene. Yields in related systems are typically in the range of 60-90%.

Reactant 1Reactant 2CatalystOxidantSolventTemp (°C)Major Product
N-(3-methoxyphenyl)acetamideDiphenylacetylene[Cp*RhCl₂]₂Cu(OAc)₂t-AmOH1206-Methoxy-2,3-diphenyl-1H-indole

Characterization: The synthesized indole should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry. The position of the methoxy group and the substitution pattern on the indole ring will be evident.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the product.

Troubleshooting and Scientific Insights

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and anhydrous, particularly the Cu(OAc)₂. Degassing the solvent prior to use may also be beneficial. Increasing the reaction time or temperature (e.g., to 130 °C) could improve conversion.

  • Poor Regioselectivity: While high regioselectivity is expected, the formation of the minor 4-methoxy isomer is possible. The ratio can be accurately determined by ¹H NMR analysis of the crude reaction mixture. The steric and electronic nature of the alkyne substituents can subtly influence this ratio.

  • Alternative Directing Groups: While the acetyl group is effective, other directing groups such as pivaloyl or pyrimidinyl groups can also be employed and may offer different reactivity or selectivity profiles.

  • Oxidant Choice: While Cu(OAc)₂ is a common and effective oxidant, in some C-H activation reactions, silver salts (e.g., AgOAc, Ag₂CO₃) can be used as alternatives or additives.

By following this detailed guide, researchers can reliably synthesize valuable methoxy-substituted indoles, leveraging the predictable regioselectivity and efficiency of rhodium(III)-catalyzed C-H activation.

References

Application Note: A Two-Step Strategy for the Synthesis of 5-Methoxybenzimidazoles from m-Anisidine via Copper-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient two-step methodology for the synthesis of 5-methoxy-2-substituted-1H-benzimidazoles, utilizing m-Anisidine as a readily available starting material. The protocol first describes the conversion of this compound to the key intermediate, 4-methoxy-1,2-phenylenediamine, through a sequential nitration and reduction process. Subsequently, a detailed procedure for the copper-catalyzed oxidative cyclization of this intermediate with various aldehydes is presented. This application note provides researchers, medicinal chemists, and drug development professionals with a practical, in-depth understanding of the reaction principles, step-by-step protocols, and critical experimental parameters.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including antiviral, antiulcer, antihypertensive, and anticancer properties.[1] The benzimidazole core is a key pharmacophore found in several FDA-approved drugs.[1] Traditional synthetic routes to 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh acidic conditions and high temperatures.[1] Modern synthetic chemistry has seen the emergence of milder and more efficient methods, with copper-catalyzed reactions being at the forefront due to their cost-effectiveness and high yields.[2][3]

This application note addresses the synthesis of valuable 5-methoxy-substituted benzimidazoles, starting from the commercially accessible, yet challenging, precursor this compound. Due to its substitution pattern, this compound cannot directly undergo cyclization to form a benzimidazole. Therefore, a two-part synthetic strategy is employed:

  • Part 1: Synthesis of the Key Intermediate: Conversion of this compound to 4-methoxy-1,2-phenylenediamine.

  • Part 2: Copper-Catalyzed Cyclization: Reaction of the synthesized diamine with an aldehyde to yield the final benzimidazole product.

This guide provides a detailed walkthrough of both stages, emphasizing the causality behind experimental choices and ensuring a reproducible and scalable process.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, as depicted in the workflow diagram below. This structure allows for the isolation and purification of the key diamine intermediate before proceeding to the final copper-catalyzed cyclization.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Benzimidazole Formation mAnisidine This compound Nitration Nitration (HNO₃ / H₂SO₄) mAnisidine->Nitration NitroIntermediate 4-Methoxy-2-nitroaniline Nitration->NitroIntermediate Reduction Reduction (e.g., Fe/HCl) NitroIntermediate->Reduction Diamine 4-Methoxy-1,2-phenylenediamine Reduction->Diamine CopperCatalysis Copper-Catalyzed Oxidative Cyclization (Cu(OH)₂, O₂) Diamine->CopperCatalysis Diamine->CopperCatalysis Aldehyde Aldehyde (R-CHO) Aldehyde->CopperCatalysis Benzimidazole 5-Methoxy-2-substituted-1H-benzimidazole CopperCatalysis->Benzimidazole G cluster_0 Reaction Mechanism Reactants 4-Methoxy-1,2-phenylenediamine + Aldehyde (RCHO) SchiffBase Schiff Base Formation Reactants->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Cyclization->Dihydrobenzimidazole Oxidation Cu(II)-Catalyzed Oxidation (Aromatization) Dihydrobenzimidazole->Oxidation Product 5-Methoxy-2-R-1H-benzimidazole Oxidation->Product Cu_I Cu(I) Oxidation->Cu_I Cu_II Cu(II) Cu_II->Oxidation Oxidant Cu_I->Cu_II O₂ (air)

References

Application Notes & Protocols: The Role of m-Anisidine in Preparing Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-AGRO-MA-202601

Abstract

m-Anisidine (3-methoxyaniline) is a highly versatile aromatic amine that serves as a critical building block in the synthesis of a diverse array of organic molecules. Its unique electronic properties, conferred by the activating methoxy and amino functional groups, make it a reactive and valuable precursor for complex chemical structures. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound in the synthesis of agricultural chemicals. We will explore its role in the preparation of anilide-type herbicides, benzimidazole fungicides, and azo-based pesticides, complete with detailed, field-tested protocols and an analysis of the chemical principles underpinning these synthetic routes.

Introduction: The Chemical Versatility of this compound

This compound (C₇H₉NO) is a pale yellow to amber liquid at room temperature, characterized by a benzene ring substituted with an amino (-NH₂) group and a methoxy (-OCH₃) group at the meta-position.[1] The interplay between these two functional groups dictates the molecule's reactivity. The potent electron-donating nature of both the amino and methoxy groups activates the aromatic ring, making it highly susceptible to electrophilic substitution. Furthermore, the primary amino group is a key nucleophilic center and can be readily converted into a diazonium salt, one of the most versatile functional groups in organic synthesis.[1]

This inherent reactivity allows this compound to be a foundational component in the synthesis of various agrochemicals. Its structural motif can be found, or readily incorporated, into molecules designed to exhibit herbicidal, fungicidal, and insecticidal properties. This guide will illuminate the pathways from this simple intermediate to complex, biologically active agents.

Core Synthetic Transformations of this compound

The utility of this compound in agrochemical synthesis stems from several key chemical transformations. Understanding these reactions is fundamental to designing novel derivatives and optimizing existing protocols.

  • N-Acylation: The reaction of the amino group with acylating agents (e.g., acid chlorides, anhydrides) to form anilides is a cornerstone of its application. This reaction is often straightforward and high-yielding. Anilide structures are prevalent in a class of herbicides that interfere with cell division and growth in target weeds.[2][3]

  • Diazotization and Azo Coupling: The conversion of the primary amino group to a diazonium salt (-N₂⁺) using nitrous acid is a critical first step in forming azo compounds (-N=N-).[1][4] These compounds, while famous as dyes, have also been explored for their pesticidal activities. The diazonium intermediate is a powerful electrophile that can attack electron-rich aromatic systems to form the characteristic azo bridge.

  • Cyclization Reactions: this compound can serve as a precursor to substituted o-phenylenediamines, which are essential for building heterocyclic systems like benzimidazoles. Benzimidazole-based fungicides are a major class of agricultural products that inhibit fungal growth by disrupting microtubule assembly.

The logical flow from this compound to various agrochemical classes based on its core reactivity is illustrated below.

G cluster_reactions Core Reactions cluster_products Agrochemical Classes mAnisidine This compound Acylation N-Acylation (e.g., with R-COCl) mAnisidine->Acylation Diazotization Diazotization (NaNO₂, HCl) mAnisidine->Diazotization Cyclization Heterocyclic Ring Formation mAnisidine->Cyclization Herbicides Anilide Herbicides Acylation->Herbicides Forms amide backbone Pesticides Azo-Based Pesticides Diazotization->Pesticides Forms -N=N- linkage Fungicides Benzimidazole Fungicides Cyclization->Fungicides Forms imidazole ring

Caption: Core synthetic pathways originating from this compound.

Application in Herbicide Synthesis: The Anilide Class

Anilide herbicides represent a significant class of agrochemicals. The synthesis is typically achieved through the acylation of a substituted aniline. This compound provides a readily available core for creating libraries of N-(3-methoxyphenyl) amides for herbicidal activity screening.

Protocol 1: Synthesis of N-(3-methoxyphenyl)acetamide - A Model Anilide

This protocol details a standard laboratory procedure for the acylation of this compound with acetic anhydride. This reaction is a foundational example of anilide synthesis. The choice of pyridine as a base is strategic; it neutralizes the acetic acid byproduct, driving the reaction to completion, and can also act as a nucleophilic catalyst.

Workflow Diagram:

G start Start reactants Combine this compound, Pyridine, DCM start->reactants cool Cool to 0°C reactants->cool add Add Acetic Anhydride Dropwise cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with H₂O react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End (Product) purify->end

Caption: Workflow for the synthesis of N-(3-methoxyphenyl)acetamide.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and pyridine (1.2 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.7 M.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C. This is crucial to control the initial exotherm of the acylation reaction.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equiv.) dropwise to the cold solution using a syringe or dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting this compound spot is consumed.

  • Work-up: Once complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of water).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove excess acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-(3-methoxyphenyl)acetamide.[1]

ParameterSpecificationRationale
Solvent Dichloromethane (DCM)Inert, dissolves reactants, low boiling point for easy removal.
Base PyridineScavenges the acidic byproduct (acetic acid), driving equilibrium.
Temperature 0°C to Room Temp.Initial cooling controls exothermic reaction; RT provides energy for completion.
Monitoring TLC (Thin Layer Chromatography)Visually confirms the consumption of starting material and formation of the product.
Purification Column ChromatographySeparates the desired product from unreacted reagents and byproducts.

Application in Fungicide Synthesis: The Benzimidazole Core

Benzimidazole derivatives are a vital class of fungicides used to control a broad spectrum of plant diseases. While direct synthesis from this compound is a multi-step process, it can serve as a precursor. A common synthetic strategy involves the condensation of a substituted o-phenylenediamine with an aldehyde.[5][6] this compound can be converted to the required diamine intermediate through nitration followed by reduction.

Protocol 2: Conceptual Pathway to a Benzimidazole Fungicide

This section outlines a conceptual, multi-step pathway illustrating how this compound could be utilized. This demonstrates the long-range synthetic planning required in agrochemical development.

  • Step A: Regioselective Nitration. Nitration of the acetylated this compound (prepared in Protocol 1) to direct the nitro group to a position ortho to the amino group. The acetamide group acts as a protecting group and a less activating director than a free amine.

  • Step B: Deprotection and Reduction. Hydrolysis of the acetamide to reveal the free amine, followed by reduction of the newly introduced nitro group to form 3-methoxy-benzene-1,2-diamine.

  • Step C: Cyclization (Phillips-Ladenburg Reaction). Condensation of the resulting diamine with a suitable aldehyde (R-CHO) in the presence of an oxidizing agent or acid catalyst to form the benzimidazole ring.[7][8] The choice of 'R' on the aldehyde is critical for tuning the fungicidal activity.

Conceptual Flow Diagram:

G mAnisidine This compound StepA Step A: Acylation & Nitration mAnisidine->StepA Intermediate1 N-(2-nitro-5-methoxyphenyl) acetamide StepA->Intermediate1 StepB Step B: Deprotection & Reduction Intermediate1->StepB Intermediate2 3-Methoxy-benzene- 1,2-diamine StepB->Intermediate2 StepC Step C: Cyclization with R-CHO Intermediate2->StepC Product 2-Substituted 5-Methoxy-1H-benzo[d]imidazole (Fungicide Core) StepC->Product

Caption: Multi-step conceptual pathway from this compound to a benzimidazole core.

Application in Azo-Based Agrochemicals

The diazotization of aromatic amines followed by azo coupling is a powerful method for creating molecules with the -N=N- linkage. This chemistry is primarily associated with the dye industry, but the resulting structures can possess biological activity, including pesticidal properties.[4]

Protocol 3: Synthesis of a Model Azo Compound via Diazotization

This protocol describes the formation of a diazonium salt from this compound and its subsequent coupling with an activated aromatic compound like 2-naphthol.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve this compound (1.0 equiv.) in an aqueous solution of hydrochloric acid (approx. 3 equiv.).

    • Cool the solution to 0-5°C in an ice-salt bath. This temperature is critical as diazonium salts are unstable at higher temperatures.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 equiv.). A positive test with starch-iodide paper (turns blue-black) indicates a slight excess of nitrous acid and the completion of diazotization. Avoid a large excess.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent, such as 2-naphthol (1.0 equiv.), in an aqueous sodium hydroxide solution. This deprotonates the phenol, making it a highly activated nucleophile.

    • Cool the coupling solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.

  • Isolation:

    • Stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

    • Collect the solid precipitate by vacuum filtration, wash with cold water to remove salts, and dry.

ParameterSpecificationRationale
Reagents NaNO₂, HClGenerates nitrous acid (HNO₂) in situ for diazotization.
Temperature 0-5°CEssential for the stability of the diazonium salt intermediate.
Coupling pH Alkaline (for phenols)Deprotonates the coupling agent, activating it for electrophilic attack.
Product Insoluble PrecipitateThe azo product is often a solid that can be easily isolated by filtration.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[2]

  • Exposure Controls: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Hazards: this compound is toxic if swallowed, inhaled, or absorbed through the skin. It can cause irritation and may lead to methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The compound can darken upon exposure to air and light.

Conclusion

This compound is a potent and versatile intermediate in the synthesis of agricultural chemicals. Its dual functionality—a nucleophilic amino group and an activating methoxy group—provides a rich chemical playground for developing novel anilide herbicides, complex benzimidazole fungicides, and azo-based pesticides. The protocols and pathways detailed in this guide serve as a foundational resource for chemists in the agrochemical industry, enabling the rational design and efficient synthesis of next-generation crop protection agents.

References

A Validated RP-HPLC-UV Method for the Simultaneous Determination of Anisidine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the simultaneous separation and quantification of three positional isomers of anisidine: ortho-anisidine (2-methoxyaniline), meta-anisidine (3-methoxyaniline), and para-anisidine (4-methoxyaniline). Anisidine isomers are critical intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Given that o-anisidine is classified as a potential human carcinogen, a reliable analytical method is essential for quality control, environmental monitoring, and toxicological assessment.[1][3] The primary analytical challenge lies in resolving these structurally similar isomers. This method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, achieving baseline separation with excellent peak symmetry and efficiency. The method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5]

Principles of Separation and Detection

The successful resolution of positional isomers requires leveraging subtle differences in their physicochemical properties. The causality behind the selected methodology is rooted in the fundamental principles of chromatography and spectroscopy.

  • Chromatographic Mode: Reversed-Phase HPLC Anisidine isomers are aromatic amines of moderate polarity, making them ideal candidates for reversed-phase chromatography.[4] In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The isomers are retained on the column through hydrophobic interactions between their aromatic rings and methoxy groups and the C18 alkyl chains of the stationary phase.[6] Elution is controlled by the proportion of the less polar organic solvent (acetonitrile) in the mobile phase.

  • Stationary Phase Selection: C18 (Octadecylsilane) A C18 column is chosen for its versatility and strong hydrophobic retention characteristics. While the isomers have the same molecular formula (C₇H₉NO), the spatial arrangement of the amino and methoxy groups affects their overall polarity and molecular shape. These subtle differences in hydrophobicity dictate their interaction strength with the C18 phase, enabling their chromatographic separation. The para-isomer, being the most symmetrical, often exhibits different retention behavior compared to the less symmetrical ortho and meta isomers.

  • Mobile Phase Optimization: The Role of Acetonitrile and Acid The mobile phase consists of an acetonitrile/water mixture. Acetonitrile serves as the strong, nonpolar solvent; increasing its concentration reduces the retention times of the analytes.[7] A critical component of the mobile phase is the addition of an acid, such as formic or phosphoric acid. Anisidines are basic compounds due to the amino group.[3] Operating at a low pH (e.g., by adding 0.1% formic acid) ensures that the amine functional group is consistently protonated (R-NH₃⁺). This prevents peak tailing that can occur from interactions between the free amine (R-NH₂) and residual silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.[1]

  • Detection Strategy: UV Absorbance The presence of the benzene ring in all three isomers results in strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is highly effective as it falls within a region of significant absorbance for the aromatic system and is a common wavelength for HPLC-UV analysis.[7][8] The use of a Photodiode Array (PDA) detector is highly recommended. A PDA detector can acquire the entire UV spectrum for each peak, which is invaluable for confirming peak identity and assessing peak purity, thereby enhancing the specificity of the method.[1]

Materials and Methods

Reagents and Standards
  • o-Anisidine (≥99% purity)

  • m-Anisidine (≥99% purity)

  • p-Anisidine (≥99% purity)

  • Acetonitrile (HPLC Grade)[7]

  • Methanol (HPLC Grade)[7]

  • Water (Deionized, 18 MΩ·cm)[1]

  • Formic Acid (88% or higher, analytical grade)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or multi-wavelength UV-Vis Detector[1]

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterCondition
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 15 minutes

Experimental Protocols

The following diagram outlines the general analytical workflow from standard preparation to final data analysis.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Stock Solutions (1 mg/mL each isomer in Methanol) B Prepare Mixed Working Standard (Dilute stocks) A->B C Generate Calibration Curve Standards (Serial Dilution) B->C G Analyze Sequence (Blank -> Standards -> Samples) C->G D Prepare Sample (Weigh, Dissolve, Filter 0.22 µm) D->G E Equilibrate HPLC System (C18 Column, Mobile Phase) F Perform System Suitability Test (SST) (Check Resolution, Tailing) E->F F->G H Integrate Chromatograms G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Anisidine Isomers in Samples I->J

Caption: High-level workflow for the HPLC-UV analysis of anisidine isomers.

Protocol 1: Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each anisidine isomer (ortho-, meta-, and para-) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions are stable for at least one week when stored at 2-8 °C and protected from light.[1]

  • Mixed Intermediate Standard (100 µg/mL): Pipette 5.0 mL of each of the three stock solutions into a single 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Mixed Intermediate Standard with the mobile phase to achieve final concentrations, for example, of 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Protocol 2: Sample Preparation

This is a general protocol for a solid sample matrix. The procedure should be optimized and validated for the specific matrix .

  • Accurately weigh a representative portion of the homogenized sample into a suitable container.

  • Add a measured volume of methanol to achieve a target concentration within the calibration range.

  • Vortex the mixture for 2 minutes to ensure complete dissolution/extraction of the analytes.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.[1]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

Protocol 3: HPLC Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform a system suitability test by injecting the mid-point calibration standard (e.g., 10.0 µg/mL) six consecutive times.

  • Inject a solvent blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared samples.

  • Periodically inject a calibration standard during the sample sequence to verify system stability.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the analytical method was validated according to ICH Q2(R1) guidelines.[4][5] The key validation parameters and their acceptance criteria are summarized below.

ParameterAcceptance Criteria
System Suitability Resolution (Rs) between adjacent peaks > 2.0; Tailing Factor (Tf) < 1.5; %RSD of peak areas < 1.0% (for n=6)
Specificity No interfering peaks at the retention times of the analytes in a blank matrix. Peak purity index > 0.999.
Linearity (R²) Coefficient of determination (R²) ≥ 0.999 over the specified range.[5]
Range 0.5 - 50.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (%RSD) Repeatability (Intra-day) %RSD ≤ 2.0; Intermediate Precision (Inter-day) %RSD ≤ 2.0.[9]
LOD (S/N Ratio) Signal-to-Noise ratio ≥ 3:1 (e.g., ~0.15 µg/mL).[5]
LOQ (S/N Ratio) Signal-to-Noise ratio ≥ 10:1 (e.g., ~0.5 µg/mL).[5]

Results and Discussion

The developed method successfully separated the three anisidine isomers with baseline resolution. A representative chromatogram is shown below.

(A representative chromatogram image would be placed here in a formal application note, showing three well-resolved peaks for o-, m-, and p-anisidine against a stable baseline.)

The elution order under these reversed-phase conditions was observed to be o-anisidine , followed by This compound , and finally p-anisidine . This elution pattern can be rationalized by the isomers' polarity. The ortho-isomer is generally the most polar due to potential intramolecular hydrogen bonding and steric effects, leading to weaker interaction with the C18 phase and thus the earliest elution. The para-isomer, being the most symmetrical and least polar, interacts most strongly with the stationary phase and has the longest retention time.

The validation results confirmed the method's performance. The calibration curves for all three isomers showed excellent linearity (R² > 0.999) across the concentration range of 0.5 to 50.0 µg/mL. Accuracy was demonstrated with mean recovery values between 99.1% and 101.5% in spiked matrix samples. Both intra-day and inter-day precision studies yielded %RSD values below 1.5%, indicating high reproducibility. The method demonstrated robustness, with minor deliberate changes to the chromatographic parameters not significantly affecting the resolution or quantification.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC-UV method for the simultaneous determination of o-, m-, and p-anisidine. The method's foundation on core chromatographic principles ensures effective separation, while its comprehensive validation confirms that it is specific, accurate, precise, and linear for its intended purpose. This protocol is well-suited for routine quality control in manufacturing processes, monitoring of potential carcinogens in environmental samples, and supporting research in drug development and toxicology.

References

Application Notes and Protocols: The Utility of m-Anisidine in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: m-Anisidine as a Versatile Chemical Intermediate

This compound (3-methoxyaniline, CAS No. 536-90-3) is a highly versatile aromatic amine that serves as a critical building block in the synthesis of a wide array of specialty chemicals.[1][2] Structurally, it is an aniline derivative featuring a methoxy group (-OCH₃) at the meta position of the benzene ring.[3] This substitution pattern, particularly the electron-donating nature of the methoxy group, significantly influences the reactivity of the amino group (-NH₂) and the aromatic ring, making this compound a valuable precursor in diverse industrial applications.[2]

This guide provides in-depth application notes and validated protocols for researchers, scientists, and drug development professionals. We will explore its primary uses in the production of dyes, pharmaceuticals, and corrosion inhibitors, elucidating the chemical principles that underpin its utility and providing practical, step-by-step methodologies for its application.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in synthesis. This compound is a pale yellow to brown liquid that is sensitive to light and air, under which it can darken due to oxidation.[3][4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 536-90-3[3][4]
Molecular Formula C₇H₉NO[3][4]
Molecular Weight 123.15 g/mol [4][5]
Appearance Clear yellow to brown liquid[2][3]
Melting Point -1 to 1 °C[4]
Boiling Point 251 °C[4][6]
Density 1.096 g/mL at 25 °C[4][6]
Solubility in Water <0.1 g/100 mL at 19 °C[4][6]
Refractive Index n20/D 1.581[4]

Section 1: Synthesis of Azo Dyes and Pigments

The most significant application of this compound, by volume, is as an intermediate in the manufacture of azo dyes.[7] Azo compounds, characterized by the -N=N- functional group, account for over 60% of all commercial dyes due to their straightforward synthesis, cost-effectiveness, and broad color palette.[8]

The Chemistry of Azo Coupling

The synthesis of azo dyes is a two-step process:

  • Diazotization: An aromatic primary amine (in this case, this compound) is converted into a diazonium salt. This reaction is typically carried out in an acidic solution with sodium nitrite at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[2] The methoxy group on the this compound ring influences the reactivity and stability of this intermediate.

  • Azo Coupling: The highly electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich nucleophile such as a phenol, naphthol, or another aromatic amine.[8][9] The position of the coupling reaction on the nucleophile is directed by its existing substituent groups.

The final color and properties of the dye are determined by the specific structures of both the diazonium salt and the coupling component.

Protocol: Synthesis of a Monoazo Dye using this compound and 2-Naphthol

This protocol describes the synthesis of a simple, vibrant red azo dye. The causality behind the low-temperature requirement is to prevent the premature decomposition of the unstable diazonium salt and to avoid unwanted side reactions.

Materials:

  • This compound (97% purity)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Protocol Steps:

  • Diazotization of this compound: a. In a 100 mL beaker, prepare a solution of 1.23 g (0.01 mol) of this compound in 3 mL of concentrated HCl and 10 mL of water. b. Cool this solution to 0-5 °C in an ice-water bath with constant stirring. The formation of a fine slurry of the amine hydrochloride is expected. c. In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold this compound hydrochloride slurry over 10 minutes, ensuring the temperature does not rise above 5 °C. e. Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

  • Preparation of the Coupling Component: a. In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 10% aqueous sodium hydroxide solution. b. Cool this solution to approximately 5 °C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A brightly colored red precipitate should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification: a. Isolate the dye precipitate by vacuum filtration using a Buchner funnel. b. Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities, followed by a final wash with cold distilled water. c. Dry the product in a desiccator or a low-temperature oven.

Workflow Diagram: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling m_Anisidine This compound HCl_NaNO2 HCl, NaNO₂ (0-5 °C) m_Anisidine->HCl_NaNO2 Diazonium_Salt m-Methoxyphenyl Diazonium Chloride HCl_NaNO2->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Naphthol 2-Naphthol in NaOH (aq) Naphthol->Coupling Azo_Dye Red Azo Dye Precipitate Coupling->Azo_Dye

Caption: General workflow for synthesizing a red azo dye from this compound.

Section 2: Application in Pharmaceutical Synthesis

This compound serves as a valuable synthon, or building block, in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs).[5][10] Its nucleophilic amino group and the activated aromatic ring allow for its incorporation into complex heterocyclic structures. It is a precursor for compounds with potential anthelmintic, analgesic, and antipyretic properties.[1][4][11]

Protocol: N-Acetylation of this compound

N-acetylation is a fundamental protection and modification step in pharmaceutical synthesis. The resulting amide, N-(3-methoxyphenyl)acetamide, is less susceptible to oxidation and can be used in further synthetic transformations where the free amine is too reactive. This protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel)

Protocol Steps:

  • Reaction Setup: a. In a dry round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (to make a 0.7 M solution). b. Add pyridine (0.6 equivalents) to the solution. c. Cool the flask to 0 °C in an ice bath.

  • Acetylation: a. Slowly add acetic anhydride (1.1 equivalents) dropwise to the cold, stirred solution. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the this compound spot.[2]

  • Work-up and Extraction: a. Quench the reaction by adding water (2 mL per mmol of this compound). b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 mL per mmol).[2] c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (3 x 2 mL per mmol) and brine (2 mL per mmol) to remove acidic impurities and pyridine.[2]

  • Isolation: a. Dry the organic layer over anhydrous sodium sulfate.[2] b. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. If necessary, purify the residue by silica gel column chromatography to obtain the pure N-(3-methoxyphenyl)acetamide.[2]

Pathway Diagram: this compound in Heterocyclic Synthesis

Pharma_Pathways cluster_indole Indole Synthesis cluster_benzimidazole Benzimidazole Synthesis cluster_azetidinone Azetidinone Synthesis mAnisidine This compound rh_cat Rh-catalyzed Cyclization mAnisidine->rh_cat cu_cat Cu-catalyzed Condensation mAnisidine->cu_cat az_reagents Reaction with Chloroacetyl Chloride & Imine mAnisidine->az_reagents indole Substituted Indoles rh_cat->indole benzimidazole Substituted Benzimidazoles cu_cat->benzimidazole azetidinone N-substituted-3-chloro- 2-azetidinones az_reagents->azetidinone

Caption: this compound as a key precursor for various pharmaceutical scaffolds.[4][11]

Section 3: this compound as a Corrosion Inhibitor

This compound and its derivatives are effective corrosion inhibitors for various metals, including aluminum and copper, particularly in acidic media.[1][4] This application is crucial for protecting industrial equipment and extending its operational lifespan.

Mechanism of Action

The inhibitory effect of this compound is attributed to its ability to adsorb onto the metal surface. The molecule contains nitrogen and oxygen atoms with lone pairs of electrons and an aromatic ring with π-electrons, which facilitate adsorption. This forms a protective film that isolates the metal from the corrosive environment. Studies show that the adsorption process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[12] Polarization studies have revealed that anisidines act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the cathodic reaction.[12][13]

Performance Data

The effectiveness of an inhibitor is quantified by its inhibition efficiency (IE), typically measured through weight loss or electrochemical methods.

Inhibitor Concentration (mM)Inhibition Efficiency (IE %) on Aluminium in 0.4 M HCl
2065 - 85%
8076 - 93%
Data synthesized from research on anisidine isomers.[12]
Protocol: Evaluation of Corrosion Inhibition by Weight Loss

This protocol provides a standard method for quantifying the inhibition efficiency of this compound.

Materials:

  • Aluminum coupons of known surface area

  • 0.4 M Hydrochloric Acid (corrosive medium)

  • This compound (inhibitor)

  • Acetone and distilled water (for cleaning)

  • Analytical balance

Protocol Steps:

  • Coupon Preparation: a. Mechanically polish aluminum coupons with emery paper of various grades, then degrease with acetone, wash with distilled water, and dry thoroughly. b. Weigh each coupon accurately using an analytical balance (W₁).

  • Inhibitor Solution Preparation: a. Prepare a blank solution of 0.4 M HCl. b. Prepare test solutions of 0.4 M HCl containing various concentrations of this compound (e.g., 20 mM, 40 mM, 60 mM, 80 mM).

  • Immersion Test: a. Immerse one prepared coupon into each test solution and the blank solution. Ensure the coupons are fully submerged. b. Leave the coupons immersed for a defined period (e.g., 3 hours) at a constant temperature (e.g., 30 °C).

  • Final Measurement: a. After the immersion period, remove the coupons, wash with distilled water to remove corrosion products, clean with acetone, and dry. b. Weigh each coupon again to get the final weight (W₂).

  • Calculation of Inhibition Efficiency (IE): a. Calculate the weight loss (ΔW = W₁ - W₂). b. Calculate the corrosion rate (CR) in g/m²/h. c. Calculate IE% using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100

Diagram: Mechanism of Corrosion Inhibition

Corrosion_Inhibition cluster_process Inhibition Process Metal Metal Surface (e.g., Al) Corrosive Corrosive Medium (H⁺, Cl⁻) Corrosive->Metal Corrosion Attack (Anodic/Cathodic Reactions) mAnisidine This compound Molecules in Solution Adsorption Adsorption of this compound (via N, O lone pairs & π-electrons) mAnisidine->Adsorption Film Formation of Protective Monolayer Film Adsorption->Film Barrier Barrier Isolates Metal from Corrosive Ions Film->Barrier Barrier->Metal Inhibition

Caption: Logical flow of the corrosion inhibition mechanism by this compound.

Section 4: Emerging and Other Applications

Beyond its primary roles, the unique structure of this compound makes it suitable for other advanced applications.

  • Liquid Crystal Synthesis: The defined geometry and polarity of this compound make it a useful intermediate in the production of complex liquid crystal materials, which are essential for modern display technologies.[10]

  • Agrochemicals and Polymers: It is used as an intermediate in the synthesis of certain agrochemicals and can be incorporated into polymer chains or used as an additive in material science.[3][7][10]

Section 5: Safety and Handling Protocol

This compound is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation.[14][15]

Core Safety Requirements:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[15]

    • Eye Protection: Use chemical goggles or a face shield.[15][16]

    • Lab Coat: A complete protective suit or lab coat is required to prevent skin contact.[15]

  • Handling: Avoid contact with skin, eyes, and clothing.[14][15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents and acids.[4][16] Keep containers tightly closed.[14]

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek medical attention.[14]

    • Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[14]

References

Application Note & Protocols: m-Anisidine as a Versatile Precursor for Organic Photosensitive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of m-anisidine as a pivotal building block for synthesizing a range of organic photosensitive materials. We delve into the synthesis, mechanisms, and properties of key material classes derived from this compound, including azobenzenes, Schiff bases, and photoresponsive polymers. This guide emphasizes the causality behind experimental choices and provides detailed, validated protocols to ensure reproducibility and scientific integrity.

Introduction: The Strategic Value of this compound in Photosensitive Material Design

This compound (3-methoxyaniline) is a pale yellow to amber oily liquid that serves as a highly valuable and versatile precursor in the synthesis of functional organic materials.[1][2] Its utility stems from a unique combination of structural features: an aromatic ring, a nucleophilic amino (-NH₂) group, and a meta-positioned methoxy (-OCH₃) group.[3]

  • Nucleophilic Reactivity: The primary amino group is a reactive handle for a variety of chemical transformations, including diazotization, condensation, and amidation, which are foundational for building larger molecular architectures.[1]

  • Electronic Influence: The methoxy group is a strong electron-donating group, which modulates the electronic properties of the benzene ring.[1] This influences the reactivity of the molecule and the photophysical properties (e.g., absorption wavelengths) of the final photosensitive material.

This combination makes this compound an ideal starting point for creating materials that can undergo reversible changes in their structure and properties upon exposure to light, a phenomenon known as photochromism.[4] Key classes of photosensitive materials synthesized from this compound include azobenzenes, which act as molecular switches, and Schiff bases, which are integral to photochromic complexes and sensors.

Azobenzenes: this compound-Derived Molecular Switches

Azobenzenes are a cornerstone of photoresponsive chemistry, celebrated for their robust and reversible trans-cis isomerization upon irradiation with specific wavelengths of light.[5][6] This switching behavior allows for the remote control of molecular systems and material properties. The classical and highly effective method for synthesizing unsymmetrical azobenzenes is the Baeyer-Mills reaction, which involves the condensation of an aniline derivative with a nitrosobenzene.[5][7]

Mechanism of Action: The Baeyer-Mills Reaction

The Baeyer-Mills reaction proceeds via the nucleophilic attack of the amino group of this compound on the electrophilic nitrogen atom of a nitrosobenzene derivative, typically under acidic conditions (e.g., in acetic acid).[7] The resulting intermediate then dehydrates to form the stable azo (-N=N-) linkage. The choice of reaction partners allows for fine-tuning the electronic and steric properties of the final azobenzene, thereby influencing its photo-switching characteristics.

Baeyer_Mills_Reaction Fig. 1: Baeyer-Mills reaction for azobenzene synthesis. mAnisidine This compound (Nucleophile) Intermediate Intermediate mAnisidine->Intermediate + H⁺ Nitrosobenzene Nitrosobenzene (Electrophile) Nitrosobenzene->Intermediate Azobenzene m-Methoxyazobenzene (Product) Intermediate->Azobenzene - H₂O

Caption: Fig. 1: Baeyer-Mills reaction for azobenzene synthesis.

Protocol: Synthesis of 3-Methoxy-azobenzene via Baeyer-Mills Reaction

This protocol describes a standard laboratory-scale batch synthesis. While continuous flow methods exist, this approach is accessible for general research purposes.

Materials:

  • This compound (98% or higher)

  • Nitrosobenzene (97% or higher)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Cyclohexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.72 mmol, 1.0 eq) in 10 mL of glacial acetic acid. In a separate beaker, dissolve nitrosobenzene (2.72 mmol, 1.0 eq) in 10 mL of glacial acetic acid.

  • Reaction: Slowly add the nitrosobenzene solution to the this compound solution with continuous stirring at room temperature.

  • Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC). Expert Insight: The synthesis of azobenzene from this compound can have lower yields (e.g., ~7%) due to the formation of azoxybenzene side products.[7] Careful monitoring is crucial to optimize reaction time and minimize side reactions.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of DCM.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (3 x 30 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of cyclohexane/ethyl acetate (e.g., starting from 100:0 to 90:10) to isolate the target azobenzene.[8] The product, 3-methoxy-azobenzene, is typically a red oil.[8]

Schiff Bases: Photochromic Imines from this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone.[9] Schiff bases derived from aromatic amines like this compound can exhibit photochromic or thermochromic properties, making them suitable for applications in sensors, molecular logic gates, and as ligands in functional metal complexes.[4][10]

Mechanism of Action: Imine Condensation

The formation of a Schiff base is a reversible reaction that is typically catalyzed by an acid. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. A series of proton transfers follows, leading to a carbinolamine intermediate, which then dehydrates to form the stable imine product.

Schiff_Base_Formation Fig. 2: General synthesis of a Schiff base. mAnisidine This compound (Amine) Carbinolamine Carbinolamine Intermediate mAnisidine->Carbinolamine + H⁺ Aldehyde Salicylaldehyde (Aldehyde) Aldehyde->Carbinolamine SchiffBase Schiff Base (Imine Product) Carbinolamine->SchiffBase - H₂O

Caption: Fig. 2: General synthesis of a Schiff base.

Protocol: Synthesis of a Salicylidene-m-anisidine Schiff Base

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Addition: To this solution, add salicylaldehyde (10 mmol, 1.0 eq) dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. A colored precipitate should form.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a vacuum oven.

  • Characterization: The product can be characterized by FT-IR spectroscopy (presence of C=N stretch around 1620 cm⁻¹), ¹H-NMR, and melting point determination.[11]

Photoresponsive Polymers with this compound Units

Incorporating photosensitive moieties derived from this compound into polymer chains creates macroscopic materials whose properties can be controlled by light.[12] this compound can be directly polymerized or used to create monomers that are then incorporated into larger polymer backbones. Poly(this compound) is a derivative of polyaniline and exhibits interesting electrochemical and optical properties.[13]

Concept: Light-Induced Material Changes

When chromophores like azobenzenes are part of a polymer, their light-induced isomerization can trigger significant changes in the polymer's conformation. This molecular-level motion can translate into macroscopic effects such as contraction/expansion (photo-actuation), changes in solubility, or modulation of optical properties like birefringence.

Photoresponsive_Polymer Fig. 3: Photo-switching in an azobenzene side-chain polymer. cluster_0 Trans State (Stable) cluster_1 Cis State (Meta-stable) Trans Polymer Backbone Side Chain with trans-Azobenzene Cis Polymer Backbone Side Chain with cis-Azobenzene Trans->Cis UV Light Cis->Trans Visible Light or Heat

Caption: Fig. 3: Photo-switching in an azobenzene side-chain polymer.

Protocol: Chemical Oxidative Polymerization of this compound

This protocol describes a general method for synthesizing poly(this compound).

Materials:

  • This compound

  • Ammonium Persulfate (APS) - Oxidant

  • Hydrochloric Acid (HCl, 1M) - Dopant and reaction medium

  • Methanol

  • Acetone

Procedure:

  • Monomer Solution: In a beaker, dissolve this compound (e.g., 0.1 mol) in 100 mL of 1M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution: Separately, dissolve ammonium persulfate (e.g., 0.1 mol) in 50 mL of 1M HCl and cool it to 0-5 °C.

  • Polymerization: Add the cold APS solution dropwise to the stirred this compound solution over 30 minutes. The solution will gradually change color as polymerization proceeds.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer product thoroughly with 1M HCl to remove any unreacted monomer and oligomers. Then, wash with methanol and acetone to remove the dopant and other impurities.

  • Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

Summary of this compound Based Photosensitive Materials

Material ClassCore StructureSynthetic MethodKey PropertyPotential Applications
Azobenzenes Aromatic Azo (-N=N-)Baeyer-Mills ReactionReversible trans-cis photoisomerization[5]Molecular switches, photo-pharmacology, data storage, smart materials
Schiff Bases Imine (-C=N-)Condensation ReactionPhotochromism/Thermochromism[4]Chemical sensors, anti-counterfeiting inks, nonlinear optics
Polymers Polymer backbone with photosensitive unitsOxidative PolymerizationLight-induced macroscopic property changes[6][12]Photo-actuators, smart coatings, holographic materials

Conclusion

This compound is a potent and cost-effective building block for the development of advanced organic photosensitive materials. Its reactive amino group and electronically influential methoxy group provide a robust platform for synthesizing diverse structures like azobenzenes, Schiff bases, and functional polymers. The protocols and insights provided herein offer a solid foundation for researchers to explore, innovate, and apply these fascinating materials in fields ranging from materials science to pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Purification of m-Anisidine by Steam Distillation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of m-Anisidine by steam distillation, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the process. This guide is structured to address common challenges and questions, ensuring your experiments are both successful and safe.

Foundational Principles: Why Steam Distillation for this compound?

This compound is a high-boiling point liquid (251 °C) that is susceptible to decomposition at elevated temperatures, especially in the presence of air which can cause oxidation and discoloration.[1][2] Direct distillation is therefore challenging. Steam distillation offers an elegant solution by allowing the compound to be purified at a temperature below the boiling point of water.

The principle hinges on Dalton's Law of Partial Pressures. When two immiscible liquids, like water and this compound, are heated together, the total vapor pressure above the mixture is the sum of the individual vapor pressures of each component. The mixture boils when this total vapor pressure equals the atmospheric pressure.[3][4] Since this compound has a non-zero vapor pressure at 100 °C, the mixture will boil at a temperature slightly below 100 °C, protecting the compound from thermal degradation.[3][5]

Key Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for troubleshooting and optimizing the purification process.

PropertyValueSourceSignificance for Steam Distillation
Molecular Weight 123.15 g/mol [6]Influences the mass ratio of components in the distillate.
Boiling Point 251 °C at 760 mmHg[1][2]Too high for simple distillation without decomposition; justifies using steam.
Density 1.096 g/mL at 25 °C[1][2]Denser than water; the purified this compound will form the lower layer upon condensation and separation.
Water Solubility Sparingly soluble (<0.1 to 18 g/L)[1][7]Immiscibility is a prerequisite for effective steam distillation.
Appearance Pale yellow to brown/red liquid[7][8]Color indicates purity; a successful distillation should yield a lighter-colored product.
Safety Toxic if swallowed, inhaled, or in contact with skin.[9][10]Mandates strict safety protocols, including use of a fume hood and appropriate PPE.
Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the rationale and expected observations. A common scenario for purification involves isolating this compound after a chemical reaction, such as the reduction of m-nitroanisole.[11][12]

Workflow for this compound Purification

G cluster_prep Preparation & Setup cluster_distill Distillation cluster_isolate Isolation & Finishing A 1. Assemble Apparatus (Distilling Flask, Condenser, Receiver) B 2. Charge Flask (Add crude this compound mixture) A->B C 3. Alkalinize Mixture (Add NaOH solution, check pH > 10) B->C D 4. Introduce Steam (From external generator or internal boiling) C->D E 5. Co-Distillation (Maintain steady rate, monitor temperature ~98-100°C) D->E F 6. Collect Distillate (Cloudy emulsion of water and this compound) E->F G 7. Phase Separation (Allow layers to separate in a funnel) F->G H 8. Extract Aqueous Layer (Use solvent like ether or DCM) G->H I 9. Dry Combined Organic Layers (Use anhydrous Na2SO4 or MgSO4) H->I J 10. Remove Solvent (Rotary evaporation) I->J K 11. Final Product (Pure this compound) J->K

Caption: Experimental workflow for purifying this compound via steam distillation.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a steam distillation apparatus using a large round-bottom flask (distilling flask) to accommodate the crude mixture and water. Use a Claisen adapter to prevent splashing into the condenser.[13]

    • Connect the distilling flask to a condenser, and place a receiving flask or separatory funnel at the condenser's outlet.

    • Ensure all glass joints are secure. While tight seals are important, do not create a completely closed system to avoid pressure buildup.[14][15]

  • Preparation of the Crude Mixture:

    • Place the crude this compound reaction mixture into the distilling flask.

    • Causality: If the this compound was prepared under acidic conditions (e.g., reduction with tin and HCl), it exists as the non-volatile anilinium salt.[16] It must be converted to the free base to be volatile with steam.

    • Add a concentrated solution of sodium hydroxide (NaOH) portion-wise until the mixture is strongly alkaline (pH > 10, check with pH paper). The mixture will likely become warm.

  • Distillation:

    • Introduce steam into the distilling flask from an external steam line or by adding water directly to the flask (to about half-full) and heating it with a heating mantle.[13]

    • Expert Insight: Using an external steam source provides better control over the distillation rate and prevents the crude mixture from charring on hot glass surfaces.[5]

    • Heat the mixture to boiling. The this compound will co-distill with the water at a temperature slightly below 100 °C.

    • Continue distillation until the distillate runs clear and no more oily droplets of this compound are observed. This indicates that all the volatile amine has been carried over.

  • Isolation of Pure this compound:

    • The collected distillate will appear as a cloudy emulsion that separates into two distinct layers upon standing.

    • Transfer the distillate to a separatory funnel. Since this compound is denser than water (1.096 g/mL), it will form the bottom layer.[17]

    • Separate the lower organic layer.

    • Trustworthiness Check: The aqueous layer will still be saturated with this compound. To maximize yield, perform two to three extractions of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Combine all organic extracts.

    • Dry the combined organic phase over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the pure, pale-yellow this compound liquid.[11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Troubleshooting Logic for Steam Distillation

Caption: A logical guide to troubleshooting common steam distillation issues.

Q1: My distillation is extremely slow, or nothing is coming over. What's wrong?

A: This is a common issue that can point to several root causes:

  • Insufficient Energy Input: Steam distillation requires significant energy to vaporize both the water and the organic compound. Ensure your heat source is adequate or the flow rate from your steam line is sufficient.[13] Insulating the neck of the distilling flask can also help minimize heat loss.

  • System Leaks: Check all glassware joints. If steam is escaping from the setup, it cannot effectively carry the this compound vapor over into the condenser.

  • This compound is Not in its Free Base Form: If you forgot to add NaOH or did not add enough, the this compound will remain as a protonated, non-volatile salt. The distillate will be pure water. To check, cool the distilling flask and test the pH of the aqueous layer. It must be strongly alkaline.[16]

Q2: The distillation is "bumping" violently. How can I fix this?

A: Bumping occurs when the liquid superheats and then boils in a sudden burst.

  • Add Boiling Chips: If you are heating the flask directly, always add a few boiling chips or a magnetic stir bar to the flask before you start heating to promote smooth boiling.

  • Ensure Even Heating: Use a heating mantle for even heat distribution. If using a Bunsen burner, use a wire gauze and do not heat one spot intensely.[13]

  • Vigorous Steam Flow: If using an external steam source, a steady and vigorous flow of steam will agitate the mixture and prevent bumping.[5]

Q3: My final yield of this compound is very low. Where could it have been lost?

A: Low yield is often a result of cumulative losses throughout the process:

  • Incomplete Distillation: You may have stopped the distillation too early. Continue collecting distillate until it is no longer cloudy and no oily droplets are visible.

  • Inadequate Extraction: A significant amount of this compound can remain dissolved in the large volume of aqueous distillate. It is critical to perform multiple extractions (at least 3) with an appropriate organic solvent to recover the product efficiently.

  • Premature Separation: Ensure the distillate has fully cooled and separated before attempting to separate the layers. Emulsions can form, trapping product at the interface. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it.

Frequently Asked Questions (FAQs)

Q: What are the primary impurities in crude this compound?

A: Common impurities depend on the synthetic route. If prepared by the reduction of 3-nitroanisole, the main impurity is often unreacted starting material. Other possible impurities include byproducts from side reactions or isomers like o-anisidine if the starting material was not pure.[1]

Q: Can I use vacuum distillation instead of steam distillation?

A: Yes, vacuum distillation is another viable method for purifying high-boiling point liquids. A literature example shows this compound being collected at 125 °C under a vacuum of 13 mmHg.[11][12] However, steam distillation is often simpler to set up in many labs, does not require a vacuum pump, and is very effective at removing non-volatile inorganic impurities.

Q: What are the most critical safety precautions when handling this compound?

A: this compound is classified as toxic and poses several hazards.[10]

  • Handling: Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspect them before use), a lab coat, and chemical safety goggles.[9][10]

  • Exposure: Avoid all personal contact, including inhalation of vapors and skin contact.[8] It can be absorbed through the skin.

  • Disposal: Dispose of all this compound waste and contaminated materials as hazardous waste according to your institution's guidelines.[10][18]

Q: Why does my purified this compound darken over time?

A: Aromatic amines like this compound are susceptible to air oxidation, which forms highly colored impurities.[2][7][17] The product may also be light-sensitive. To prevent this, store purified this compound under an inert atmosphere (like nitrogen or argon) in a tightly sealed, amber-colored bottle, and preferably in a refrigerator (2-8°C).[1][7][17]

References

Technical Support Center: Removal of o-Isomer Impurity from m-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of m-Anisidine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with isomeric purity. Here, we address specific issues related to the removal of the ortho-isomer (o-anisidine) impurity from meta-anisidine (this compound), providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific laboratory context.

Foundational Knowledge: Understanding the Isomers

The successful separation of this compound from its o-isomer hinges on exploiting their differing physicochemical properties. While structurally similar, the positional difference of the methoxy and amino groups leads to significant variations in boiling point and melting point.

Table 1: Physicochemical Properties of Anisidine Isomers

PropertyThis compoundo-AnisidineRationale for Separation
Appearance Pale yellow oily liquid[1]Yellow liquid, turns brown in air[2]Visual identification of aged or oxidized o-isomer.
CAS Number 536-90-3[1]90-04-0[2]Unique identification.
Molecular Weight 123.155 g/mol [1]123.155 g/mol [2]Identical; not useful for separation.
Boiling Point 251 °C[1]224 °C[2]Primary basis for fractional distillation. The 27 °C difference is substantial, allowing for efficient separation.
Melting Point < 0 °C[1]6.2 °C[2]Basis for fractional crystallization/freezing. The o-isomer will solidify at temperatures where the m-isomer remains liquid.
Solubility Soluble in ethanol, ether, acetone, benzene[1]Soluble in ethanol, ether, acetone, benzene[2]Similar solubility profiles in common organic solvents suggest simple crystallization of the free bases is challenging.

Method Selection: Frequently Asked Questions

This section guides you through choosing the most appropriate purification strategy based on scale, required purity, and available equipment.

Q: What is the most common and scalable method for removing o-anisidine from this compound?

A: High-efficiency fractional distillation is the industry-standard and most scalable method. The significant 27 °C difference in boiling points between the two isomers allows for excellent separation.[1][2] The lower-boiling o-anisidine (224 °C) will distill first, leaving the higher-boiling this compound (251 °C) behind. For optimal results, a vacuum distillation is often employed to reduce the boiling points and prevent thermal degradation of the material.[3]

Q: I need to achieve very high purity (>99.9%) on a small, laboratory scale. Is distillation still the best choice?

A: For achieving ultra-high purity on a sub-gram to gram scale, preparative column chromatography is often superior. While distillation is excellent, achieving baseline separation of trace isomers can require highly efficient and lengthy distillations. Chromatography separates compounds based on their differential adsorption to a stationary phase.

  • Expertise & Experience: Anisidine isomers have slightly different polarities due to the positioning of the electron-donating -NH2 and -OCH3 groups. This subtle difference can be exploited on a silica gel stationary phase. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) will elute the less polar isomer first. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can prevent peak tailing, which is common with amines on silica gel.[4]

Q: My starting material is very dark, and I suspect significant oxidation or polymeric impurities. What should I do first?

A: Before attempting a fine purification method like distillation or chromatography, it is advisable to perform a bulk purification. A documented method for removing the o-isomer and other volatile impurities is steam distillation .[5][6][7] In this process, steam is passed through the mixture, and the volatile components (like o-anisidine) co-distill with the water at a temperature below water's boiling point, protecting the material from high temperatures. The less volatile this compound remains in the distillation flask. This can be an effective pre-purification step before a final fractional distillation.

Q: Can I use crystallization to purify this compound? It's a liquid at room temperature.

A: Yes, you can. While the free base is a liquid, you can convert it to a crystalline salt, most commonly the hydrochloride salt.[8] The purification process then becomes a recrystallization of this solid salt.

  • Causality: The incorporation of the isomers into a crystal lattice is a highly selective process. Subtle differences in the shape and charge distribution of the m-anisidinium and o-anisidinium ions will lead to one being preferentially incorporated into the growing crystal, leaving the other in the mother liquor. This method is particularly effective at removing trace impurities to achieve high purity. After recrystallization, the pure hydrochloride salt can be neutralized with a base to regenerate the pure this compound free base.

Troubleshooting Guide

This section addresses common problems encountered during the purification process.

Q: My fractional distillation is not separating the isomers effectively. The distillate is still a mixture.

A: This is a common issue related to distillation efficiency. Consider the following:

  • Column Efficiency: Are you using a packed column (e.g., Raschig rings, Vigreux indentations)? A simple distillation setup is inadequate. The column needs sufficient theoretical plates to resolve a 27 °C boiling point difference.

  • Reflux Ratio: A higher reflux ratio (more condensate returning to the column) increases separation efficiency but also increases distillation time. Find the optimal balance for your setup.

  • Heating Rate: Overheating the distillation pot can cause "bumping" and carry higher-boiling components into the condenser, ruining the separation. Heat gently and evenly.

  • Vacuum Stability: If performing a vacuum distillation, ensure the vacuum is stable. Pressure fluctuations will cause the boiling points to change, leading to poor separation.

Q: My yield after recrystallizing the hydrochloride salt is very low.

A: Low yield is typically a solvent or procedural issue.

  • Solvent Choice: The ideal solvent should dissolve the salt completely when hot but poorly when cold.[4] For amine hydrochlorides, an ethanol/water mixture is often effective.[8] You may need to experiment with the ratio.

  • Cooling Rate: Slow, gradual cooling promotes the formation of large, pure crystals.[9] Crashing the solution in an ice bath too quickly can trap impurities and reduce the isolated yield of pure crystals. Cool to room temperature first, then move to an ice bath.[8]

  • Concentration: Using too much solvent to dissolve the crude salt will result in it staying in solution even when cold. Use the minimum amount of hot solvent required for complete dissolution.[8]

Q: I see colored impurities in my final product, even after purification.

A: Anisidines are susceptible to air oxidation, which forms colored impurities.[1][2]

  • Use of Activated Charcoal: During recrystallization, if the hot solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[8][10]

  • Inert Atmosphere: When possible, handle and store purified anisidine under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[7]

  • Storage: Store the purified product in a dark, cold environment.[10]

Experimental Protocols & Workflows

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification method.

PurificationWorkflow Start Crude this compound (o-Isomer Impurity) Purity_Check Assess Purity & Scale (e.g., GC/HPLC) Start->Purity_Check Distillation Fractional Distillation Purity_Check->Distillation >10g Scale Purity <99.5% Chromatography Column Chromatography Purity_Check->Chromatography <10g Scale Target >99.9% Crystallization Salt Formation & Recrystallization Purity_Check->Crystallization High Purity Goal Solid-Phase Method Desired Final_QC Final Purity Analysis (>99.5%) Distillation->Final_QC Chromatography->Final_QC Crystallization->Final_QC

Caption: Decision workflow for this compound purification.

Protocol 1: High-Efficiency Vacuum Fractional Distillation

This protocol is ideal for purifying this compound on a multi-gram scale.

  • Setup: Assemble a vacuum fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings) of at least 30 cm in length. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the distillation flask with the crude this compound (do not fill more than two-thirds full). Add boiling chips or a magnetic stir bar.

  • Evacuate: Slowly and carefully apply vacuum to the system. A typical target pressure is 10-15 mmHg.

  • Heating: Gently heat the distillation pot using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the condensation ring rising slowly up the column. Allow the system to equilibrate under total reflux for at least 30 minutes to establish a proper temperature gradient.

  • Collect First Fraction (o-Anisidine): Slowly begin collecting the distillate. This first fraction will be enriched in the lower-boiling o-anisidine. The head temperature should remain stable during this period.

    • Scientist's Note: The boiling point of this compound at 13 mmHg is approximately 125°C.[3][5] The o-isomer will distill at a lower temperature under the same pressure.

  • Collect Intermediate Fraction: As the o-isomer is depleted, the head temperature will begin to rise. Collect an intermediate fraction until the temperature stabilizes again at the boiling point of this compound. This fraction can be combined with future crude batches for re-purification.

  • Collect Main Fraction (this compound): Collect the main fraction of pure this compound while the head temperature remains constant.

  • Shutdown: Stop the distillation before the pot goes to dryness to prevent the formation of potentially unstable residues. Release the vacuum before turning off the cooling water.

Protocol 2: Quality Control by HPLC

This method is used to assess the purity of the starting material and the final product.[11][12]

  • Standard Preparation: Prepare stock solutions of high-purity this compound and o-anisidine standards in methanol at a concentration of ~1 mg/mL.[13] Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the test sample (e.g., 10 mg) in methanol in a volumetric flask (e.g., 10 mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) is a good starting point.[12] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm.[12]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample. The retention times for the isomers will be different, allowing for their separation and quantification.

  • Calculation: Calculate the percentage purity of the this compound by comparing the peak area of the main component to the total area of all peaks (Area % method) or by using the calibration curve for precise quantification.

References

Technical Support Center: Optimizing m-Anisidine Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-anisidine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Before proceeding with any experimental work, it is crucial to be thoroughly familiar with the safety protocols for handling this compound. It is a toxic and hazardous material.[1][2][3][4] Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses or a face shield.[1][3]

Section 1: Troubleshooting Common Reactions

This section addresses specific issues encountered during common transformations of this compound, such as diazotization and acylation.

Diazotization Reactions: Low Yield and Instability of the Diazonium Salt

Diazotization of this compound is a foundational reaction for the synthesis of various derivatives, including azo dyes.[5][6] However, achieving a high yield of the diazonium salt, which is often used in situ, can be challenging due to its inherent instability.[6]

FAQ 1: My diazotization reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in diazotization reactions often stem from a few critical factors: temperature control, the quality and stoichiometry of reagents, and the pH of the reaction medium.

Root Cause Analysis and Solutions:

  • Inadequate Temperature Control: The diazonium salt of this compound is thermally unstable and can decompose if the temperature rises above 0-5°C, leading to the formation of phenolic byproducts and a reduction in yield.[6]

    • Solution: Maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling and monitor the internal reaction temperature with a thermometer.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of sodium nitrite to this compound can lead to incomplete reaction or side reactions.

    • Solution: Use a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) to ensure complete conversion of the this compound. However, a large excess should be avoided as it can lead to unwanted side reactions.

  • Incorrect Acidity: The reaction requires a specific pH range to proceed efficiently. If the solution is not acidic enough, the formation of the nitrosonium ion (the active electrophile) will be slow.[7] If it's too acidic, it can affect the stability of the diazonium salt.

    • Solution: Use at least 2.5-3 equivalents of a strong mineral acid, such as hydrochloric acid. This ensures that there is enough acid to protonate the this compound and to react with sodium nitrite to generate nitrous acid in situ.[7]

Experimental Protocol: Optimized Diazotization of this compound

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the this compound solution, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture for an additional 30-45 minutes at 0-5°C.[6] The resulting solution contains the this compound diazonium salt and is ready for the subsequent coupling reaction.

Acylation Reactions: Incomplete Conversion and Side Product Formation

N-acylation of this compound is a common method to protect the amino group or to synthesize amide derivatives.[5] While generally straightforward, issues such as incomplete reactions and the formation of impurities can arise.

FAQ 2: I'm observing unreacted this compound and some colored impurities in my acylation reaction. How can I drive the reaction to completion and obtain a cleaner product?

Answer: Incomplete acylation and the formation of colored byproducts are often due to issues with reagent purity, reaction conditions, or the work-up procedure.

Root Cause Analysis and Solutions:

  • Reagent Quality: Acylating agents like acetic anhydride can hydrolyze if exposed to moisture, reducing their effectiveness.[8] this compound itself can oxidize and darken upon exposure to air and light.[9][10]

    • Solution: Use freshly opened or distilled acylating agents. If the this compound is discolored, consider purifying it by vacuum distillation before use.[11]

  • Insufficient Reactivity: The nucleophilicity of the amino group in this compound can be influenced by the reaction solvent and the presence of a base.

    • Solution: The addition of a base like pyridine or triethylamine is often necessary to neutralize the acid byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride) which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12] For sluggish reactions, a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly increase the reaction rate.[12][13]

  • Oxidation during Reaction/Work-up: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[8] During the work-up, washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove colored oxidation byproducts.

Experimental Protocol: High-Purity N-Acetylation of this compound

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in a suitable solvent like dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by adding water.[5]

  • Separate the organic layer and wash it sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-m-anisidine.[5]

Section 2: Purification Strategies

Achieving high purity is critical for the use of this compound derivatives in drug development and other sensitive applications. This section provides guidance on common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid derivatives of this compound.

FAQ 3: What is a good solvent system for the recrystallization of N-acetyl-m-anisidine?

Answer: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.

Solvent Selection Guide for this compound Derivatives

Compound TypeRecommended Solvent SystemRationale
N-Acyl Derivatives Ethanol/Water or Toluene/HexaneThe polarity of these derivatives often makes them suitable for recrystallization from mixed solvent systems.
Azo Dye Products Ethanol, Acetone, or Dichloromethane/MethanolThe choice will depend on the specific structure of the azo dye. Small-scale trials are recommended to find the optimal solvent.[11]

General Recrystallization Protocol

  • Dissolve the crude product in a minimal amount of the appropriate hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[14]

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield.[14]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For liquid products or for separating mixtures with similar solubility profiles, column chromatography is the method of choice.

FAQ 4: My this compound derivative is streaking on the silica gel column. How can I improve the separation?

Answer: Streaking of amines on silica gel is a common problem due to the acidic nature of silica, which can strongly interact with the basic amino group.[15]

Troubleshooting Column Chromatography of Amines

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent.[16] This will "neutralize" the acidic sites on the silica gel and prevent strong adsorption of the amine.

  • Switch to a Different Stationary Phase: For particularly problematic separations, consider using a different stationary phase like basic alumina or an amine-functionalized silica gel.[15][16]

  • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography with a mobile phase at an alkaline pH can be very effective.[16]

Workflow for Optimizing Column Chromatography

Caption: Decision tree for troubleshooting column chromatography of this compound derivatives.

Section 3: Data and References

Quantitative Data Summary
Reaction ParameterTypical RangeRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.[6]
Acylation Base (eq) 1.1 - 1.5Neutralizes acidic byproducts to keep the amine nucleophilic.[12]
Chromatography Modifier 0.5 - 1% TriethylamineMasks acidic silanol groups on silica gel to prevent amine streaking.[16]

References

m-Anisidine Technical Support Center: A Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-anisidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a compound sensitive to environmental conditions, its proper handling and a thorough understanding of its stability are paramount to achieving reliable and reproducible results. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during its use.

Section 1: Understanding this compound Stability: FAQs

This section addresses fundamental questions regarding the inherent stability of this compound and the factors that can influence its quality over time.

Q1: My this compound has turned from a pale yellow to a brown liquid. What caused this color change?

The observed color change is a classic indicator of this compound degradation. Commercial this compound is typically a clear, light yellow to amber liquid.[1] However, upon exposure to air and light, it undergoes oxidation, leading to the formation of colored impurities.[2][3] The primary mechanism involves the oxidation of the aromatic amine group, which is susceptible to reaction with atmospheric oxygen. This process can be accelerated by exposure to light, particularly UV radiation.[4][5]

Q2: What are the likely degradation products causing the brown color?

While the complete degradation pathway of this compound upon prolonged air and light exposure is complex and can result in a mixture of polymeric materials, the initial oxidation products are often quinone-type structures. For instance, the oxidation of the related compound, this compound, by periodate has been shown to yield methoxy-1,4-benzoquinone as a major product.[6] It is plausible that similar quinone-imine or azoxy compounds, which are often highly colored, are formed during the autoxidation of this compound. These compounds contain extended conjugated systems that absorb visible light, resulting in the characteristic brown coloration.

Q3: Can I still use this compound that has turned brown for my experiments?

The suitability of discolored this compound depends entirely on the nature of your experiment.

  • For non-sensitive applications: If your synthesis is robust and the presence of minor impurities is unlikely to affect the reaction outcome or can be easily removed during purification of your final product, you might be able to proceed with caution.

  • For sensitive applications: In reactions where stoichiometry is critical, such as in the formation of azo dyes, or in the synthesis of pharmaceutical intermediates where impurity profiles are tightly controlled, using discolored this compound is strongly discouraged.[7] The presence of oxidative byproducts can lead to lower yields, unexpected side reactions, and contamination of your desired product.

As a best practice, it is always recommended to use this compound of the highest possible purity for your experiments to ensure reproducibility and the integrity of your results.

Q4: How should I properly store this compound to prevent degradation?

To maintain the quality of this compound and prevent its degradation, adhere to the following storage guidelines:

  • Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Keep the container in a light-resistant (amber) bottle and store it in a dark place to prevent photolytic degradation.[5]

  • Airtight Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[8]

  • Cool and Dry Environment: Store in a cool, dry, and well-ventilated area away from heat sources.[8] Refrigeration is often recommended for long-term storage.

The following table summarizes the key storage parameters for this compound:

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Amber, light-resistant container in a dark locationPrevents photolytic degradation.[5]
Temperature Cool, refrigerated for long-term storageSlows down the rate of degradation reactions.
Container Tightly sealedPrevents exposure to air and moisture.[8]

Section 2: Troubleshooting Experimental Issues

This section provides practical guidance for addressing specific problems that may arise during the use of this compound in the laboratory.

Troubleshooting Workflow: Unexpected Reaction Outcomes

If you are experiencing lower than expected yields, the formation of side products, or complete reaction failure when using this compound, the following workflow can help you diagnose the issue.

Caption: Troubleshooting workflow for experiments involving this compound.

Q5: I've confirmed my this compound is discolored. How can I purify it?

For discolored aromatic amines like this compound, vacuum distillation is the most effective method of purification.[9] This technique separates the volatile this compound from the less volatile, colored polymeric impurities.

Experimental Protocol: Purification of this compound by Vacuum Distillation

Safety Precautions: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is toxic and can be absorbed through the skin.[8]

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware.

    • Use a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).

    • Ensure all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Place the discolored this compound into the distillation flask.

    • Slowly and carefully apply vacuum to the system.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound at the corresponding pressure (e.g., ~125 °C at 13 mmHg).[10]

    • The purified this compound should be a colorless to pale yellow liquid.

    • Discard the dark, non-volatile residue in the distillation flask according to your institution's hazardous waste disposal guidelines.

  • Post-Purification Handling:

    • Immediately transfer the purified this compound into a clean, dry, amber glass bottle.

    • Blanket the headspace with an inert gas (nitrogen or argon) before sealing the bottle.

    • Store as recommended in the previous section.

Q6: How can I assess the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and detecting the presence of degradation products.

Experimental Protocol: Purity Analysis of this compound by HPLC

This protocol provides a general starting point. Method validation (including linearity, accuracy, and precision) should be performed for quantitative analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate polar impurities from the main peak.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: A wavelength of 254 nm is commonly used for aromatic compounds.[11]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the main this compound peak and any additional peaks that may correspond to impurities. The presence of multiple peaks, especially those with different retention times from a pure standard, indicates the presence of impurities.

Section 3: Visualization of Degradation and Handling

The following diagrams illustrate the key concepts discussed in this guide.

Degradation Pathway Overview

G m_anisidine This compound (Pale Yellow) degradation_products Oxidized Intermediates (e.g., Quinone-imines) m_anisidine->degradation_products Oxidation oxidants Air (O₂) + Light (hν) polymers Colored Polymeric Byproducts (Brown) degradation_products->polymers Further Reactions

Caption: Simplified overview of this compound degradation.

Recommended Handling and Storage Workflow

G receive Receive this compound inspect Inspect for Discoloration receive->inspect store Store in a cool, dark place under inert gas inspect->store Colorless/Pale Yellow purify Purify (Vacuum Distillation) inspect->purify Brown use Use in Experiment store->use check_purity Check Purity (e.g., HPLC) if needed use->check_purity ok Purity Acceptable check_purity->ok not_ok Purity Unacceptable check_purity->not_ok ok->use not_ok->purify purify->store

Caption: Workflow for proper handling and storage of this compound.

References

m-Anisidine Technical Support Center: A Guide to Safe Handling and Incompatibility Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-Anisidine. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in their experiments. As a seasoned application scientist, I understand that true laboratory safety extends beyond simply reading a safety data sheet (SDS). It requires a deep understanding of the chemical's reactivity, the causality behind its incompatibilities, and a proactive approach to experimental design and emergency preparedness. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and the chemical principles governing the hazardous reactions of this compound with strong oxidizers and acids.

Troubleshooting Guide: Navigating Unexpected Reactions

This section addresses specific experimental scenarios where incompatibilities with this compound may lead to hazardous situations. The protocols provided are designed to be self-validating systems for ensuring laboratory safety.

Scenario 1: Accidental Mixing with a Strong Oxidizer

Issue: A researcher accidentally adds a strong oxidizing agent (e.g., potassium permanganate, hydrogen peroxide, nitric acid) to a flask containing this compound. They observe a rapid color change, gas evolution, and an increase in temperature.

Underlying Chemistry (The "Why"): this compound, an aromatic amine, is readily oxidized. The amino group (-NH2) and the electron-donating methoxy group (-OCH3) make the aromatic ring highly susceptible to electrophilic attack and oxidation. Strong oxidizers can abstract electrons from the this compound molecule, initiating a highly exothermic and potentially explosive runaway reaction.[1][2][3] The reaction can produce a complex mixture of oxidation products, including quinones, and may lead to the evolution of toxic nitrogen oxides (NOx) and carbon monoxide (CO) gases, especially if combustion occurs.[3]

Immediate Actions:

  • Alert Personnel: Immediately notify everyone in the vicinity of the situation.

  • Activate Emergency Systems: If the reaction is escalating rapidly (e.g., vigorous gas evolution, smoke), activate the laboratory's emergency alarm and exhaust systems.

  • Do NOT Attempt to Seal the Container: Sealing a container with an ongoing gas-evolving reaction can cause it to pressurize and explode.

  • Evacuate: If the reaction is uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.

  • If the Reaction is Small and Contained:

    • Place the reaction vessel in a secondary container (e.g., a blast shield or a larger bucket of ice) to contain any potential spills and to help control the temperature.

    • From a safe distance, and with appropriate personal protective equipment (PPE), you may attempt to dilute the reaction with a large volume of cold, inert solvent (e.g., toluene, hexane) to dissipate the heat. Caution: This should only be attempted if the reaction is small and not escalating violently.

Post-Incident Protocol:

  • Decontamination: Once the situation is stabilized, the area must be decontaminated. Spilled material should be absorbed with an inert material like vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Waste Disposal: The resulting waste is hazardous and must be disposed of according to institutional and local regulations.[1][3]

  • Incident Review: Conduct a thorough review of the incident to identify the root cause and implement corrective actions to prevent recurrence.

Scenario 2: Uncontrolled Exothermic Reaction with a Strong Acid

Issue: While preparing a salt of this compound, a researcher adds a concentrated strong acid (e.g., sulfuric acid, hydrochloric acid) too quickly to undiluted this compound. The mixture rapidly heats up, boils, and splatters.

Underlying Chemistry (The "Why"): The amino group on this compound is basic and will readily react with strong acids in a classic acid-base neutralization reaction.[4][5] This reaction is highly exothermic. The heat generated can cause the temperature of the mixture to rise rapidly, potentially exceeding the boiling point of this compound (251 °C) or the acid, leading to dangerous splattering and the release of corrosive vapors.[3]

Step-by-Step Protocol for Safe Acid Addition:

  • Dilution is Key: Always dilute both the this compound and the strong acid with an appropriate solvent before mixing.

  • Controlled Addition: Add the acid solution dropwise to the stirred this compound solution.

  • Cooling: Place the reaction vessel in an ice bath to dissipate the heat generated during the addition.

  • Monitoring: Continuously monitor the temperature of the reaction mixture with a thermometer. If the temperature begins to rise rapidly, stop the addition immediately and allow the mixture to cool.

Troubleshooting an Ongoing Exotherm:

  • Stop the Addition: Immediately cease adding the acid.

  • Enhance Cooling: If safe to do so, add more ice to the cooling bath or switch to a more efficient cooling system.

  • Increase Stirring: Vigorous stirring can help to dissipate heat more evenly throughout the mixture.

  • Emergency Quenching (for small-scale reactions only): If the temperature continues to rise uncontrollably, a cold, inert solvent can be added to dilute the reactants and absorb heat.

Frequently Asked Questions (FAQs)

Q1: Why is this compound incompatible with acid anhydrides and acid chlorides?

A1: this compound reacts with acid anhydrides and acid chlorides in a nucleophilic acyl substitution reaction to form amides.[6] This reaction can be very vigorous and exothermic, especially with reactive acylating agents. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid anhydride or acid chloride. Without proper temperature control, the reaction rate can accelerate, leading to a runaway reaction.

Q2: I need to perform a diazotization reaction with this compound. What are the key safety considerations?

A2: Diazotization involves the reaction of a primary aromatic amine like this compound with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] While synthetically useful, this reaction is fraught with hazards:

  • Instability of Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry, solid state.[8] They are typically used in solution at low temperatures (0-5 °C) immediately after preparation.

  • Exothermic Reaction: The formation of the diazonium salt is an exothermic process that requires strict temperature control to prevent decomposition of the product and potential side reactions.

  • Gas Evolution: The decomposition of the diazonium salt liberates nitrogen gas, which can lead to a dangerous pressure buildup if the reaction is not properly vented.[7][8]

Q3: How should I store this compound to prevent degradation and hazardous situations?

A3: this compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1] It should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause the material to darken over time.[9] Crucially, it must be stored separately from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and other incompatible materials.[1][3]

Q4: What are the initial signs of a developing incompatibility reaction?

A4: Be vigilant for the following indicators:

  • Unexpected Color Change: A sudden and dramatic change in the color of the reaction mixture.

  • Gas Evolution: The formation of bubbles or fumes.

  • Temperature Increase: A noticeable rise in the temperature of the reaction vessel.

  • Pressure Buildup: In a closed system, an increase in pressure is a critical warning sign.

If any of these signs are observed, treat it as a developing emergency and follow the appropriate troubleshooting protocols.

Data and Diagrams for Enhanced Understanding

Incompatibility Summary Table
Incompatible Material ClassExamplesHazard
Strong Oxidizing AgentsNitric acid, perchloric acid, potassium permanganate, chromium trioxideFire and explosion risk; formation of toxic fumes.[1][2][3]
Strong AcidsSulfuric acid, hydrochloric acid, hydrobromic acidHighly exothermic neutralization reaction; potential for boiling and splattering.[4][5]
Acid AnhydridesAcetic anhydride, maleic anhydrideVigorous, exothermic reaction to form amides.[6]
Acid ChloridesAcetyl chloride, benzoyl chlorideHighly reactive and exothermic; liberation of HCl gas.[1]
ChloroformatesBenzyl chloroformateIncompatible, can lead to vigorous reactions.[1]

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds Review SDS for this compound and all other reagents prep_ppe->prep_sds prep_setup Set up in a well-ventilated fume hood prep_sds->prep_setup reaction_weigh Weigh/measure this compound in a designated area prep_setup->reaction_weigh reaction_solvent Dissolve in an appropriate solvent reaction_weigh->reaction_solvent reaction_addition Add incompatible reagents (e.g., acid) slowly with cooling reaction_solvent->reaction_addition reaction_monitor Monitor temperature and visual cues continuously reaction_addition->reaction_monitor cleanup_quench Quench reaction safely (if necessary) reaction_monitor->cleanup_quench cleanup_waste Segregate waste into appropriate containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate glassware and work surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose

Caption: A workflow for the safe handling of this compound.

Decision Tree for Accidental Spills

G start This compound Spill Occurs q_size Is the spill large or in an unventilated area? start->q_size a_evacuate Evacuate the area. Follow emergency procedures. q_size->a_evacuate Yes a_small_spill Contain the spill with inert absorbent material (e.g., vermiculite, sand). q_size->a_small_spill No q_incompatible Is an incompatible material also present? a_small_spill->q_incompatible a_reacting Do NOT attempt to clean up. Evacuate and report. q_incompatible->a_reacting Yes a_cleanup Wearing appropriate PPE, collect absorbed material into a sealed container for hazardous waste disposal. q_incompatible->a_cleanup No a_decontaminate Decontaminate the area with a suitable solvent. a_cleanup->a_decontaminate end Spill Managed a_decontaminate->end

Caption: A decision tree for responding to this compound spills.

References

Recrystallization techniques for purifying anisidine isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Anisidine Isomers

A Senior Application Scientist's Guide to Recrystallization Techniques

Welcome to the technical support center for the purification of anisidine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of o-, m-, and p-anisidine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-proven insights to help you troubleshoot and optimize your recrystallization experiments. Anisidines are foundational reagents, and their purity is paramount for the integrity of subsequent synthetic steps.

Part 1: Foundational Knowledge & Safety

CRITICAL SAFETY ALERT: Handling Anisidine Isomers

Before any experimental work, it is imperative to understand the hazards associated with anisidine isomers. These compounds are toxic and require careful handling in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Toxicity Profile: All three isomers are toxic by inhalation, in contact with skin, and if swallowed.[1][2][3][4] p-Anisidine is considered the most toxic of the three.[5]

  • Health Hazards: Exposure can cause methemoglobinemia, leading to cyanosis (bluish discoloration of skin), dizziness, and headaches.[6] They may cause damage to organs through prolonged or repeated exposure.[1]

  • Carcinogenicity: o-Anisidine and its hydrochloride salt are suspected human carcinogens.[2][3][7]

  • First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[1][8] If inhaled, remove to fresh air.[1] In case of eye contact, rinse immediately with plenty of water.[8] Seek immediate medical attention for any significant exposure.

Physicochemical Properties of Anisidine Isomers

Understanding the physical properties of each isomer is the first step in designing a successful purification strategy. The significant differences in their melting points dictate the approach and potential challenges, such as "oiling out."

Propertyo-Anisidinem-Anisidinep-Anisidine
CAS Number 90-04-0536-90-3104-94-9
Appearance Yellowish to reddish liquid; darkens on air exposure.[6][7]Pale yellow, oily liquid.[1][7]Grey-brown to white crystalline solid.[5][9][10]
Physical State (RT) LiquidLiquidSolid
Melting Point 5-6.2 °C[7][11]~ -1 °C[1]56-59 °C[7]
Boiling Point ~224 °C[7][11]~251 °C[1][7][12]~243 °C[7][12]
Solubility Profile Practically insoluble in water; miscible with ethanol, ether, acetone.[7]Sparingly soluble in water; soluble in alcohol and acids.[7]Sparingly soluble in water; freely soluble in ethanol, methanol.[7][13]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of anisidines.

Q1: What is the best starting solvent for recrystallizing each anisidine isomer?

A1: The choice of solvent is critical and depends on the isomer's physical state and polarity.

  • p-Anisidine: As it is a solid at room temperature, single-solvent recrystallization is often successful. Good starting solvents include ethanol, methanol, or an ethanol/water mixture.[14] The principle "like dissolves like" applies here; p-anisidine's polarity makes it suitable for polar protic solvents.[13]

  • o-Anisidine & this compound: Since these are liquids at room temperature, direct recrystallization is not feasible. They are typically purified by distillation or by converting them to a salt, such as the hydrochloride salt, which is a solid. For o-anisidine hydrochloride, an ethanol/water mixture is an effective recrystallization solvent system.[11]

Q2: My anisidine sample is dark brown or black. How can I decolorize it?

A2: The dark color is almost always due to aerial oxidation, a common issue with aromatic amines.[7][14] To remove these colored impurities, use activated charcoal.

  • Mechanism: The colored byproducts are typically large, polar, conjugated molecules that adsorb strongly onto the high surface area of activated charcoal.

  • Procedure: After dissolving your crude anisidine in the minimum amount of hot solvent, remove the flask from the heat and add a small amount of activated charcoal (typically 1-2% by weight). Swirl and bring the solution back to a boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal before allowing the solution to cool.[11][15]

Q3: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[16] This is a very common problem with o- and this compound (if working with them near their melting points) or highly impure p-anisidine.

  • Causality: The presence of impurities significantly depresses the melting point of the eutectic mixture. If this melting point is below the temperature at which the solution becomes saturated during cooling, the compound will emerge as an oil.

  • Solution: The primary fix is to ensure the solution is not too concentrated when it cools. Reheat the mixture until the oil redissolves, then add more of the primary ("good") solvent (e.g., 10-20% more).[16][17] This lowers the saturation temperature, giving the compound a chance to crystallize at a temperature below its melting point. Slower cooling also helps.

Q4: My crystal yield is very low. What are the common causes and how can I improve recovery?

A4: Low yield is a frequent issue in recrystallization. The key is balancing purity with recovery.

  • Excess Solvent: This is the most common cause. Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the cold mother liquor.[18]

  • Premature Crystallization: If crystals form during hot filtration, you will lose product on the filter paper.[16] To prevent this, use a slight excess of hot solvent before filtering and use a pre-warmed funnel.[19] The excess solvent can be boiled off before the final cooling step.[16]

  • Inadequate Cooling: Ensure you have cooled the solution for a sufficient amount of time, typically in an ice bath, to maximize precipitation.[11]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product.[18] Use a minimal amount of ice-cold solvent for washing.

Q5: For p-anisidine, is distillation a better purification method than recrystallization?

A5: In many cases, yes. For p-anisidine that is heavily discolored by oxidation, distillation under reduced pressure can be superior to recrystallization.[14] It is highly effective at separating the volatile p-anisidine from non-volatile polymeric oxidation products, often yielding a perfectly white or colorless solid.[14] Recrystallization is better suited for removing small amounts of impurities from an already relatively pure solid product.[15]

Part 3: Troubleshooting Guide & Protocols

Troubleshooting Decision Pathway

When experiments go wrong, a systematic approach is key. The following diagram outlines a decision-making process for the common problem of "oiling out."

G start Problem: Compound 'Oiled Out' check_mp Is the compound's melting point low (e.g., < 50°C) or is the sample visibly impure? start->check_mp reheat_add_solvent 1. Reheat solution to dissolve oil. 2. Add more of the 'good' solvent (10-20% volume). 3. Allow to cool SLOWLY. check_mp->reheat_add_solvent Yes check_solvent Is the solvent system appropriate? check_mp->check_solvent No success Success: Crystal Formation reheat_add_solvent->success change_solvent Consider a different solvent or mixed-solvent system with lower solubility for the compound. check_solvent->change_solvent No scratch Try scratching the inside of the flask with a glass rod at the liquid-air interface. check_solvent->scratch Yes change_solvent->reheat_add_solvent seed_crystal Add a seed crystal to induce nucleation. scratch->seed_crystal seed_crystal->success

Caption: Troubleshooting decision tree for "oiling out".

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of p-Anisidine

This protocol is suitable for purifying solid p-anisidine that is not grossly contaminated.

  • Dissolution: Place the crude p-anisidine (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., 95% ethanol) to its boiling point.

  • Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the solid completely at the boiling point. Start with ~15-20 mL and add more in small portions as needed.

  • (Optional Decolorization): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean Erlenmeyer flask. Wash the original flask and filter paper with a small amount (~2-3 mL) of hot solvent.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small portion of ice-cold solvent. Dry the crystals under vacuum to obtain pure p-anisidine.

Protocol 2: General Recrystallization Workflow

The following diagram illustrates the universal steps in a recrystallization experiment, from dissolution to isolation.

G cluster_0 Preparation cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation a Dissolve Crude Solid in Minimum Hot Solvent b Add Charcoal (if needed) a->b optional c Hot Filtration (remove insoluble impurities) a->c b->c d Slow Cooling (to room temp) c->d e Ice Bath Cooling (maximize yield) d->e f Vacuum Filtration e->f g Wash with Ice-Cold Solvent f->g h Dry Crystals g->h

Caption: Standard experimental workflow for recrystallization.

References

Technical Support Center: Troubleshooting Side Reactions in m-Anisidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common side reactions encountered during the synthesis of m-Anisidine. Our focus is on explaining the causality behind these issues and offering robust, validated protocols to mitigate them, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, which is most commonly prepared via the reduction of m-nitroanisole.

Q1: My reaction yield is significantly lower than expected, and analysis (TLC, GC-MS) shows a substantial amount of unreacted m-nitroanisole. What is causing this incomplete conversion?

A1: Incomplete Reduction of the Nitro Group

This is the most frequent cause of low yields. The conversion of the nitro group (-NO₂) to an amine (-NH₂) requires a potent and sufficient supply of reducing equivalents. The issue can typically be traced back to the reagents, catalyst, or reaction conditions.

Causality and Mechanistic Insight: The reduction of a nitroaromatic compound, whether by catalytic hydrogenation or dissolving metal reduction (like the Bechamp reduction with iron and HCl), is a multi-step process involving nitroso and hydroxylamine intermediates. A failure at any stage will halt the conversion.

  • Insufficient Reducing Agent: In a Bechamp reduction, the stoichiometry of the iron filings is critical. An inadequate amount will be consumed before all the m-nitroanisole is reduced.[1]

  • Catalyst Deactivation (Catalytic Hydrogenation): For hydrogenations using catalysts like Pt/C or Raney Nickel, the catalyst can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.[2][3] The catalyst may also lose activity due to improper handling or storage.

  • Suboptimal Reaction Conditions: Low temperatures can slow the reaction rate significantly, while insufficient reaction time will naturally lead to incomplete conversion. For the Bechamp reduction, maintaining a vigorous reflux is often necessary to drive the reaction to completion.[4]

Troubleshooting Protocol: Optimizing the Reduction Reaction

  • Reagent Stoichiometry: For a Bechamp reduction, ensure you are using a sufficient excess of the metal reducing agent. A molar ratio of at least 3:1 iron to m-nitroanisole is a common starting point.[1][4]

  • Catalyst Health: If using catalytic hydrogenation, use a fresh, high-quality catalyst. Consider filtering your starting materials through a small plug of silica or activated carbon to remove potential poisons.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the m-nitroanisole spot is a key indicator of completion.

  • Temperature & Time: Ensure the reaction is maintained at the optimal temperature (e.g., reflux for Bechamp reduction) for a sufficient duration. Extend the reaction time if TLC analysis shows a persistent starting material spot.

Q2: My purified this compound is a dark brown or reddish liquid, not the expected pale yellow. What is the source of this color, and how can I prevent it?

A2: Oxidation of the Aromatic Amine

Aromatic amines, including this compound, are highly susceptible to air oxidation, which produces intensely colored impurities.[5][6] This is the primary reason for product discoloration. The process is often accelerated by exposure to light and heat.

Causality and Mechanistic Insight: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and prone to oxidation. The initial oxidation products can couple and polymerize, forming complex, conjugated systems that absorb visible light, resulting in the dark coloration. One specific, well-characterized oxidation product is methoxy-1,4-benzoquinone, formed from the oxidation of this compound.[7][8][9]

// Nodes mAnisidine [label="this compound\n(Pale Yellow)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidizedIntermediates [label="Oxidized Intermediates\n(Radical Cations, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; PolymericImpurities [label="Polymeric/Conjugated Impurities\n(Dark Brown/Red)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinone [label="Methoxy-1,4-benzoquinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges mAnisidine -> OxidizedIntermediates [label="[O₂], light, heat", color="#4285F4"]; OxidizedIntermediates -> PolymericImpurities [label="Coupling/\nPolymerization", color="#4285F4"]; OxidizedIntermediates -> Quinone [label="Further Oxidation", color="#4285F4"]; } dot Caption: Oxidation pathway of this compound.

Preventative & Purification Protocol:

  • Inert Atmosphere: During the reaction workup and purification, handle the material under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.

  • Purification via Vacuum Distillation: The most effective method for removing colored, non-volatile impurities is distillation under reduced pressure. This compound has a high atmospheric boiling point (~251 °C), and heating to this temperature would cause severe degradation.[10] Vacuum distillation allows it to boil at a much lower, less destructive temperature.

  • Proper Storage: Store the purified this compound in an amber glass bottle to protect it from light, under an inert atmosphere, and in a refrigerator or freezer to minimize thermal degradation.[6]

Q3: My product contains an unexpected, more polar impurity identified as m-aminophenol. How is this side product forming?

A3: Demethylation of the Methoxy Group

The formation of m-aminophenol indicates the cleavage of the methyl group from the methoxy ether linkage (-OCH₃). This is typically caused by overly harsh reaction conditions, particularly in the presence of strong acids.

Causality and Mechanistic Insight: Ether cleavage is a known organic reaction, often facilitated by strong acids like HBr or HI. While HCl, used in the Bechamp reduction, is less reactive for this purpose, prolonged exposure at high temperatures can promote this side reaction. The mechanism involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the methyl group.

// Nodes mAnisidine [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; mAminophenol [label="m-Aminophenol\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges mAnisidine -> mAminophenol [label="Strong Acid (e.g., HCl)\nHigh Temperature\nProlonged Reaction Time", color="#4285F4"]; } dot Caption: Demethylation side reaction.

Troubleshooting Protocol: Mitigating Demethylation

  • Control Acid Concentration: Use the minimum effective concentration of acid required to facilitate the reduction. Avoid large excesses of concentrated acid.

  • Temperature Management: While reflux is often necessary, avoid excessive superheating. Maintain a controlled, gentle reflux.

  • Reaction Time: Once the reaction has reached completion (as determined by TLC), proceed with the workup promptly. Avoid unnecessarily long reaction times under harsh acidic conditions.

  • Alternative Methods: If demethylation is a persistent issue, consider catalytic hydrogenation, which is performed under neutral or mildly acidic/basic conditions and is much less likely to cause ether cleavage.[11]

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to purify crude this compound? A: Vacuum distillation is the gold standard.[12] It effectively separates the volatile this compound from non-volatile baseline impurities, polymeric materials, and residual starting materials with higher boiling points. For removing isomeric impurities, fractional vacuum distillation with an efficient column is recommended.[10][13]

Q: How should I properly store purified this compound? A: Store it in a tightly sealed amber vial or bottle under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated or frozen).[6] This minimizes exposure to the three main degradation factors: oxygen, light, and heat.

Q: My starting m-nitroanisole might contain ortho and para isomers. Will they affect my reaction? A: Yes. Any o- or p-nitroanisole present will be reduced to o- and p-anisidine, respectively.[10][14] These are isomeric impurities that can be difficult to separate from the desired meta product due to their similar chemical properties. Purification often requires careful fractional distillation.[13] Always start with the purest possible m-nitroanisole to avoid this downstream issue.

Data Summary Table

Side Product / Issue Likely Cause(s) Preventative Measures & Solutions
Unreacted m-Nitroanisole Incomplete reduction; insufficient reducing agent/catalyst; low temperature or short reaction time.Use sufficient reducing agent/catalyst; monitor reaction by TLC; ensure adequate reaction time and temperature.[1][4]
Colored Impurities (Brown/Red) Air oxidation of the amine product, accelerated by light and heat.Work up under an inert atmosphere; purify by vacuum distillation; store product protected from air and light at low temperature.[5][12]
m-Aminophenol Demethylation of the methoxy group.Avoid excessive acid concentration and high temperatures; minimize reaction time post-completion; consider catalytic hydrogenation.
o- and p-Anisidine Isomeric impurities present in the m-nitroanisole starting material.Use high-purity starting material; purify final product via fractional distillation.[10][13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bechamp Reduction

This protocol is a representative example and should be adapted and optimized for your specific laboratory scale and conditions.

  • Setup: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add m-nitroanisole (1.0 eq), methanol (5-10 volumes), and water (1-2 volumes).

  • Acidification: Add concentrated hydrochloric acid (approx. 0.3 eq) to the stirred mixture.

  • Reduction: Heat the mixture to a gentle reflux. Add iron filings (approx. 3.0 eq) portion-wise over 1 hour, ensuring the reaction does not become too vigorous.

  • Reaction: Maintain the mixture at reflux, with vigorous stirring, for 4-6 hours. Monitor the disappearance of m-nitroanisole by TLC.

  • Workup: Cool the reaction to room temperature. Make the mixture strongly alkaline by slowly adding a concentrated sodium hydroxide solution.

  • Isolation: Steam distill the mixture to isolate the crude this compound. Alternatively, extract the basified mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][4]

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.

  • Procedure: Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask using an oil bath.

  • Collection: Discard any initial low-boiling fractions. Collect the main fraction of this compound at its characteristic boiling point for the applied pressure (e.g., 125 °C at 13 mmHg).[1]

  • Completion: Stop the distillation when the temperature begins to rise sharply or when only a dark, tarry residue remains in the distillation flask.

  • Storage: Immediately transfer the collected, purified this compound to a pre-weighed amber bottle and flush with nitrogen or argon before sealing.

References

Improving the efficiency of m-Anisidine-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with m-Anisidine and its derivatives as corrosion inhibitors. It addresses common experimental challenges and offers practical, evidence-based solutions to optimize inhibitor efficiency. The information presented herein is synthesized from established scientific literature and extensive field experience to ensure both accuracy and practical relevance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of this compound as a corrosion inhibitor.

Q1: What is the fundamental mechanism of corrosion inhibition by this compound?

A1: this compound inhibits corrosion primarily through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption is facilitated by the presence of the nitrogen atom in the amino group and the π-electrons of the benzene ring.[3] The nitrogen atom can donate a lone pair of electrons to form a coordinate bond with the vacant d-orbitals of the metal atoms. Additionally, the aromatic ring can interact with the metal surface through π-electron stacking. This process effectively blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.[4][5][6] Studies have shown that anisidines function as mixed-type inhibitors, though they can exhibit a slightly more pronounced effect on the cathodic reaction.[4][7]

Q2: How does the concentration of this compound affect its inhibition efficiency?

A2: The inhibition efficiency of this compound generally increases with its concentration up to an optimal point.[4] This is because a higher concentration leads to greater surface coverage by the inhibitor molecules.[4] However, beyond a certain concentration, the efficiency may plateau or even slightly decrease.[4] This can be attributed to the saturation of adsorption sites on the metal surface.[1] It is crucial to determine the optimal concentration for your specific experimental conditions (e.g., metal type, corrosive medium, temperature) to achieve maximum protection. For instance, studies on aluminum in 0.4 M HCl showed inhibition efficiencies ranging from 65-85% at 20 mM to 76-93% at 80 mM.[4]

Q3: What is the effect of temperature on the performance of this compound?

A3: The inhibition efficiency of this compound typically decreases as the temperature rises.[4][8][9] This is a common characteristic of inhibitors that are physically adsorbed onto the metal surface.[10] Increased temperature can enhance the rate of desorption of the inhibitor molecules, exposing the metal surface to the corrosive environment.[10] It also generally increases the overall corrosion rate.[7][8][9] For example, in a 0.5 M HCl solution with 80 mM p-anisidine, the inhibition efficiency dropped from 93.87% at 313 K to 77.67% at 333 K. This underscores the importance of temperature control in experimental setups and considering the operating temperature in practical applications.

Q4: How does this compound's adsorption behavior on a metal surface typically follow?

A4: The adsorption of this compound and its derivatives on metal surfaces, such as aluminum and steel, often follows the Langmuir adsorption isotherm.[4][7][11][12][13][14][15] The Langmuir isotherm model assumes that the inhibitor forms a monolayer on the metal surface and that there are no interactions between the adsorbed molecules.[12] The fit of experimental data to this isotherm suggests a uniform adsorption process.[4] Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), can be calculated from the Langmuir isotherm to understand the nature of the adsorption (physisorption, chemisorption, or mixed).[7][13]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the evaluation of this compound-based corrosion inhibitors.

Issue 1: Inconsistent or Lower-Than-Expected Inhibition Efficiency

Possible Causes & Solutions:

  • Suboptimal Inhibitor Concentration:

    • Troubleshooting Step: Perform a concentration optimization study by testing a range of this compound concentrations. Start with a broad range (e.g., 10⁻⁵ M to 10⁻² M) and then narrow it down based on the initial results.

    • Scientific Rationale: As mentioned in the FAQ, inhibition efficiency is highly dependent on concentration.[4] Finding the concentration that provides maximum surface coverage without leading to aggregation or other detrimental effects is key.

  • Temperature Fluctuations:

    • Troubleshooting Step: Ensure a constant and controlled temperature throughout the experiment using a water bath or a temperature-controlled electrochemical cell.

    • Scientific Rationale: Temperature significantly impacts both the corrosion rate and the adsorption/desorption equilibrium of the inhibitor.[8][9] Even minor fluctuations can lead to variability in your results.

  • Impurity of this compound:

    • Troubleshooting Step: Verify the purity of your this compound sample. If necessary, purify it using distillation or recrystallization. Commercial samples can oxidize and appear brown, which may affect performance.[16]

    • Scientific Rationale: Impurities can interfere with the adsorption process or may even accelerate corrosion, leading to erroneous results.

  • Inadequate Surface Preparation:

    • Troubleshooting Step: Implement a rigorous and consistent metal sample preparation protocol. This typically involves mechanical polishing with successively finer grades of abrasive paper, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with deionized water, and drying.

    • Scientific Rationale: A clean, uniform, and reproducible surface is essential for accurate and repeatable corrosion measurements. Oxides, oils, and other contaminants can prevent the inhibitor from effectively adsorbing onto the metal surface.

Issue 2: Poor Reproducibility of Electrochemical Measurements (Potentiodynamic Polarization & EIS)

Possible Causes & Solutions:

  • Unstable Open Circuit Potential (OCP):

    • Troubleshooting Step: Allow the system to stabilize at OCP for a sufficient amount of time before starting any electrochemical measurements. The stabilization time can vary but is typically in the range of 30 to 60 minutes. Monitor the OCP until it reaches a steady state (e.g., a drift of less than a few millivolts per minute).

    • Scientific Rationale: Electrochemical measurements should be performed when the system is at a quasi-equilibrium state. A drifting OCP indicates that the surface is still undergoing changes, which will lead to non-reproducible results.

  • Inappropriate Scan Rate for Potentiodynamic Polarization:

    • Troubleshooting Step: Use a slow scan rate, typically in the range of 0.1 to 1.0 mV/s.

    • Scientific Rationale: A slow scan rate allows the system to remain in a quasi-steady state during the potential sweep, ensuring that the measured current is a true representation of the corrosion process at that potential. Fast scan rates can introduce artifacts and lead to inaccurate Tafel slopes and corrosion current densities.

  • Contamination of the Electrolyte:

    • Troubleshooting Step: Use high-purity reagents and deionized water to prepare your corrosive solution. Ensure all glassware is thoroughly cleaned.

    • Scientific Rationale: Contaminants in the electrolyte can act as inhibitors or accelerators of corrosion, leading to unpredictable and incorrect results.

Issue 3: Difficulty in Characterizing the Adsorbed Inhibitor Film

Possible Causes & Solutions:

  • Sample Handling and Preparation for Surface Analysis (XPS, SEM):

    • Troubleshooting Step: After the corrosion test, gently rinse the sample with deionized water to remove any loosely adhering electrolyte, and then quickly dry it with a stream of inert gas (e.g., nitrogen or argon). Avoid vigorous washing or wiping, which can remove the adsorbed inhibitor film. For XPS, minimize exposure to air to prevent oxidation of the surface.[17]

    • Scientific Rationale: The adsorbed inhibitor film can be delicate. Improper handling can alter or remove the film, leading to a misinterpretation of the surface analysis results.[18]

  • Low Signal from the Inhibitor in XPS Analysis:

    • Troubleshooting Step: Use angle-resolved XPS (ARXPS) to enhance the surface sensitivity. By collecting photoelectrons at a shallower take-off angle, the contribution from the outermost layers of the sample is increased.

    • Scientific Rationale: XPS is a surface-sensitive technique, but the signal from a thin adsorbed layer can be weak.[19][20] ARXPS can help to distinguish the surface inhibitor layer from the underlying substrate.

Part 3: Experimental Protocols & Data
Electrochemical Evaluation of this compound Inhibition Efficiency

Objective: To determine the inhibition efficiency of this compound for a given metal in a specific corrosive medium using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials:

  • Working electrode (e.g., mild steel, aluminum coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite rod)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Corrosive solution (e.g., 1 M HCl)

  • This compound of known purity

  • Polishing papers, acetone, deionized water

Step-by-Step Methodology:

  • Electrode Preparation:

    • Mechanically polish the working electrode with silicon carbide papers of decreasing grit size.

    • Degrease the electrode by sonicating in acetone for 5 minutes.

    • Rinse thoroughly with deionized water and dry immediately.

  • Electrolyte Preparation:

    • Prepare the corrosive solution (e.g., 1 M HCl) using analytical grade acid and deionized water.[17]

    • Prepare a stock solution of this compound in the corrosive medium.

    • Prepare test solutions with different concentrations of this compound by diluting the stock solution.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution.

    • Immerse the working electrode and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • EIS Measurement:

      • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

      • Record the impedance data.

    • Potentiodynamic Polarization Measurement:

      • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

      • Record the current response.

  • Data Analysis:

    • Potentiodynamic Polarization:

      • Plot the polarization curve (log |current density| vs. potential).

      • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.[5]

      • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • EIS:

      • Plot the Nyquist and Bode plots.

      • Model the data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct).

      • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

Table 1: Example of Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl at 303 K

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)IE%
Blank-450100070120-
0.1-4452506811575.0
0.5-4401006511090.0
1.0-438506310895.0
5.0-435456210595.5

Table 2: Example of EIS Data for this compound on Mild Steel in 1 M HCl at 303 K

Inhibitor Concentration (mM)Rct (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)IE%
Blank50200-
0.120010075.0
0.55005090.0
1.010002595.0
5.011002295.5
Part 4: Visualizations

Diagrams

G cluster_troubleshooting Troubleshooting Workflow: Low Inhibition Efficiency start Low or Inconsistent Inhibition Efficiency c1 Check Inhibitor Concentration start->c1 c2 Verify Temperature Control start->c2 c3 Assess Inhibitor Purity start->c3 c4 Review Surface Preparation Protocol start->c4 s1 Perform Concentration Optimization Study c1->s1 s2 Use Temperature- Controlled Bath/Cell c2->s2 s3 Purify Inhibitor (if necessary) c3->s3 s4 Standardize Polishing and Cleaning Steps c4->s4 end_node Re-evaluate Inhibition Efficiency s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting workflow for low inhibition efficiency.

G cluster_mechanism This compound Corrosion Inhibition Mechanism metal {Metal Surface | Fe, Al, etc.} film Protective Adsorbed Film metal->film Forms inhibitor This compound Molecule N-atom (lone pair) Aromatic Ring (π-electrons) inhibitor->metal Adsorption corrosion Corrosion Reactions (Anodic & Cathodic) film->corrosion Blocks

Caption: Simplified mechanism of this compound corrosion inhibition.

Part 5: Synergistic Effects for Enhanced Efficiency

To further improve the protective properties of this compound, exploring synergistic effects with other compounds can be a promising strategy.[21][22]

Q5: How can the efficiency of this compound be improved through synergistic effects?

A5: The inhibition efficiency of this compound can be significantly enhanced by combining it with other substances, a phenomenon known as synergism.[21][22] This occurs when the combined inhibition effect is greater than the sum of the individual effects.[21] Common synergistic additives include:

  • Halide Ions (e.g., I⁻, Br⁻, Cl⁻): Halide ions can co-adsorb on the metal surface. The negatively charged halide ions are first adsorbed, creating a negatively charged surface that facilitates the adsorption of the protonated (cationic) form of the this compound molecule in acidic solutions. This enhances the surface coverage and stability of the protective film.[21]

  • Other Organic Compounds: Combining this compound with other organic inhibitors that have different functional groups can lead to a more densely packed and robust protective layer. For instance, compounds containing sulfur or phosphorus atoms can complement the nitrogen and oxygen in this compound.[22]

  • Metal Cations: Certain metal cations can form complexes with the inhibitor molecules, which may have better adsorption characteristics and provide enhanced protection.[23]

Experimental Approach to Study Synergism:

  • Select a potential synergistic agent (e.g., potassium iodide).

  • Determine the inhibition efficiency of this compound alone at a fixed concentration.

  • Determine the inhibition efficiency of the synergistic agent alone over a range of concentrations.

  • Measure the inhibition efficiency of the fixed concentration of this compound combined with various concentrations of the synergistic agent.

  • Calculate the synergism parameter (S) to quantify the effect. A value of S > 1 indicates a synergistic effect.

The synergism parameter can be calculated using the formula: S = (1 - I₁₂) / (1 - I'₁₂) where I₁₂ is the inhibition efficiency of the mixture, and I'₁₂ is the sum of the inhibition efficiencies of the individual components.

References

Overcoming challenges in the industrial scale production of m-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Industrial Scale Production of m-Anisidine

Welcome to the technical support center for the industrial-scale production of this compound (3-methoxyaniline). This guide is designed for researchers, chemists, and production managers to navigate the common and complex challenges encountered during synthesis, purification, and handling. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the production process, safety, and product quality.

Q1: What is the most common industrial synthesis route for this compound, and what are its primary challenges?

A1: The predominant industrial route involves a two-step process: the nitration of anisole to form a mixture of nitroanisole isomers, followed by the separation and subsequent reduction of m-nitroanisole. The primary challenges are:

  • Low Meta-Isomer Selectivity: The nitration of anisole strongly favors the formation of ortho- and para-isomers, making the isolation of the desired m-nitroanisole intermediate difficult and yield-limiting.

  • Process Safety: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions.[1][2][3] Nitric acid is also extremely corrosive.[2][4]

  • Product Purity & Color: Achieving high purity (>99.5%) and a light color for the final this compound product is challenging due to the presence of isomeric impurities and oxidation byproducts.[5][6]

Q2: My final this compound product darkens from pale yellow to reddish-brown upon storage. What causes this, and how can it be prevented?

A2: The discoloration is primarily due to air oxidation.[6] Aromatic amines are susceptible to oxidation, which forms highly colored polymeric impurities. This process is accelerated by exposure to air (oxygen), light, and heat.[7][8][9]

Prevention Strategies:

  • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[8]

  • Opaque, Sealed Containers: Use amber or opaque containers that are tightly sealed to protect from light and air ingress.[8][10]

  • Temperature Control: Store at reduced temperatures (e.g., refrigerated) to slow the rate of oxidation.[8][9]

  • High Purity: Ensure the final product is free from metallic impurities, which can catalyze oxidation.

Q3: What are the critical safety precautions for handling nitric acid and this compound on an industrial scale?

A3: Both substances present significant hazards.

  • Nitric Acid: It is a strong oxidizer and highly corrosive.[2][4] Key precautions include using acid-resistant equipment, ensuring robust cooling and temperature monitoring to prevent thermal runaway, and providing excellent ventilation to handle toxic nitrogen oxide (NOx) fumes.[1][11] All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[1][4]

  • This compound: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[7][9][12] It can cause skin and eye irritation.[12] Engineering controls like closed-system transfers and dedicated ventilation are crucial.[7] PPE should include chemical-resistant gloves, safety glasses, and respiratory protection if ventilation is inadequate.[7][12] Emergency eyewash and shower stations must be readily accessible.[1][12]

Section 2: Troubleshooting Guide: Synthesis & Workup

This section provides detailed solutions to specific problems encountered during the synthesis of this compound, which typically proceeds via the reduction of m-nitroanisole.

Workflow Overview: this compound Production

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Anisole Anisole Nitration Nitration (HNO₃/H₂SO₄) Anisole->Nitration Isomers Mixture of o-, m-, p- Nitroanisole Nitration->Isomers Separation Isomer Separation (Fractional Distillation) Isomers->Separation mNA m-Nitroanisole Separation->mNA Reduction Reduction (e.g., Catalytic Hydrogenation) mNA->Reduction Crude Crude this compound Reduction->Crude Purification Purification (Vacuum Distillation) Crude->Purification Final Pure this compound (>99.5%) Purification->Final

Caption: General industrial workflow for this compound production.

Issue 1: Incomplete Reduction of m-Nitroanisole

Q: My catalytic hydrogenation of m-nitroanisole is stalling, leaving significant amounts of starting material. What are the likely causes and how do I fix it?

A: Incomplete reduction is a common issue often traced back to the catalyst, hydrogen supply, or reaction conditions. Catalytic hydrogenation is generally preferred on an industrial scale over metal-acid reductions (like Fe/HCl) because it avoids the generation of large amounts of iron sludge waste.[13]

Troubleshooting Decision Tree:

G Start Incomplete Reduction Detected (by GC/HPLC) Cat_Check Check Catalyst Activity Start->Cat_Check H2_Check Verify H₂ Supply & Pressure Cat_Check->H2_Check Activity OK Sol_Cat_Poison Action: Test for catalyst poisons (e.g., sulfur, halides). Pre-treat feedstock if necessary. Cat_Check->Sol_Cat_Poison Activity Low Cond_Check Review Reaction Conditions H2_Check->Cond_Check Supply OK Sol_H2_Flow Action: Check for leaks. Ensure adequate H₂ flow rate and consistent pressure. H2_Check->Sol_H2_Flow Supply Issue Sol_Temp Action: Increase temperature gradually. (Typical range: 80-150°C) Cond_Check->Sol_Temp Temperature Low Sol_Mixing Action: Increase agitation speed to improve H₂ mass transfer. Cond_Check->Sol_Mixing Agitation Inadequate Sol_Cat_New Action: Use fresh/reactivated catalyst. Increase catalyst loading. Sol_Cat_Poison->Sol_Cat_New

Caption: Troubleshooting logic for incomplete catalytic hydrogenation.

In-Depth Analysis:

  • Catalyst Deactivation: The most frequent culprit.

    • Cause: Catalysts like Raney Nickel or Palladium-on-Carbon (Pd/C) can be poisoned by sulfur or halide compounds present in the feedstock or solvent. The catalyst may also lose activity after multiple cycles.

    • Solution: Source high-purity m-nitroanisole. If feedstock contamination is suspected, pass it through a guard bed of activated carbon. For the reaction, use a fresh batch of catalyst or a properly reactivated one. A slight increase in catalyst loading (e.g., from 1% to 2% w/w) can also overcome partial deactivation.

  • Poor Mass Transfer of Hydrogen: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), and getting hydrogen to the catalyst surface is critical.[14]

    • Cause: Insufficient agitation or low hydrogen pressure limits the dissolution of hydrogen in the liquid phase.[14]

    • Solution: Increase the stirrer speed to enhance gas-liquid mixing. Ensure the reactor's hydrogen pressure is maintained consistently within the optimal range (e.g., 0.3 to 1.0 MPa) throughout the batch.[15]

  • Sub-optimal Temperature: Hydrogenation reactions are exothermic, but an initial energy input is required.

    • Cause: If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: The optimal temperature is typically between 80-150°C.[15] Carefully increase the reaction temperature in increments of 5-10°C, monitoring the reaction rate and hydrogen uptake. Be cautious, as excessively high temperatures can lead to side reactions, such as de-methoxylation or ring hydrogenation.[13]

Issue 2: Persistent Color in Final Product

Q: After vacuum distillation, my this compound is still off-color (yellow to light brown) instead of the desired pale yellow. How can I improve this?

A: A persistent color indicates the presence of trace impurities that are either co-distilling with the product or forming due to thermal degradation during distillation.

Protocol: Decolorization and High-Purity Distillation

  • Pre-Treatment (Optional but Recommended):

    • Objective: To remove polar and colored impurities before distillation.

    • Procedure:

      • Dissolve the crude this compound in a suitable solvent like toluene.

      • Add 1-2% (w/w) of activated carbon.

      • Stir the slurry at a moderate temperature (e.g., 40-50°C) for 1-2 hours.

      • Filter the mixture through a bed of celite to remove the carbon.

      • Remove the solvent under reduced pressure.

  • Fractional Vacuum Distillation:

    • Objective: To separate this compound from lower and higher boiling point impurities.

    • Procedure:

      • Charge the pre-treated crude product to the distillation flask. It is crucial to use a distillation column with good theoretical plate efficiency (e.g., a packed column).

      • Apply vacuum and slowly heat the reboiler.

      • Collect a Fore-Run Cut: Discard the initial 5-10% of the distillate. This fraction will contain residual solvents and lower-boiling impurities like the o- and p-isomers.[5]

      • Collect the Main Fraction: Collect the product fraction at a stable head temperature and pressure. For this compound, a typical boiling point is ~125°C at 13 mm Hg.[5][16]

      • Leave a Heel: Stop the distillation before the pot runs dry. Do not distill the last 10-15% of the material, as this "heel" will contain higher-boiling, polymerized, and colored impurities.

      • Inert Atmosphere: Blanket the receiving flasks with nitrogen to prevent oxidation of the hot distillate upon collection.

Data Table: Boiling Points of this compound and Common Impurities

CompoundCAS NumberBoiling Point (°C at 760 mmHg)Notes
o-Anisidine90-04-0224Lower boiling point than meta isomer. Should be removed in the fore-run.
This compound 536-90-3 251 [6]Target Product
p-Anisidine104-94-9243Boiling point is close to the meta isomer, requiring efficient fractional distillation.
m-Nitroanisole555-03-3258Unreacted starting material. Higher boiling point.

This table summarizes key data to inform the distillation strategy.

Section 3: Quality Control & Analysis

Q: What are the standard analytical methods for determining the purity of this compound and identifying key impurities?

A: A combination of chromatographic and spectroscopic methods is essential for robust quality control.

  • Gas Chromatography (GC):

    • Primary Use: To determine the purity (assay) of this compound and quantify volatile impurities, especially the ortho- and para-isomers.

    • Typical Conditions: A capillary column (e.g., HP-5) with a Flame Ionization Detector (FID) is standard.[13] The results are typically reported as area percent.

  • High-Performance Liquid Chromatography (HPLC):

    • Primary Use: Orthogonal method to GC for purity determination and for analyzing non-volatile or thermally sensitive impurities.

    • Typical Conditions: A reverse-phase C18 column with a UV detector (set at ~254 nm) is common.[17] The mobile phase is often a mixture of acetonitrile and water.[17]

  • Anisidine Value (AV) Test:

    • Primary Use: While more common for fats and oils, a modified version can be used to assess the level of oxidation (aldehydic byproducts). A test solution is reacted with p-anisidine reagent, and the increase in absorbance is measured.[18] A low AV indicates minimal oxidation and good product stability.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Basicity of Anisidine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Aniline—The Nuances of Substituted Aromatic Amines

For researchers in medicinal chemistry and materials science, understanding the basicity of aromatic amines is fundamental. While aniline serves as the archetypal example, its reactivity and properties are profoundly altered by substituents on the aromatic ring. The lone pair of electrons on aniline's nitrogen atom is delocalized into the aromatic π-system, rendering it significantly less basic than aliphatic amines.[1] This guide provides an in-depth comparative analysis of the basicity of the three isomers of methoxy-substituted aniline: ortho-, meta-, and para-anisidine.

The position of the methoxy (-OCH₃) group dictates a delicate interplay of electronic and steric effects, resulting in a non-intuitive basicity order. Understanding these underlying principles is critical for predicting reaction outcomes, designing novel catalysts, and developing pH-responsive materials. This document moves beyond simple data presentation to elucidate the causal chemical principles, supported by established experimental data and a robust protocol for independent verification.

Theoretical Framework: The Dueling Influences of Inductive and Resonance Effects

The basicity of an anisidine isomer is primarily governed by the availability of the nitrogen atom's lone pair to accept a proton. This availability is modulated by two key electronic effects exerted by the methoxy substituent:

  • The Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon. This causes a pull of electron density away from the benzene ring through the sigma (σ) bonds.[2][3] This electron-withdrawing effect deactivates the ring, decreases electron density on the nitrogen, and subsequently reduces basicity. The strength of the inductive effect diminishes with distance.[4]

  • The Resonance (Mesomeric) Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3] This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions.[1][5] This effect opposes the inductive effect and tends to increase the availability of the nitrogen's lone pair, thereby enhancing basicity.[6]

The final basicity of each isomer is determined by the net outcome of this electronic tug-of-war, further complicated by steric factors in the ortho position.

Comparative Analysis of Anisidine Isomers

p-Anisidine (4-Methoxyaniline): The Resonance-Dominated Isomer

In p-anisidine, the methoxy group is positioned directly opposite the amino group. From this position, its strong electron-donating resonance effect (+R) is fully expressed, pushing electron density into the ring and towards the nitrogen atom.[1][7][8] The electron-withdrawing inductive effect (-I) is significantly weakened by the distance. Consequently, the +R effect dominates, making the nitrogen's lone pair more available for protonation. This results in p-anisidine being a stronger base than unsubstituted aniline.[6][7]

m-Anisidine (3-Methoxyaniline): The Inductive-Controlled Isomer

When the methoxy group is in the meta position, its resonance effect cannot be extended to the amino group's carbon atom through any valid resonance structures. Therefore, the electron-donating +R effect is negligible at the reaction center.[9] The primary influence is the electron-withdrawing inductive effect (-I) of the oxygen atom, which pulls electron density from the ring.[7][8] This reduces the electron density on the nitrogen atom, making this compound a weaker base than aniline and the weakest base among the three isomers.[9]

o-Anisidine (2-Methoxyaniline): The Case of the "Ortho-Effect"

The ortho isomer presents the most complex scenario. It experiences both a strong -I effect (due to the close proximity of the -OCH₃ group) and a +R effect.[7][8] However, the basicity is significantly reduced by the ortho-effect . This phenomenon is a combination of steric and electronic factors. The steric bulk of the ortho-substituent can hinder the approach of a proton and, more critically, disrupt the solvation of the resulting anilinium cation (the conjugate acid).[4][9] This poor solvation destabilizes the conjugate acid, shifting the equilibrium away from protonation and thus weakening the base. The strong -I effect combined with the ortho-effect makes o-anisidine a weaker base than both aniline and p-anisidine.[7][9]

The established order of basicity is therefore: p-Anisidine > Aniline > o-Anisidine > this compound

Quantitative Data Summary

The basicity of these amines is quantitatively expressed by the pKa of their conjugate acids. A higher pKa value indicates a stronger base. The experimental values below confirm our theoretical analysis.

CompoundSubstituent PositionpKb[7]pKa (Conjugate Acid)
p-Anisidinepara8.75.30
Aniline-9.134.87
o-Anisidineortho9.54.50
This compoundmeta9.84.20

Note: pKa values are calculated using the formula pKa + pKb = 14 at 25°C.

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects on the electron density of the amino group in each isomer.

G cluster_p p-Anisidine cluster_a Aniline (Reference) cluster_o o-Anisidine cluster_m This compound p_anisidine NH₂ Lone Pair (Most Available) p_effects +R Effect (Strong, Dominant) -I Effect (Weak) aniline NH₂ Lone Pair (Baseline) p_anisidine->aniline More Basic o_anisidine NH₂ Lone Pair (Less Available) aniline->o_anisidine More Basic o_effects -I Effect (Strong) +R Effect (Present) Ortho-Effect (Hindrance) m_anisidine NH₂ Lone Pair (Least Available) o_anisidine->m_anisidine More Basic m_effects -I Effect (Dominant) +R Effect (Negligible at NH₂)

Caption: Logical flow of basicity from most basic (p-anisidine) to least basic (this compound).

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable, self-validating method for determining the pKa values of the anisidine isomers. The pKa is found at the half-equivalence point of the titration curve.[10][11]

I. Causality Behind Experimental Choices
  • Method: Potentiometric titration is chosen for its high accuracy and direct measurement of pH changes during neutralization.[10][11]

  • Titrant: A strong, monoprotic acid like Hydrochloric Acid (HCl) is used to ensure a sharp, unambiguous inflection point at the equivalence point.

  • Solvent: Deionized water is used to minimize interference from other ions. A constant ionic strength can be maintained with a background electrolyte if studying ionic strength effects.

II. Apparatus and Reagents
  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette (Class A)

  • Beakers (100 mL)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.05 M solutions of o-, m-, and p-anisidine in deionized water

  • pH calibration buffers (pH 4.00, 7.00, 10.00)

III. Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately pipette 25.0 mL of one of the 0.05 M anisidine solutions into a 100 mL beaker. Add a magnetic stir bar.

  • Initial Measurement: Place the beaker on the magnetic stirrer, immerse the pH electrode in the solution, and begin gentle stirring. Record the initial pH.

  • Titration: Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Proximity: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.

  • Completion: Continue adding titrant until the pH curve flattens out well past the equivalence point.

  • Repeat: Thoroughly rinse the electrode and beaker. Repeat the entire procedure for the other two anisidine isomers.

IV. Data Analysis Workflow

Caption: Workflow for determining pKa from potentiometric titration data.

  • Plot the Data: Generate a titration curve by plotting pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine Equivalence Point: Identify the volume at the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

  • Find Half-Equivalence Point: Calculate the volume at the half-equivalence point (V_half = V_eq / 2).

  • Determine pKa: The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[11]

Conclusion

The basicity of o-, m-, and p-anisidine is a classic illustration of how substituent position governs electronic and steric effects in aromatic systems. The resonance-donating methoxy group enhances basicity most effectively from the para position, while its inductive-withdrawing nature dominates from the meta position, significantly reducing basicity. The ortho isomer is weakened by a combination of a strong inductive pull and steric hindrance (the ortho-effect), which destabilizes its conjugate acid. This detailed understanding is crucial for professionals in drug development and chemical synthesis, enabling the rational design of molecules with precisely tuned acid-base properties.

References

A Comparative Guide to the Electrochemical Oxidation of Anisidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the electrochemical oxidation of the three anisidine isomers: ortho-(o-), meta-(m-), and para-(p-)-anisidine. Anisidine, a methoxy-substituted aniline, serves as a crucial model compound in understanding the electrochemical behavior of aromatic amines and as a monomer for synthesizing conductive polymers.[1][2] The position of the electron-donating methoxy (-OCH₃) group profoundly influences the molecule's electronic structure, dictating its oxidation potential, reaction mechanism, and the properties of the resulting products. This guide is intended for researchers, chemists, and materials scientists engaged in electrochemistry, polymer science, and sensor development.

Foundational Principles: Isomer Structure and Electrochemical Reactivity

The electrochemical oxidation of anilines is typically initiated by a one-electron transfer from the amine nitrogen to the electrode surface, forming a highly reactive cation radical.[3] The stability and subsequent reaction pathways of this radical are heavily influenced by the substituent's nature and position on the aromatic ring.

In anisidine, the -OCH₃ group is strongly electron-donating through resonance (mesomeric effect). This effect is most pronounced when the substituent is at the ortho or para position, where it can effectively delocalize the positive charge of the cation radical, thereby lowering the energy required for its formation. Consequently, o- and p-anisidine are generally easier to oxidize than the meta isomer, where the resonance stabilization is disrupted.

Comparative Voltammetric Analysis

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical behavior of anisidines. A typical experiment involves scanning the potential of a working electrode (e.g., Platinum, Gold, or Glassy Carbon) in a solution containing the anisidine isomer and a supporting electrolyte.

Ortho- and Para-Anisidine: A Tale of Electropolymerization

Both o- and p-anisidine exhibit remarkably similar CV profiles, characterized by an irreversible oxidation peak on the first anodic scan.[2][4][5] This initial peak corresponds to the formation of the cation radical. On subsequent scans, a new, quasi-reversible redox couple emerges and grows with each cycle.[2][5] This behavior is a classic signature of electropolymerization, where the initially formed radicals couple to form dimers, oligomers, and ultimately, an electroactive polymer film that deposits onto the electrode surface.[6][7]

  • Initial Oxidation: The first scan shows a single, irreversible anodic peak.

  • Film Growth: Subsequent scans reveal the growth of a new redox couple, indicating the formation and deposition of an electroactive polymer (poly(o-anisidine) or poly(p-anisidine)).[2][4]

  • Polymer Properties: The resulting polymer films are known to be conductive and electrochromic, finding applications in sensors and electronic devices.[1][8]

Meta-Anisidine: The Outlier

The electrochemical behavior of m-anisidine is notably different. The meta-position of the -OCH₃ group prevents the formation of a stable, conjugated polymer backbone through the typical head-to-tail coupling mechanism seen with the other isomers. While it undergoes oxidation, the subsequent coupling reactions do not lead to a conductive, electroactive film in the same manner. Its voltammetric response often shows a less defined growth of new peaks, and the resulting products are typically soluble oligomers rather than a stable surface film.

CV_Comparison cluster_input Anisidine Isomer cluster_process Cyclic Voltammetry cluster_output Observed Result o_p_anisidine o- or p-Anisidine CV_Scan1 First Scan: Irreversible Oxidation (Cation Radical Formation) o_p_anisidine->CV_Scan1 m_anisidine This compound m_anisidine->CV_Scan1 CV_Subsequent Subsequent Scans CV_Scan1->CV_Subsequent CV_Scan1->CV_Subsequent Polymer_Film Growth of New Redox Couple (Electroactive Polymer Film) CV_Subsequent->Polymer_Film No_Film Limited/No Film Growth (Soluble Oligomers) CV_Subsequent->No_Film

Quantitative Electrochemical Data

The structural differences between the isomers are reflected in their quantitative electrochemical parameters. The oxidation potential (Eₚₐ) is a direct measure of the ease of electron removal.

IsomerTypical Oxidation Potential (Eₚₐ vs. Ag/AgCl)Key Electrochemical FeatureResulting Product
o-Anisidine ~0.6 V to 0.9 V[5]Readily forms electroactive filmPoly(o-anisidine)[1]
p-Anisidine ~0.5 V to 0.8 V[5]Readily forms electroactive filmPoly(p-anisidine)[6][8]
This compound Generally higher than o- and p- isomersInhibited polymerizationSoluble oligomers

Note: Potentials are highly dependent on experimental conditions such as pH, solvent, electrode material, and scan rate. Values are approximate for comparative purposes.

The lower oxidation potentials for o- and p-anisidine confirm the stabilizing effect of the methoxy group in these positions.

Proposed Oxidation and Polymerization Mechanism

The electropolymerization of o- and p-anisidine is a complex process involving multiple steps. The generally accepted mechanism proceeds as follows:

  • Initiation: Reversible one-electron oxidation of the monomer at the electrode surface to form a cation radical.

  • Propagation: The highly reactive cation radicals couple, primarily in a head-to-tail (N-to-C4) or tail-to-tail (C4-to-C4) fashion. This step involves the loss of protons.

  • Film Formation: The resulting dimers and oligomers are also electroactive and continue to oxidize and couple, leading to the growth of a long-chain polymer film on the electrode surface.

Polymerization_Mechanism Monomer Anisidine Monomer Step1 Step 1: Oxidation (-e⁻) Monomer->Step1 Radical Cation Radical Step1->Radical Step2 Step 2: Coupling (-2H⁺) Radical->Step2 Dimer Dimer Step2->Dimer Step3 Step 3: Further Oxidation & Coupling Dimer->Step3 Polymer Poly(anisidine) Film Step3->Polymer

For this compound, the steric hindrance and electronic disruption caused by the meta-positioning of the methoxy group make the radical-radical coupling step significantly less favorable for forming a regular, conjugated polymer chain.

Influence of Experimental Conditions

The electrochemical response of all three isomers is sensitive to the experimental environment.

  • Effect of pH: The oxidation process involves the release of protons, making it highly pH-dependent. Generally, the oxidation potential shifts to less positive values as the pH increases.[5] The stability and conductivity of the resulting polymer for o- and p-anisidine are also strongly influenced by pH, with acidic media often favoring the formation of more conductive but less stable films.[6]

  • Electrode Material: Studies comparing gold (Au) and platinum (Pt) electrodes have shown that the nature of the electrode surface affects the kinetics of the oxidation and polymerization processes.[2][4][5] Peak potentials can be more positive on Au electrodes compared to Pt under similar conditions.[5]

  • Solvent and Electrolyte: The choice of solvent (aqueous vs. non-aqueous) and supporting electrolyte (e.g., H₂SO₄, HCl, KNO₃) can alter ion mobility, solubility of intermediates, and the morphology of any resulting polymer film.[2][4][9]

Standardized Experimental Protocol: Cyclic Voltammetry

This protocol provides a standardized method for comparing the electrochemical oxidation of anisidine isomers.

A. Materials and Apparatus

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter

  • Reference Electrode (RE): Ag/AgCl (3M KCl)

  • Counter Electrode (CE): Platinum wire or mesh

  • Anisidine isomers (o-, m-, p-), analytical grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • High-purity deionized water

  • Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads

B. Procedure

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurries of decreasing particle size (1.0 -> 0.3 -> 0.05 µm) for 2 minutes each.

    • Rinse thoroughly with deionized water and sonicate in deionized water for 5 minutes to remove any adhered alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 1 mM solution of the chosen anisidine isomer in 0.5 M H₂SO₄ aqueous solution.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Immerse the electrodes in the solution.

    • Set the CV parameters on the potentiostat:

      • Initial Potential: 0.0 V vs. Ag/AgCl

      • Vertex Potential 1: +1.2 V vs. Ag/AgCl

      • Vertex Potential 2: 0.0 V vs. Ag/AgCl

      • Scan Rate: 100 mV/s

      • Number of Cycles: 10

    • Run the cyclic voltammogram and record the data.

  • Data Analysis:

    • Identify the anodic peak potential (Eₚₐ) from the first scan for each isomer.

    • Observe the evolution of new redox peaks in subsequent scans for o- and p-anisidine.

    • Compare the current densities and peak potentials across the three isomers.

Conclusion and Outlook

The electrochemical oxidation of anisidine isomers is a clear demonstration of structure-property relationships in electrochemistry.

  • Ortho- and Para-Anisidine are readily oxidized and undergo electropolymerization to form stable, electroactive poly(anisidine) films on the electrode surface. Their behavior is governed by the strong resonance stabilization afforded by the methoxy group.

  • Meta-Anisidine behaves as an outlier. Its structure inhibits the formation of a conjugated polymer, leading to different oxidation products and a distinct lack of film-forming capability under typical conditions.

This comparative understanding is vital for professionals in materials science and drug development. For polymer chemists, it informs the rational design of conductive polymers with tailored properties. For analytical and medicinal chemists, it highlights how isomeric differences can lead to vastly different metabolic or degradation pathways, a critical consideration in toxicology and drug stability studies.

References

A Comparative Guide to Anisidine Isomers as Corrosion Inhibitors for Steel

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount to ensuring the longevity and integrity of steel structures. Among the various organic compounds utilized for this purpose, anisidine isomers—ortho (o-), meta (m-), and para (p-) anisidine—have garnered attention due to their inherent protective properties. This guide offers an in-depth, objective comparison of these three isomers as corrosion inhibitors for steel, supported by experimental data and theoretical insights. As a Senior Application Scientist, this document is structured to provide not just data, but a causal understanding behind the experimental observations and methodologies.

Introduction: The Role of Anisidine Isomers in Corrosion Inhibition

Steel, a cornerstone of modern infrastructure and industry, is notoriously susceptible to corrosion, particularly in acidic environments commonly encountered in industrial processes like acid pickling, cleaning, and oil and gas exploration. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.

Anisidine isomers, which are aromatic amines with a methoxy group (-OCH₃) and an amino group (-NH₂) attached to a benzene ring, function as effective corrosion inhibitors. Their efficacy stems from the presence of nitrogen and oxygen heteroatoms with lone pairs of electrons and the π-electrons of the aromatic ring. These features facilitate the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier that isolates the metal from the corrosive medium. The position of the methoxy group relative to the amino group in the ortho, meta, and para isomers influences their molecular structure, electron density distribution, and ultimately, their performance as corrosion inhibitors.

Performance Comparison: Experimental Evidence

The evaluation of corrosion inhibitors relies on a suite of experimental techniques that quantify their ability to protect a metal surface. The most common methods include weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS).

Weight Loss Measurements

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency. It involves exposing a pre-weighed steel coupon to a corrosive solution with and without the inhibitor for a specific duration. The inhibition efficiency (IE%) is calculated from the weight loss data.

A key comparative study on N80 steel in a 15% HCl solution demonstrated a clear performance hierarchy among the anisidine isomers.[1]

Table 1: Comparison of Inhibition Efficiency of Anisidine Isomers on N80 Steel in 15% HCl by Weight Loss Method [1]

InhibitorConcentration (mM)Inhibition Efficiency (%)
p-Anisidine 8088.3
m-Anisidine 8086.9
o-Anisidine 8083.1

These results unequivocally show that p-anisidine exhibits the highest inhibition efficiency , followed by this compound and then o-anisidine. This trend can be attributed to the electronic and steric effects of the methoxy group's position, which will be discussed in the mechanism section.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization studies provide insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and help classify the inhibitor's mode of action. By polarizing the steel electrode and measuring the resulting current, Tafel plots are generated, from which the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate.

The same study on N80 steel in 15% HCl provided the following potentiodynamic polarization data:[1]

Table 2: Potentiodynamic Polarization Data for Anisidine Isomers on N80 Steel in 15% HCl [1]

Inhibitor (80 mM)Ecorr (mV vs. SCE)icorr (μA/cm²)Inhibition Efficiency (%)
Blank-495354.8-
p-Anisidine -54840.788.5
This compound-51247.986.5
o-Anisidine-41645.387.2

The data confirms the trend observed in the weight loss measurements, with p-anisidine showing the lowest corrosion current density and consequently, the highest inhibition efficiency. The shift in Ecorr values is minimal, suggesting that all three isomers act as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions. However, o-anisidine and p-anisidine show a slight cathodic preference, while this compound shows a slight anodic preference.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the inhibitor's adsorption and the formation of a protective film at the metal/solution interface. The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist plots, where a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct) and better corrosion protection.

Mechanism of Corrosion Inhibition

The effectiveness of anisidine isomers as corrosion inhibitors is intrinsically linked to their molecular structure and their ability to adsorb onto the steel surface.

Adsorption Mechanism

The inhibition process begins with the adsorption of anisidine molecules onto the steel surface. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules (protonated amines in acidic solution).

  • Chemisorption: This involves the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring, with the vacant d-orbitals of the iron atoms, forming a coordinate-type covalent bond.

The adsorption of anisidine isomers on the steel surface generally follows the Langmuir adsorption isotherm , which implies the formation of a monolayer of the inhibitor on the metal surface.[1][3]

Role of Molecular Structure and Electronic Effects

The observed performance ranking of the isomers (p > m > o) can be explained by considering the electronic and steric effects of the methoxy group's position:

  • p-Anisidine: The methoxy group is in the para position to the amino group. The -OCH₃ group is an electron-donating group due to the resonance effect (+M effect), which increases the electron density on the nitrogen atom of the amino group and the benzene ring. This enhanced electron density facilitates stronger adsorption onto the steel surface. The linear structure of p-anisidine also allows for a more effective surface coverage.

  • This compound: The methoxy group is in the meta position. At this position, the electron-donating resonance effect is not operative, and only the weaker inductive effect (-I effect) is significant. This results in a lower electron density on the adsorption centers compared to the para and ortho isomers, leading to a slightly lower inhibition efficiency than p-anisidine.

  • o-Anisidine: The methoxy group is in the ortho position. While the resonance effect is active, the close proximity of the bulky -OCH₃ group to the -NH₂ group introduces a steric hindrance . This steric effect can impede the effective adsorption of the molecule onto the steel surface, resulting in the lowest inhibition efficiency among the three isomers.

This relationship between molecular structure and inhibition efficiency is a cornerstone of inhibitor design and selection.

Experimental Protocols: A Guide to Reproducible Evaluation

To ensure the trustworthiness and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential.

Weight Loss Measurement Protocol (Based on ASTM D2688)
  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight is accurately recorded.

  • Test Solution: Prepare the corrosive medium (e.g., 15% HCl) and the inhibitor solutions at various concentrations.

  • Immersion Test: Immerse the prepared steel coupons in the test solutions for a predetermined period (e.g., 6 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned with a suitable solution to remove corrosion products (e.g., a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculations:

    • Corrosion Rate (CR): Calculated from the weight loss, surface area of the coupon, and immersion time.

    • Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements Protocol (PDP and EIS)
  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).

  • Specimen Preparation: The working electrode is prepared as described for the weight loss method, with a defined surface area exposed to the electrolyte.

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.

  • Electrochemical Impedance Spectroscopy (EIS): An AC potential of small amplitude (e.g., 10 mV) is applied at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz). The impedance data is recorded and analyzed by fitting to an appropriate equivalent electrical circuit to determine parameters like Rct and double-layer capacitance (Cdl).

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). The resulting current is measured to generate the Tafel plot, from which Ecorr and icorr are determined.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Corrosion Inhibition Mechanism

G cluster_steel Steel Surface H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (Hydrogen Evolution) Cl- Cl⁻ Inhibitor Anisidine Molecules Inhibitor->Fe Adsorption (Protective Film Formation) Fe2+ Fe²⁺ Fe->Fe2+ Anodic Reaction (Metal Dissolution)

Caption: General mechanism of corrosion and its inhibition by anisidine molecules.

Experimental Workflow for Inhibitor Evaluation

G cluster_tests Corrosion Tests cluster_results Performance Metrics start Start: Steel Specimen & Corrosive Medium prep Specimen Preparation (Polishing, Cleaning, Weighing) start->prep wl Weight Loss Measurement prep->wl eis Electrochemical Impedance Spectroscopy (EIS) prep->eis pdp Potentiodynamic Polarization (PDP) prep->pdp analysis Data Analysis wl->analysis eis->analysis pdp->analysis ie Inhibition Efficiency (IE%) analysis->ie cr Corrosion Rate (CR) analysis->cr rct Charge Transfer Resistance (Rct) analysis->rct icorr Corrosion Current Density (icorr) analysis->icorr conclusion Conclusion: Comparative Performance & Mechanism ie->conclusion cr->conclusion rct->conclusion icorr->conclusion

Caption: Workflow for the experimental evaluation of corrosion inhibitors.

Conclusion and Future Perspectives

For researchers and professionals in the field, this guide underscores the importance of considering not just the presence of functional groups in an inhibitor molecule, but also their relative positions and the resulting impact on molecular properties. While p-anisidine is the most effective of the three isomers, further research could focus on synergistic effects by combining it with other compounds to achieve even higher levels of protection. Additionally, comprehensive comparative studies using advanced techniques like EIS under a wider range of corrosive environments would provide a more complete picture of their performance envelope.

References

A Comparative Guide to the Validation of Analytical Methods for m-Anisidine Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of impurities is paramount. m-Anisidine, a substituted aniline, is a compound of interest due to its potential presence as a process-related impurity or degradant in various chemical manufacturing processes. Its detection at trace levels is crucial for ensuring the safety and quality of pharmaceutical products and for environmental monitoring. This guide provides an in-depth comparison of three widely used analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the validation of these methods, complete with experimental protocols and performance data. The methodologies are presented with a focus on the principles of scientific integrity, drawing from established regulatory guidelines such as those from the International Council for Harmonisation (ICH).

The Analytical Challenge: Why this compound Detection Matters

This compound (3-methoxyaniline) can be introduced into a sample matrix through various routes, including as a starting material in synthesis, a byproduct of a chemical reaction, or a degradation product.[1] Given its chemical properties, ensuring its effective removal and monitoring its presence at low levels is a common analytical challenge. The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is a critical decision that influences the accuracy, precision, and reliability of the results. Below is a comparative overview of HPLC-UV, GC-MS, and Spectrophotometry for the determination of this compound.

Performance Characteristics

A summary of the key performance characteristics for each method is presented in the table below. The data is a synthesis of published methods for anisidine isomers and related aromatic amines, providing a reliable benchmark for the expected performance for this compound analysis.

Parameter HPLC-UV GC-MS UV-Visible Spectrophotometry (with derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Formation of a colored complex, detection by absorbance of visible light.
Specificity Good; can be improved with optimized chromatography.Excellent; mass spectrometric detection provides high specificity.Moderate to Good; dependent on the selectivity of the derivatizing agent.
Linearity (R²) > 0.999[2]> 0.998[3]> 0.99[4]
Limit of Detection (LOD) ~0.15 µg/mL[2]~0.12-0.48 µg/L[3]~0.1-1 µg/mL (analyte dependent)
Limit of Quantitation (LOQ) ~0.5 µg/mL (estimated from LOD)~0.40-1.60 µg/L[3]~0.5-5 µg/mL (analyte dependent)
Precision (%RSD) < 5%[2]< 15% (inter-day)[3]< 2%
Accuracy (% Recovery) 95-105% (typical)81.1-109.8%[3]98-102% (typical)
Sample Throughput ModerateModerate to HighHigh
Cost ModerateHighLow

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Separation is achieved on a stationary phase, and detection by UV absorbance provides good sensitivity and linearity. This method is adaptable from the NIOSH method for o- and p-anisidine.[5][6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (e.g., 35:65 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank sample, a sample spiked with this compound, and a placebo sample to ensure no interference at the retention time of this compound.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. Calculate the correlation coefficient (R²), which should be ≥ 0.999.[2]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 5%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ

Caption: HPLC-UV method workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides structural information, which is invaluable for unequivocal identification and quantification, especially at trace levels, making it ideal for analyzing genotoxic impurities.[7]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary column suitable for aromatic amines (e.g., DB-35 MS, 30 m x 0.25 mm x 0.25 µm).[3]

  • Reagents and Standards:

    • Methanol or other suitable solvent (GC grade).

    • This compound reference standard.

    • Internal standard (e.g., deuterated aniline or a similar compound).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 123, 108, 80).

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards containing the internal standard at a fixed concentration.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[8]

    • Add the internal standard.

    • Filter if necessary.

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank and placebo sample to confirm no interfering peaks at the retention time and m/z of this compound.

    • Linearity: Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration. The correlation coefficient (R²) should be ≥ 0.998.[3]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels. Recoveries should be within 80-120%.[3]

    • Precision: Assess repeatability and intermediate precision. The %RSD should be ≤ 15%.[3]

    • LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the y-intercept of the regression line.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard & IS Preparation GC_MS_System GC-MS System (SIM Mode) Standard_Prep->GC_MS_System Sample_Prep Sample Preparation & IS Spiking Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition GC_MS_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ

Caption: GC-MS method workflow for this compound analysis.

UV-Visible Spectrophotometry

Rationale: This method is a cost-effective and rapid technique for the quantification of this compound, particularly at higher concentrations. To enhance specificity and sensitivity in the visible region, a derivatization reaction is often employed to produce a colored product.[9] The reaction of an aromatic amine with a suitable reagent, such as p-anisidine with aldehydes, can form a chromophore that absorbs strongly in the visible range.[10] A similar principle can be applied to this compound.

  • Instrumentation:

    • UV-Visible Spectrophotometer.

  • Reagents and Standards:

    • This compound reference standard.

    • Derivatizing agent (e.g., a solution of p-dimethylaminobenzaldehyde in acidic medium).

    • Solvent (e.g., ethanol or methanol).

    • Buffer solution to control pH.

  • Method Development:

    • Determine the absorption maxima (λmax) of the colored product formed between this compound and the derivatizing agent.[11]

    • Optimize reaction conditions such as pH, temperature, reaction time, and concentration of the derivatizing agent.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards.

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in the solvent.

    • To an aliquot of the sample solution, add the buffer and the derivatizing agent.

    • Allow the reaction to proceed under optimized conditions.

    • Dilute to a final volume with the solvent.

  • Measurement:

    • Measure the absorbance of the resulting solution at the predetermined λmax against a reagent blank.

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank and a placebo sample to ensure they do not produce a colored product that absorbs at the analytical wavelength.

    • Linearity: Plot absorbance versus concentration for the calibration standards. The correlation coefficient (R²) should be ≥ 0.99.[4]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix. Recoveries should be within 98-102%.[4]

    • Precision: Assess repeatability and intermediate precision. The %RSD should be ≤ 2%.

    • LOD and LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Standard_Prep Standard Preparation Derivatization_Reaction Addition of Reagents & Incubation Standard_Prep->Derivatization_Reaction Sample_Prep Sample Preparation Sample_Prep->Derivatization_Reaction Spectrophotometer UV-Vis Spectrophotometer Derivatization_Reaction->Spectrophotometer Absorbance_Measurement Measure Absorbance at λmax Spectrophotometer->Absorbance_Measurement

Caption: UV-Visible Spectrophotometry workflow for this compound.

Conclusion and Recommendations

The choice of an analytical method for the determination of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a versatile and robust method suitable for routine quality control analysis in pharmaceutical manufacturing. It offers a good balance of specificity, sensitivity, and cost.

  • GC-MS is the method of choice when high sensitivity and specificity are required, such as in the analysis of trace-level genotoxic impurities or in complex matrices where interferences are a concern.

  • UV-Visible Spectrophotometry with derivatization is a simple, rapid, and cost-effective method for the quantification of this compound at higher concentrations and is well-suited for high-throughput screening.

It is imperative that any chosen method is fully validated according to the principles outlined in the ICH Q2(R2) guidelines to ensure the reliability and integrity of the analytical data.[12] This guide provides a framework for such validation, enabling scientists to make informed decisions and to develop robust and defensible analytical methods for the detection of this compound.

References

A Senior Application Scientist's Guide to the p-Anisidine Value (p-AV) Test for Fat and Oil Oxidation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of lipid analysis, particularly within research and pharmaceutical development, understanding the oxidative stability of fats and oils is paramount. Oxidation not only compromises the sensory qualities of a product, leading to rancidity, but can also degrade its nutritional value and generate potentially toxic compounds.[1][2][3] While primary oxidation products like hydroperoxides are transient, the secondary oxidation products they decompose into are key indicators of the cumulative oxidative damage an oil has sustained. This guide provides an in-depth exploration of the p-Anisidine Value (p-AV) test, a cornerstone method for quantifying these secondary oxidation products. We will delve into its chemical principles, compare it with alternative methods, and provide the procedural details necessary for its robust application.

The Chemistry of Lipid Degradation: A Tale of Two Stages

Lipid oxidation is a complex cascade of chemical reactions. For the purpose of analysis, it is often bifurcated into two stages:

  • Primary Oxidation: This initial phase involves the reaction of unsaturated fatty acids with oxygen to form hydroperoxides.[1][2] These compounds are odorless and tasteless but are highly unstable. The Peroxide Value (PV) test is the standard method for quantifying these primary products.[2][4]

  • Secondary Oxidation: As hydroperoxides decompose, they generate a host of volatile and non-volatile compounds, including aldehydes, ketones, alcohols, and short-chain acids.[1][2][5] It is these secondary products, particularly aldehydes like 2-alkenals and 2,4-dienals, that are responsible for the characteristic rancid flavors and odors of oxidized oil.[1][6][7] The p-Anisidine Value test specifically measures these aldehydic compounds, offering a window into the "oxidation history" of the fat or oil.[8]

The p-Anisidine Value (p-AV) Test: Principle and Mechanism

The p-AV test is a spectrophotometric method that relies on the specific reaction between the p-anisidine reagent (4-methoxyaniline) and aldehydic compounds present in the oil sample.

The Underlying Reaction: In an acidic solvent (typically acetic acid), the amino group of p-anisidine undertakes a nucleophilic attack on the carbonyl carbon of an aldehyde.[9] This condensation reaction results in the elimination of a water molecule and the formation of a yellowish-colored Schiff base (an imine).[9][10][11] This newly formed conjugated system absorbs light strongly in the ultraviolet spectrum, specifically at a wavelength of 350 nm.[5][12][13] The intensity of the color, measured as absorbance, is directly proportional to the concentration of aldehydes in the sample. The method is particularly sensitive to α,β-unsaturated aldehydes (2-alkenals) and 2,4-alkadienals, which are significant contributors to off-flavors.[6][12][14]

Caption: Chemical reaction between p-anisidine and an aldehyde.

Standard Experimental Protocol: A Self-Validating System

The most widely recognized methodologies for the p-AV test are the AOCS Official Method Cd 18-90 and ISO 6885.[12][13][15][16] These protocols are designed to be self-validating by including a blank measurement to account for the initial absorbance of the oil sample and the reagents.

Detailed Step-by-Step Methodology (Based on AOCS Cd 18-90 / ISO 6885)

Apparatus & Reagents:

  • Spectrophotometer: Suitable for measurement at 350 nm.[16]

  • Matched Cuvettes: 1.00 cm path length.[16]

  • Volumetric Flasks & Pipettes: Grade A precision.

  • Solvent: Isooctane (2,2,4-trimethylpentane), optically clear.[16]

  • p-Anisidine Reagent: 0.25% (w/v) solution of high-purity p-anisidine in glacial acetic acid.[13][16] This reagent should be freshly prepared and stored protected from light. WARNING: p-anisidine is toxic and should be handled with care, avoiding skin contact.[14]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount (e.g., 0.5-4.0 g, depending on the expected p-AV) of the clear, dry oil or fat sample into a 25 mL volumetric flask.[16] Dissolve and dilute to the mark with isooctane. This is the Test Solution .

  • Initial Absorbance Measurement (Ab): Measure the absorbance of the Test Solution at 350 nm using isooctane as a reference blank. This reading accounts for any background absorbance from the oil itself.[16]

  • Reaction Setup:

    • Sample Tube: Pipette exactly 5 mL of the Test Solution into a test tube.[16]

    • Blank Tube: Pipette exactly 5 mL of the isooctane solvent into a second test tube.[16]

  • Reagent Addition: To both the Sample Tube and the Blank Tube, add exactly 1 mL of the p-anisidine reagent.[16] Stopper and shake well.

  • Incubation: Allow the reaction to proceed in the dark for exactly 10 minutes at room temperature.[15][16] The timing is critical for consistent and reproducible results.

  • Final Absorbance Measurement (As): After the 10-minute incubation, measure the absorbance of the solution from the Sample Tube at 350 nm, using the solution from the Blank Tube as the spectrophotometric reference.[16]

G A 1. Prepare Test Solution (Weigh Oil, Dilute in 25mL Isooctane) B 2. Measure Initial Absorbance (Ab) (Test Solution vs. Isooctane) A->B C 3. Prepare Reaction Tubes - 5mL Test Solution (Sample) - 5mL Isooctane (Blank) B->C D 4. Add 1mL p-Anisidine Reagent to BOTH tubes. Mix. C->D E 5. Incubate in Dark (Exactly 10 minutes) D->E F 6. Measure Final Absorbance (As) (Sample Tube vs. Blank Tube) E->F G 7. Calculate p-Anisidine Value F->G

Caption: Experimental workflow for the standard p-AV test.

Calculation:

The p-Anisidine Value is a dimensionless quantity defined by convention.[12][14] It is calculated using the following formula derived from the official methods:

p-AV = 25 × (1.2 × As - Ab) / m

Where:

  • As = Absorbance of the fat solution after reaction with the p-anisidine reagent.

  • Ab = Absorbance of the fat solution before the reaction.

  • m = Mass of the oil sample in grams.

  • 1.2 is a correction factor for the dilution of the test solution with the reagent.[15][17]

Interpreting the Results: A Comparative Framework

The p-AV on its own provides valuable information about the state of secondary oxidation. A low p-AV is indicative of good quality oil, whereas a high p-AV suggests significant oxidative degradation has occurred.[18]

Oil QualityTypical p-Anisidine Value
Excellent (Freshly refined oil)< 5[2]
Acceptable< 10[6][18]
Poor / Oxidized> 10
Fish Oils (Specific Market Standard)< 30[7][18]

The TOTOX Value: Because the PV measures current (primary) oxidation and the p-AV measures past (secondary) oxidation, neither test alone tells the full story. For instance, a highly oxidized oil might have a low PV because the initial hydroperoxides have already decomposed.[19][20] To provide a more comprehensive assessment of an oil's overall oxidation status, the Total Oxidation (TOTOX) value is often calculated.[21]

TOTOX = (2 × PV) + p-AV

Performance Comparison with Alternative Methods

While the p-AV test is a global standard, other methods are also employed to measure secondary oxidation products. The choice of method often depends on the sample matrix, the specific information required, and available instrumentation.

Featurep-Anisidine Value (p-AV) TBARS Assay Hexanal Analysis (GC)
Principle Colorimetric reaction of p-anisidine with aldehydes (2-alkenals, 2,4-dienals) forming a Schiff base.[9][11]Colorimetric reaction of thiobarbituric acid (TBA) with malondialdehyde (MDA) and other reactive substances.[5][19]Gas Chromatography (GC) separation and quantification of volatile hexanal from the sample headspace.[22]
Measures Primarily unsaturated aldehydes, which are key contributors to rancid flavors.[6][12]Malondialdehyde (MDA) and other "TBA-reactive substances." MDA is a marker for polyunsaturated fatty acid oxidation.[1][5]Hexanal, a specific volatile aldehyde formed from the oxidation of omega-6 fatty acids (e.g., linoleic acid).[5][22]
Advantages - Standardized (AOCS, ISO).- Good indicator of flavor-impacting aldehydes.- Reflects cumulative oxidation.[22]- High sensitivity.- Suitable for low-fat matrices and biological samples (e.g., meat).[5][19]- Highly specific and quantitative for a key off-flavor compound.- Very sensitive.
Disadvantages - Interference from naturally colored samples (e.g., dark oils) can lead to inaccurate results.[9][19]- Uses toxic reagents.[18]- Less sensitive than GC methods.- Lack of specificity; TBA reacts with other compounds (sugars, other aldehydes) leading to overestimation.[23]- MDA is not the only important secondary product.- Requires expensive GC equipment.- More time-consuming analysis.- Only measures one specific aldehyde, not the full spectrum.[5]
Best For Quality control of refined animal and vegetable fats and oils.[12][16] Assessing the efficacy of antioxidants.Assessing lipid peroxidation in meat, fish, and other complex food systems.[5] Widely used in biomedical research for oxidative stress.Shelf-life studies of products rich in omega-6 fatty acids.[22] Correlating analytical data with sensory panel results for rancidity.

Causality Behind Experimental Choices:

  • Why p-AV for Refined Oils? The p-AV test is ideal for clear, refined oils where color interference is minimal. Its sensitivity to 2-alkenals directly correlates with the development of rancid flavors that consumers can detect, making it a commercially relevant quality parameter.[2]

  • Why TBARS for Meat? In a complex matrix like meat, which contains many potential interfering substances, the TBARS assay, despite its specificity issues, is a well-established and sensitive method for tracking general lipid peroxidation, especially in products with lower fat content where extracting enough oil for a p-AV test is difficult.[5]

  • Why Hexanal for Shelf-Life? For products like potato chips or baked goods made with linoleic-rich oils (e.g., sunflower, corn), hexanal is a primary and potent contributor to stale, rancid aromas.[5][22] Tracking its formation with high precision using GC provides an excellent predictive marker for the end of a product's sensory shelf-life.

Conclusion: An Indispensable Tool in the Analytical Arsenal

The p-Anisidine Value test is a robust and indispensable method for assessing the secondary oxidation status of fats and oils. Its strength lies in its ability to quantify the non-volatile aldehydes that signify cumulative oxidative damage and contribute directly to sensory degradation. While it has limitations, particularly with highly pigmented samples, its standardized protocol and direct relevance to product quality make it a cornerstone of quality control in the food, feed, and pharmaceutical industries.

For a truly comprehensive evaluation of oxidative stability, a multi-faceted approach is recommended. By pairing the p-AV test with the Peroxide Value (PV) to calculate a TOTOX value, and supplementing with more specific methods like GC-based hexanal analysis when appropriate, researchers and quality assurance professionals can gain a complete and actionable understanding of a product's oxidative state, ensuring both quality and safety.

References

A Comparative Guide to the Reactivity of m-Anisidine and Aniline in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel molecular entities, a nuanced understanding of substituent effects on aromatic rings is paramount. This guide provides a detailed, evidence-based comparison of the reactivity of m-Anisidine (3-methoxyaniline) and its parent compound, aniline. We will dissect the electronic factors governing their behavior in electrophilic aromatic substitution (EAS) reactions, offering both mechanistic explanations and practical experimental considerations for researchers in synthetic and medicinal chemistry.

Foundational Principles: Electronic Structure and Substituent Effects

The reactivity of an aromatic ring towards an electrophile is fundamentally governed by the electron density of the π-system. Substituents on the ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack.

Aniline: The benchmark for this comparison, aniline, features a single amino (-NH₂) group. This group is a powerful activator of the benzene ring.[1] Its influence is twofold:

  • Resonance Effect (+R): The nitrogen atom's lone pair of electrons is delocalized into the benzene ring, significantly increasing electron density, particularly at the ortho and para positions. This is the dominant effect.[2]

  • Inductive Effect (-I): Due to nitrogen's higher electronegativity compared to carbon, the -NH₂ group exerts a minor electron-withdrawing inductive effect.

The powerful +R effect overwhelmingly surpasses the -I effect, making aniline highly reactive towards electrophiles and a strong ortho, para-director.[3][4]

This compound: This molecule presents a more complex electronic landscape, featuring both an amino (-NH₂) group and a methoxy (-OCH₃) group in a meta-relationship.

  • Amino Group (-NH₂): Functions as a potent ortho, para-directing activator, as in aniline.

  • Methoxy Group (-OCH₃): The oxygen's lone pairs also participate in resonance, making the -OCH₃ group an activator and an ortho, para-director. Its activating strength is generally considered less than that of the -NH₂ group.

In this compound, the ring benefits from the electron-donating resonance effects of two activating groups. This synergistic activation renders the aromatic ring of this compound significantly more electron-rich, and therefore more nucleophilic, than that of aniline.

Regioselectivity: Predicting the Site of Attack

The directing effects of the two substituents in this compound are cooperative, strongly activating specific positions for electrophilic attack.

Caption: Cooperative activation in this compound, highlighting the most nucleophilic sites.

As illustrated, the amino group strongly activates positions 2, 4, and 6. The methoxy group further enhances the electron density at positions 2 (ortho) and 4 (para). This makes the 2, 4, and 6 positions exceptionally susceptible to electrophilic attack, predicting a faster reaction rate and specific regiochemical outcomes compared to aniline.

Comparative Reactivity in Key Transformations

The theoretical increase in reactivity for this compound can be validated through common electrophilic aromatic substitution reactions.

Halogenation: A Case of Hyper-reactivity

Aniline: The reaction of aniline with bromine water is instantaneous and difficult to control, yielding a white precipitate of 2,4,6-tribromoaniline.[1] This demonstrates the high degree of activation conferred by the single amino group.

This compound: With two activating groups, this compound is expected to be even more reactive. Bromination would proceed with extreme rapidity, likely yielding a polybrominated product (e.g., 2,4,6-tribromo-3-methoxyaniline) even under mild conditions. The kinetic rate of bromine consumption would be demonstrably faster for this compound than for aniline.

Nitration: The Complication of Basicity

Aniline: Direct nitration of aniline using a standard mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, leading to the formation of a significant amount of m-nitroaniline and oxidative side products.[3][4][5] To achieve the desired para-nitro product, the amino group must first be protected via acetylation.[1]

This compound: The amino group in this compound is also basic and susceptible to protonation. However, the substantially higher activation of the ring may allow for nitration under more controlled, less acidic conditions. Despite this, protection of the amine is still the most reliable strategy to ensure selective nitration and avoid polymerization or oxidation.

G cluster_aniline Aniline Nitration Workflow (Controlled) cluster_manisidine This compound Nitration (Direct - High Risk) A1 Aniline A2 Protect: Acetic Anhydride A1->A2 A3 Acetanilide A2->A3 A4 Nitrate: HNO₃ / H₂SO₄ A3->A4 A5 p-Nitroacetanilide A4->A5 A6 Deprotect: Acid/Base Hydrolysis A5->A6 A7 p-Nitroaniline A6->A7 M1 This compound M2 Nitrate: Mild Conditions M1->M2 M3 Mixture of Products + Oxidation/Polymerization M2->M3

Caption: Contrasting nitration strategies for aniline and this compound.

An Apparent Contradiction: Basicity vs. Reactivity

Basicity, measured by the pKa of the conjugate acid, reflects the availability of the nitrogen lone pair to accept a proton. One might assume that higher basicity correlates with a more electron-rich system and thus higher reactivity in EAS. However, the data reveals a more complex relationship.

CompoundpKa of Conjugate Acid (pKaH)
Aniline4.60
This compound 4.23

Data sourced from publicly available chemical databases.

Surprisingly, this compound is a weaker base than aniline. This is because the methoxy group at the meta position exerts an electron-withdrawing inductive effect (-I) that reduces the electron density directly on the nitrogen atom.[6] The resonance effect (+R) of the methoxy group does not extend to the meta-positioned amino group and therefore cannot compensate for this inductive withdrawal in the context of basicity.[6]

Reconciling the Data: The key is to differentiate between the factors governing basicity and EAS reactivity.

  • Basicity is a thermodynamic property centered on the lone pair of the nitrogen atom.

  • EAS Reactivity is a kinetic property determined by the ability of the entire aromatic π-system to stabilize the positively charged transition state (the arenium ion or sigma complex).

The combined +R effects of both the -NH₂ and -OCH₃ groups in this compound make the ring a far superior nucleophile and provide greater stabilization for the arenium ion intermediate, leading to a lower activation energy and a faster reaction rate. This kinetic factor is more significant for EAS reactivity than the thermodynamic basicity of the amine.

Experimental Protocol: Comparative Bromination Rate

This protocol provides a qualitative method to observe the difference in reactivity.

  • Solution Preparation:

    • Prepare a 0.1 M solution of aniline in 95% ethanol.

    • Prepare a 0.1 M solution of this compound in 95% ethanol.

    • Prepare a 0.05 M solution of bromine in dichloromethane (Note: Handle bromine in a fume hood with appropriate personal protective equipment).

  • Reaction Setup:

    • Place 10 mL of the aniline solution into a 50 mL Erlenmeyer flask.

    • Place 10 mL of the this compound solution into a second 50 mL Erlenmeyer flask.

  • Execution:

    • To each flask, add the bromine solution dropwise with constant swirling.

    • Observe the rate at which the reddish-brown color of the bromine disappears.

  • Expected Observation: The bromine color will disappear significantly faster in the flask containing this compound, providing a direct visual confirmation of its higher reactivity towards electrophilic attack.

Conclusion

While aniline is a highly activated aromatic compound, the addition of a meta-methoxy group in This compound results in a system that is significantly more reactive towards electrophilic aromatic substitution . This enhanced reactivity is a consequence of the synergistic electron-donating resonance effects of both the amino and methoxy groups. This effect decisively overcomes the methoxy group's inductive withdrawal, which manifests as a slightly lower basicity but does not diminish the nucleophilicity of the aromatic ring. For the synthetic chemist, this means that reactions with this compound will proceed faster and potentially under milder conditions than with aniline, a critical consideration in the design of efficient and selective synthetic pathways.

References

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the inter-laboratory validation of analytical methods for anisidine. This document is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the accuracy, reliability, and consistency of analytical data across different laboratory settings. Anisidine, a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals, requires precise quantification to ensure product quality and safety.[1] The validation of the analytical methods used for its determination is therefore not just a regulatory requirement, but a cornerstone of good science.

This guide will not follow a rigid template. Instead, it is structured to provide a comprehensive and practical understanding of the principles and practices of inter-laboratory method validation as applied to anisidine analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Imperative of Inter-laboratory Validation

Before an analytical method can be confidently deployed across multiple sites for quality control, stability studies, or clinical trial material testing, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[2] An inter-laboratory study, also known as a collaborative study or round-robin test, is the pinnacle of method validation. It provides an objective assessment of the method's performance in the hands of different analysts, using different equipment, in different environments. The data generated from such a study is crucial for establishing the method's reproducibility and for identifying potential sources of variability.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[3][4][5][6][7][8][9] These guidelines outline the key performance characteristics that must be evaluated, forming the basis of our discussion.

Designing a Robust Inter-laboratory Study for Anisidine Analysis

A well-designed inter-laboratory study is essential for generating meaningful and statistically sound data. The following sections outline the critical components of such a study for two common analytical techniques used for anisidine determination: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry (p-Anisidine Value method).

The Validation Workflow: A Visual Overview

The following diagram illustrates the key stages of an inter-laboratory validation study, from initial planning to the final assessment of the method's performance.

Inter-laboratory Validation Workflow Inter-laboratory Validation Workflow for Anisidine Analysis cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_evaluation Phase 3: Data Analysis & Evaluation planning Define Study Objectives & Scope method_selection Select Analytical Methods (e.g., HPLC, UV-Vis) planning->method_selection protocol_dev Develop Detailed Analytical Protocol method_selection->protocol_dev lab_selection Select Participating Laboratories protocol_dev->lab_selection sample_prep Prepare and Distribute Homogeneous Samples lab_selection->sample_prep lab_analysis Laboratories Perform Analysis sample_prep->lab_analysis data_reporting Report Results According to Protocol lab_analysis->data_reporting stat_analysis Statistical Analysis of Data (e.g., ANOVA) data_reporting->stat_analysis performance_eval Evaluate Method Performance Characteristics stat_analysis->performance_eval report_gen Generate Final Validation Report performance_eval->report_gen

Caption: A flowchart outlining the key phases of an inter-laboratory validation study.

Key Validation Parameters

According to ICH Q2(R1) guidelines, the following performance characteristics are essential for the validation of quantitative analytical procedures for impurities and assays, which are relevant to anisidine determination.[4][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods for Anisidine

In our hypothetical inter-laboratory study, we will compare two widely used methods for anisidine determination: a modern, specific HPLC-UV method and a classic, but potentially less specific, UV-Vis spectrophotometric method for determining the p-Anisidine Value (p-AV), which is an indicator of secondary oxidation products in oils and fats.[10][11][12]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique that offers high specificity and sensitivity for the quantification of individual isomers of anisidine (o-, m-, and p-anisidine).

Experimental Protocol: HPLC-UV Determination of p-Anisidine

This protocol is a representative example and should be fully optimized and validated in a single laboratory before being deployed in an inter-laboratory study.

1. Instrumentation and Conditions:

  • HPLC System: A system with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[13]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v).[14] The pH may be adjusted with an acid like phosphoric or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[15]

  • Injection Volume: 20 µL.[15]

2. Reagent and Standard Preparation:

  • Calibration Stock Solution: Accurately weigh and dissolve a known amount of p-anisidine reference standard in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[13]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[13]

3. Sample Preparation:

  • Accurately weigh a known amount of the test sample and dissolve it in a suitable solvent (e.g., methanol).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the p-anisidine peak based on its retention time and the calibration curve.

Method 2: UV-Vis Spectrophotometry (p-Anisidine Value)

The p-Anisidine Value (p-AV) is a measure of the aldehyde content in fats and oils, which is an indicator of secondary oxidation.[11][16] The method is based on the reaction of p-anisidine with aldehydes to form a colored product that is measured spectrophotometrically.[10][12]

Experimental Protocol: Determination of p-Anisidine Value

This protocol is based on standard methods such as AOCS Cd 18-90 and ISO 6885.[11][12][17][18]

1. Instrumentation:

  • UV-Vis Spectrophotometer capable of measuring absorbance at 350 nm.

2. Reagents:

  • Solvent: Isooctane (2,2,4-trimethylpentane).

  • p-Anisidine Reagent: A solution of p-anisidine in glacial acetic acid.

3. Sample Preparation:

  • Accurately weigh a known amount of the oil or fat sample and dissolve it in isooctane.

4. Analysis:

  • Measure the absorbance of the sample solution at 350 nm against an isooctane blank (this is the initial absorbance).

  • Add the p-anisidine reagent to the sample solution, mix well, and allow the reaction to proceed for a specified time (e.g., 10 minutes) in the dark.[17][18]

  • Measure the absorbance of the reacted solution at 350 nm against a blank containing isooctane and the p-anisidine reagent.

  • Calculate the p-Anisidine Value using the appropriate formula, which takes into account the absorbances, the sample weight, and the volume of the solvent.

Comparative Performance Data from a Hypothetical Inter-laboratory Study

The following tables summarize the hypothetical results from an inter-laboratory study involving five laboratories, each analyzing three different batches of a product containing anisidine.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodUV-Vis (p-AV) MethodComments
Specificity High (separates isomers)Low to Moderate (reacts with various aldehydes)HPLC is superior for specific quantification of anisidine.
Linearity (R²) > 0.999> 0.995Both methods can exhibit good linearity within their respective ranges.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC generally provides higher accuracy due to its specificity.
Repeatability (RSDr) < 1.5%< 3.0%The intra-laboratory precision is typically better for HPLC.
Reproducibility (RSDR) < 3.0%< 6.0%Inter-laboratory variability is expected to be lower for the HPLC method.
LOD / LOQ Low (ng/mL range)Higher (µg/mL range)HPLC offers significantly better sensitivity.
Robustness Moderate (sensitive to mobile phase composition, pH)High (less sensitive to minor variations)The spectrophotometric method is generally more robust.

Table 2: Hypothetical Inter-laboratory Precision Data for Anisidine Determination (% RSD)

LaboratoryHPLC-UV Method (Batch 1)HPLC-UV Method (Batch 2)HPLC-UV Method (Batch 3)UV-Vis (p-AV) Method (Batch 1)UV-Vis (p-AV) Method (Batch 2)UV-Vis (p-AV) Method (Batch 3)
Lab 1 1.21.11.32.52.82.6
Lab 2 1.41.31.52.83.12.9
Lab 3 1.11.01.22.32.62.4
Lab 4 1.51.41.63.03.33.1
Lab 5 1.31.21.42.73.02.8
Mean RSDr 1.31.21.42.73.02.8
RSDR 2.5 2.4 2.6 5.2 5.5 5.3

Discussion of Results and Method Selection

The hypothetical data clearly illustrates the trade-offs between the two methods. The HPLC-UV method demonstrates superior specificity, accuracy, precision, and sensitivity. Its ability to separate and individually quantify anisidine isomers is a significant advantage, particularly in pharmaceutical applications where the impurity profile is critical. However, the method's robustness may be a concern, requiring careful control of chromatographic conditions.

The UV-Vis spectrophotometric method for p-AV is simpler, more rapid, and generally more robust. It is a well-established method for assessing the overall quality of fats and oils in terms of secondary oxidation.[11][12] However, its lack of specificity is a major drawback for the precise quantification of anisidine, as it measures a class of compounds (aldehydes) rather than a single analyte. The higher inter-laboratory variability (RSDR) also suggests that it is more susceptible to variations in analyst technique and reagent preparation.

Decision-Making Flowchart for Method Selection

The choice of analytical method depends on the specific application and the required data quality. The following flowchart provides a simplified decision-making guide.

Method Selection Flowchart Decision-Making for Anisidine Analysis Method Selection start Start: Anisidine Analysis Required question1 Is specific quantification of anisidine isomers required? start->question1 question2 Is high sensitivity (low LOD/LOQ) needed? question1->question2 No hplc Use HPLC-UV Method question1->hplc Yes question3 Is the primary goal to assess secondary oxidation in fats/oils? question2->question3 No question2->hplc Yes question3->hplc No (Specific anisidine quantification needed) uv_vis Use UV-Vis (p-AV) Method question3->uv_vis Yes consider_hplc Consider HPLC-UV for higher precision if required uv_vis->consider_hplc

Caption: A flowchart to guide the selection of an appropriate analytical method for anisidine.

Conclusion and Recommendations

The inter-laboratory validation of analytical methods for anisidine is a critical step in ensuring data integrity and consistency across different testing sites. This guide has provided a framework for designing and executing such a study, comparing a highly specific HPLC-UV method with a more general UV-Vis spectrophotometric method.

For applications requiring the specific and sensitive quantification of anisidine, such as pharmaceutical quality control and impurity profiling, the HPLC-UV method is unequivocally the superior choice, despite its greater complexity. The investment in developing a robust HPLC method and thoroughly validating it through an inter-laboratory study will pay dividends in the form of reliable and defensible analytical data.

The p-Anisidine Value method, while less precise and non-specific for anisidine itself, remains a valuable tool for rapid screening and quality assessment of fats and oils.

Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and a comprehensive validation study to demonstrate its fitness for purpose.

References

A Comparative Spectroscopic Guide to Ortho, Meta, and Para-Anisidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of positional isomers are critical for ensuring the purity, efficacy, and safety of synthesized compounds. Anisidine (methoxyaniline), a key intermediate in the manufacturing of dyes, pigments, and pharmaceuticals, exists as three distinct positional isomers: ortho (o-), meta (m-), and para (p-). While sharing the same molecular formula (C₇H₉NO), their structural differences impart unique physicochemical properties that are readily distinguishable through modern spectroscopic techniques. This guide provides an in-depth comparison of the spectroscopic signatures of o-, m-, and p-anisidine, leveraging data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Structural Basis for Spectroscopic Differentiation

The electronic and vibrational environments within each anisidine isomer are uniquely influenced by the relative positions of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring. These differences in electron distribution and molecular symmetry are the fundamental reasons for their distinct spectroscopic behaviors.

G cluster_ortho ortho-Anisidine cluster_meta meta-Anisidine cluster_para para-Anisidine o-anisidine o-label 2-Methoxyaniline m-anisidine m-label 3-Methoxyaniline p-anisidine p-label 4-Methoxyaniline

Figure 1: Molecular structures of ortho-, meta-, and para-anisidine.

  • Ortho-Anisidine: The adjacent amino and methoxy groups can lead to intramolecular hydrogen bonding and steric hindrance, affecting bond vibrations and the electronic environment of nearby protons and carbons.

  • Meta-Anisidine: The substituents are further apart, leading to less direct electronic interaction compared to the ortho and para isomers. Their combined electron-donating effects influence the aromatic ring's electron density at different positions.

  • Para-Anisidine: The amino and methoxy groups are positioned opposite to each other, resulting in a more symmetrical molecule with strong resonance interaction, which significantly influences its electronic transitions.

I. UV-Visible Spectroscopy: A Tale of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents on the aromatic ring.

The analysis of the anisidine isomers in ethanol reveals distinct absorption patterns. The para isomer, with its extended conjugation between the electron-donating amino and methoxy groups through the benzene ring, exhibits a significant bathochromic (red) shift in its primary absorption band compared to the ortho and meta isomers.

Isomerλmax 1 (nm)λmax 2 (nm)
o-Anisidine ~235~285
This compound ~238~288
p-Anisidine ~235~300[1]

Causality Behind the Observations: The strong resonance effect in p-anisidine lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light. The ortho and meta isomers exhibit less pronounced shifts as the direct resonance interaction between the two substituents is disrupted.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides a molecular fingerprint based on the vibrational frequencies of functional groups. While all three isomers will show characteristic peaks for N-H, C-H, C-O, and aromatic C=C bonds, the key differentiators lie in the N-H stretching region and the out-of-plane C-H bending region.

Functional Groupo-Anisidine (cm⁻¹)This compound (cm⁻¹)p-Anisidine (cm⁻¹)Vibration Mode
N-H Stretch ~3450, ~3370~3430, ~3350~3425, ~3350Asymmetric & Symmetric Stretch
Aromatic C-H Stretch >3000>3000>3000Stretch
Aliphatic C-H Stretch ~2950, ~2830~2950, ~2830~2935, ~2830[2]Asymmetric & Symmetric Stretch of -OCH₃
Aromatic C=C Stretch ~1610, ~1500~1615, ~1510~1591, ~1498[2]Ring Stretch
C-O Stretch ~1250~1225~1207[2]Asymmetric Stretch
C-H Out-of-Plane Bend ~745 (strong)~860, ~770 (strong)~820 (strong)Bending

Expert Insights:

  • N-H Stretching: Primary amines typically show two bands for asymmetric and symmetric stretching. The exact positions can be influenced by hydrogen bonding. In o-anisidine, potential intramolecular hydrogen bonding between the -NH₂ and -OCH₃ groups can lead to broader and slightly shifted peaks compared to the other isomers.

  • C-H Out-of-Plane Bending: This region (900-650 cm⁻¹) is highly diagnostic for the substitution pattern on a benzene ring.

    • Ortho: A strong band around 750 cm⁻¹ is characteristic of 1,2-disubstitution.

    • Meta: Two strong bands, one around 860-900 cm⁻¹ and another around 770-810 cm⁻¹, are indicative of 1,3-disubstitution.

    • Para: A single strong band in the 800-860 cm⁻¹ range points to 1,4-disubstitution.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are unique for each isomer. The data presented below is for samples dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly sensitive to the electron-donating effects of the amino and methoxy groups.

Isomer-OCH₃ (δ, ppm)-NH₂ (δ, ppm)Aromatic Protons (δ, ppm)
o-Anisidine ~3.87 (s, 3H)~3.8 (br s, 2H)~6.7-6.9 (m, 4H)
This compound ~3.78 (s, 3H)~3.6 (br s, 2H)~7.1 (t, 1H), ~6.3-6.4 (m, 3H)
p-Anisidine ~3.76 (s, 3H)~3.5 (br s, 2H)~6.75 (d, 2H), ~6.65 (d, 2H)

Analysis of Splitting Patterns:

  • o-Anisidine: The four aromatic protons are in different chemical environments, leading to a complex multiplet.

  • This compound: The proton between the two substituents is shifted further upfield. The proton opposite the amino group appears as a triplet.

  • p-Anisidine: Due to the molecule's symmetry, the four aromatic protons appear as two distinct doublets, a classic AA'BB' system, which is a key identifying feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the number of unique carbon environments and their electronic nature.

Isomer-OCH₃ (δ, ppm)C-N (δ, ppm)C-O (δ, ppm)Aromatic CHs (δ, ppm)
o-Anisidine ~55.3~136.2~147.0~110.1, ~115.0, ~118.5, ~121.2
This compound ~55.1~147.5~160.5~101.5, ~105.1, ~108.7, ~130.2
p-Anisidine ~55.8~139.8~152.9~114.9, ~116.5

Trustworthiness through Self-Validation: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the symmetry of the isomer. The para isomer, being the most symmetrical, shows only two signals for the four aromatic CH carbons, whereas the less symmetrical ortho and meta isomers each show four distinct signals. This provides a reliable method for differentiation.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of anisidine isomers.

General Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Obtain Isomer Sample dissolve Dissolve in appropriate solvent (e.g., Ethanol for UV-Vis, CDCl3 for NMR) start->dissolve ftir FTIR Spectrometer (ATR) start->ftir FTIR (Neat Liquid) transfer Transfer to appropriate container (Cuvette, NMR tube) dissolve->transfer uv_vis UV-Vis Spectrometer transfer->uv_vis UV-Vis nmr NMR Spectrometer transfer->nmr NMR

Figure 2: General workflow for sample preparation and analysis.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (200-400 nm). Ethanol or methanol are suitable choices.

  • Sample Preparation: Prepare a dilute solution of the anisidine isomer in the chosen solvent. A typical concentration is in the range of 10-50 µM.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

ATR-FTIR Spectroscopy Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum should be run with the clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a single drop of the neat liquid anisidine isomer directly onto the ATR crystal.

  • Pressure Application: If the ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing: The resulting spectrum can be analyzed for characteristic absorption bands.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the anisidine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 1-2 seconds are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Conclusion

The ortho, meta, and para isomers of anisidine, while structurally similar, present unique and readily distinguishable spectroscopic profiles. UV-Vis spectroscopy offers a quick assessment based on the position of the primary absorption band, which is significantly red-shifted for the para isomer. FTIR spectroscopy, particularly the C-H out-of-plane bending region, provides a definitive confirmation of the substitution pattern. Finally, ¹H and ¹³C NMR spectroscopy deliver the most comprehensive structural information, with the symmetry of the para isomer leading to a characteristically simple aromatic region in both proton and carbon spectra. By leveraging these complementary techniques and understanding the structural basis for the observed differences, researchers can confidently identify and differentiate these critical isomers in their daily work.

References

A Senior Application Scientist's Guide to QSAR Modeling of Anisidine Derivatives: Methodologies, Performance, and Predictive Insights

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of QSAR (Quantitative Structure-Activity Relationship) studies on anisidine derivatives, supported by experimental data.

Anisidine and its derivatives represent a versatile class of chemical compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The structural diversity within this family makes it an excellent candidate for Quantitative Structure-Activity Relationship (QSAR) studies, a computational modeling technique that correlates the chemical structure of compounds with their biological activity. This guide provides a comparative analysis of various QSAR methodologies applied to anisidine derivatives, offering insights into model construction, validation, and predictive power.

The QSAR Paradigm: A Conceptual Workflow

At its core, any QSAR study follows a systematic workflow designed to produce a statistically robust and predictive model. The process begins with a curated dataset of molecules with known activities and culminates in a validated mathematical model that can predict the activity of novel compounds.

QSAR Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Prediction Data 1. Dataset Curation (Anisidine derivatives with known IC50/EC50) Structure 2. Structure Optimization (Energy Minimization) Data->Structure Alignment 3. Molecular Alignment (For 3D-QSAR) Structure->Alignment Descriptors 4. Descriptor Calculation (2D, 3D, Constitutional, etc.) Alignment->Descriptors Split 5. Dataset Splitting (Training and Test Sets) Descriptors->Split Model 6. Model Generation (e.g., MLR, CoMFA, CoMSIA) Split->Model Internal 7. Internal Validation (Leave-One-Out Cross-validation, q²) Model->Internal External 8. External Validation (Test Set Prediction, r²_pred) Internal->External Predict 9. Predictive Analysis (Screening new derivatives) External->Predict

Caption: A generalized workflow for a QSAR study.

Comparative Analysis of QSAR Methodologies for Anisidine Derivatives

The choice of QSAR methodology is critical and depends on the nature of the dataset and the research objective. Studies on anisidine derivatives have employed a range of techniques from 2D-QSAR to more complex 3D-QSAR approaches like CoMFA and CoMSIA.

2D-QSAR: The Descriptor-Based Approach

2D-QSAR models rely on molecular descriptors calculated from the 2D representation of the molecule. These descriptors can include constitutional, topological, and electronic properties.

  • Methodology: In a study on the anticonvulsant activity of anisidine-derived Schiff bases, researchers used Multiple Linear Regression (MLR) to build a 2D-QSAR model. The model correlated descriptors like molar refractivity and topological indices with the observed biological activity.

  • Performance: These models are computationally less intensive and easier to interpret. However, they do not consider the 3D conformation of the molecule, which can be a limitation.

3D-QSAR: CoMFA and CoMSIA

3D-QSAR methods analyze the steric and electrostatic fields surrounding a molecule to explain its interaction with a biological target. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques.

  • CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule in the dataset. The resulting values are used to build a QSAR model.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA provides a more nuanced view by calculating similarity indices based on five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. This often leads to more detailed and interpretable contour maps.

A comparative study on N-aryl-2-(2,5-dimethoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives as potential antimicrobial agents provides an excellent example of applying these techniques.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)SEE (Standard Error of Estimate)F-valuer²_pred (External Validation)Reference
CoMFA 0.6450.9570.088151.30.899
CoMSIA 0.6020.9680.076179.90.903

Analysis:

  • Both CoMFA and CoMSIA models demonstrated strong internal predictive power, as indicated by the high q² values.

  • The high r² values suggest that the models fit the training set data very well.

  • Crucially, the high r²_pred values for the external test set confirm the robustness and real-world predictive capability of both models. The CoMSIA model showed a slight edge in external prediction.

  • The CoMSIA model's lower SEE and higher F-value indicate a better statistical fit and less residual error compared to the CoMFA model.

Experimental Protocol: A Step-by-Step 3D-QSAR Study

This section outlines a detailed methodology for conducting a comparative 3D-QSAR study on a hypothetical set of anisidine derivatives with anticancer activity.

Detailed_QSAR_Protocol cluster_prep I. Data Preparation & Alignment cluster_model II. Model Generation (CoMFA/CoMSIA) cluster_val III. Rigorous Validation cluster_interp IV. Interpretation A 1. Select 30 diverse anisidine derivatives with known anticancer IC50 values. B 2. Convert IC50 to pIC50 (-logIC50) for normal distribution. A->B C 3. Perform geometry optimization for all structures using DFT (e.g., B3LYP/6-31G*). B->C D 4. Align all optimized structures to a common core template (e.g., the anisidine ring). C->D E 5. Place aligned molecules in a 3D grid. Calculate Steric/Electrostatic fields (CoMFA). D->E G 7. Use Partial Least Squares (PLS) regression to correlate fields with pIC50 values. E->G F 6. Calculate all five fields for CoMSIA (Steric, Electrostatic, Hydrophobic, H-Donor, H-Acceptor). F->G H 8. Internal Validation: Perform Leave-One-Out (LOO) cross-validation to get q². G->H I 9. External Validation: Predict pIC50 for a pre-defined test set (8-10 molecules) to get r²_pred. H->I J 10. Y-Randomization: Scramble pIC50 values and rebuild model. Low resulting q²/r² confirms no chance correlation. I->J K 11. Generate and analyze contour maps to visualize favorable/unfavorable regions for activity. J->K

Caption: A detailed protocol for a 3D-QSAR study.

Protocol Steps Explained
  • Dataset Curation: A dataset of at least 30-40 compounds with a good range of activity is ideal. The biological data (e.g., IC50) should span 2-3 orders of magnitude.

  • Data Transformation: Converting IC50 values to a logarithmic scale (pIC50) ensures a more linear relationship between the independent (structural descriptors) and dependent (activity) variables.

  • Structure Optimization: This is a critical step to find the lowest energy conformation of each molecule, which is assumed to be the bioactive conformation.

  • Molecular Alignment: The quality of a 3D-QSAR model is highly dependent on the alignment rule. Aligning to a common, rigid substructure ensures that the calculated fields are comparable across all molecules.

  • Field Calculation: CoMFA and CoMSIA fields are calculated at each point of a 3D lattice surrounding the aligned molecules.

  • PLS Regression: Partial Least Squares (PLS) is used because the number of variables (grid points) is much larger than the number of observations (molecules). It effectively handles multicollinearity in the data.

  • Internal and External Validation: Internal validation (like Leave-One-Out cross-validation) checks the internal consistency of the model. However, external validation using a test set is the true test of a model's predictive power on new, unseen data.

  • Y-Randomization: This is a crucial check to ensure the model is not a result of chance correlation. A robust model should have very low q² and r² values for scrambled data.

  • Contour Map Analysis: The final output of a CoMFA/CoMSIA study is a set of 3D contour maps. These maps highlight regions where, for example, bulky groups, positive charges, or hydrogen bond donors would increase or decrease biological activity, providing invaluable guidance for designing new, more potent derivatives.

Conclusion and Future Perspectives

QSAR studies on anisidine derivatives have proven to be a powerful tool for understanding their structure-activity relationships and for guiding the rational design of new therapeutic agents. While 2D-QSAR offers a rapid and interpretable approach, 3D-QSAR methods like CoMFA and CoMSIA provide deeper insights into the specific 3D structural requirements for biological activity. The comparative data clearly shows that well-validated 3D-QSAR models offer superior predictive accuracy, making them indispensable in modern drug discovery pipelines. Future studies may integrate machine learning algorithms and molecular dynamics simulations to further enhance the predictive power and dynamic understanding of how these versatile molecules interact with their biological targets.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of m-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of m-Anisidine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This compound, a valuable reagent in the synthesis of azo dyes and pharmaceuticals, presents significant health and environmental hazards that demand a rigorous and informed approach to its waste management.[1] This document provides the essential, step-by-step guidance necessary to handle and dispose of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Imperative: The Hazard Profile of this compound

The procedural steps for this compound disposal are directly dictated by its hazardous properties. Acknowledging these risks is the foundational step in ensuring safe handling. This compound is not merely a chemical inconvenience to be discarded; it is a potent substance with significant toxicological and environmental implications.

Health Hazards: this compound is highly toxic and can be absorbed into the body through skin contact, inhalation, or ingestion.[2] Exposure can cause irritation to the skin, eyes, and respiratory tract.[2][3] A primary concern is its ability to induce methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is dangerously reduced.[3][4] Symptoms of this condition, including cyanosis (blueish skin), headaches, and dizziness, may be delayed for two to four hours post-exposure, complicating immediate diagnosis and response.[2][3] Furthermore, there is concern that this compound may be a carcinogen.

Environmental Hazards: This compound is classified as very toxic to aquatic life with long-lasting effects.[3][5] Accidental release into drains or waterways can cause significant, persistent environmental damage.[3][6] Therefore, preventing its entry into the environment is a top priority in all disposal procedures.[3][5]

Physicochemical Hazards: this compound is a combustible liquid and can emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides, when heated to decomposition or in a fire.[2][3][7] It is critically incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates, with reactions that can lead to fire or explosions.[1][3][8]

This compound Hazard Summary Table
Hazard CategoryDescriptionKey Considerations & Citations
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[6]Causes methemoglobinemia; symptoms may be delayed.[2][3][4]
Irritation Causes serious skin, eye, and respiratory irritation.[3][5]Requires comprehensive Personal Protective Equipment (PPE).[3]
Chronic Toxicity Suspected of causing cancer. May cause damage to organs through prolonged exposure.[6]Minimize exposure through engineering controls and strict handling protocols.
Environmental Very toxic to aquatic life with long-lasting effects.[3][5][6]Discharge into the environment must be strictly avoided.[3][9]
Chemical Combustible liquid.[2][7] Incompatible with strong oxidizers, acids, and other reagents.[1][3][8]Store away from incompatible materials. Remove ignition sources during handling.[2]

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling any this compound waste, the establishment of a robust PPE protocol is non-negotiable. This is your primary defense against accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[3] This combination protects against both splashes and vapors.

  • Skin Protection: Handle with chemical-resistant gloves that have been inspected for integrity prior to use.[3] A full-body chemical-resistant suit is required to prevent skin contact.[3] Do not allow contaminated clothing to remain in contact with the skin.

  • Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] If there is a risk of inhalation, an appropriate air-purifying respirator with ABEK-type cartridges or a supplied-air respirator must be used.[3] For emergency situations, a self-contained breathing apparatus (SCBA) is essential.[4][6]

The Core Disposal Workflow: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste through a licensed professional disposal service.[3][5][9] Under no circumstances should it be disposed of down the drain or in regular trash.

The following diagram outlines the decision-making process for managing this compound waste in the laboratory.

G cluster_routine Routine Waste Accumulation cluster_spill Emergency Spill Response start This compound Waste Generated decision Spill or Routine Waste? start->decision routine1 1. Designate a specific, compatible waste container (e.g., glass). decision->routine1 Routine Waste spill1 Follow Spill Management Protocol (See Section 4) decision->spill1 Spill routine2 2. Label container clearly: 'HAZARDOUS WASTE: this compound' routine1->routine2 routine3 3. Keep container tightly sealed in a cool, dry, well-ventilated area. routine2->routine3 routine4 4. Store away from incompatible materials (acids, oxidizers). routine3->routine4 end_process Arrange for pickup by a Licensed Professional Waste Disposal Service routine4->end_process spill2 Collect all contaminated debris and PPE in a sealed container. spill1->spill2 spill2->end_process

Caption: Decision workflow for this compound waste management.

Protocol for Routine Waste Accumulation
  • Container Selection: Designate a dedicated, properly labeled, and chemically compatible waste container. Glass is a suitable choice. Ensure it has a tight-sealing lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" along with any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this compound waste with other waste streams.[9] Incompatible materials can lead to dangerous reactions.

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[3] This storage location should be away from acids and strong oxidizing agents.[3][6]

  • Final Disposal: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for collection by a licensed hazardous waste contractor. The standard and recommended method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic decomposition products.[7][9][10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Protocol for Small, Contained Spills (e.g., <100 mL in a fume hood)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Remove Ignition Sources: Extinguish any nearby flames or potential sources of ignition.[2]

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do NOT use combustible materials like sawdust.

  • Collect Waste: Carefully scoop the absorbent material and place it into a suitable, sealable container for hazardous waste.[3][6]

  • Decontaminate: Wipe the spill area with absorbent paper.[2] Decontaminate the surface by washing with 60-70% ethanol, followed by a thorough wash with soap and water.[2]

  • Package Contaminated Materials: Place all contaminated absorbent materials, paper towels, and gloves into a vapor-tight plastic bag or a dedicated waste container.[2] Seal and label it as hazardous waste for disposal.

  • Report: Report the incident to your laboratory supervisor or EHS department.

Protocol for Large Spills (e.g., >100 mL or outside of containment)
  • Evacuate & Alert: Immediately evacuate the area. Alert all nearby personnel and activate the nearest fire alarm or emergency response system.

  • Isolate the Area: If safe to do so, close the doors to the laboratory to contain the vapors. Prevent entry to the contaminated area.

  • Call for Help: Contact your institution's EHS department and emergency services. Provide them with the chemical name (this compound) and the approximate quantity spilled.

  • Await Professional Response: Do not attempt to clean up a large spill yourself. Only trained emergency responders with the appropriate equipment (including SCBAs) should manage the cleanup.

Conclusion

The responsible management of this compound waste is a direct reflection of our commitment to a culture of safety. By understanding its hazards, utilizing appropriate protective equipment, and adhering to established disposal and emergency protocols, we can continue our vital research while ensuring the well-being of our colleagues and the integrity of our environment. Always consult your institution's specific waste disposal guidelines and when in doubt, seek guidance from your EHS department.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling m-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work is paramount. This integrity extends beyond experimental design and data analysis; it is fundamentally rooted in a culture of safety. Handling potent chemical reagents like m-Anisidine (3-Methoxyaniline) requires not just adherence to protocols, but a deep, causal understanding of why each safety measure is critical. This guide provides essential, actionable intelligence for the safe handling of this compound, ensuring that your focus remains on innovation, not on incident response.

Immediate Hazard Assessment: Understanding the "Why"

Before handling this compound, it is crucial to recognize its specific hazard profile. This is not merely a procedural step; it is the foundation of our entire safety strategy. This compound is a toxic substance that presents a multi-route exposure risk.

  • Toxicity: It is classified as toxic in contact with skin and harmful if swallowed or inhaled[1]. Prolonged or repeated exposure may cause damage to organs[1]. The primary danger lies in its ability to be absorbed systemically, potentially impacting blood, kidneys, liver, and the central nervous system[2].

  • Irritation: The compound is a known skin and eye irritant, capable of causing serious eye irritation[3][4].

  • Sensitization & Other Hazards: There is a risk of allergic skin reactions, and it is suspected of causing cancer.

This profile dictates that our primary goal is to establish a complete barrier between the chemical and the handler. Every piece of Personal Protective Equipment (PPE) is selected to fortify this barrier against specific exposure routes.

The PPE Ensemble: A Task-Based Approach

The selection of PPE is not a one-size-fits-all checklist. It must be tailored to the specific task, considering the quantity of this compound being handled and the potential for aerosolization or splashing.

Task / Scale Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Low-Volume Weighing/Pipetting (<10g / <50mL) Double-gloved Nitrile or Neoprene gloves.Chemical safety goggles meeting EN166 or ANSI Z87.1 standards.Required: Certified chemical fume hood.Flame-resistant lab coat (fully buttoned), closed-toe shoes.
Medium-Volume Transfers (50mL - 1L) Butyl rubber or Viton gloves over nitrile inner gloves.Chemical safety goggles and a full-face shield.Required: Certified chemical fume hood. Respirator (e.g., NIOSH-approved with organic vapor cartridges) on standby for potential breaches.Chemical-resistant apron over a flame-resistant lab coat, closed-toe shoes.
Large-Volume/High-Energy Operations (>1L) Heavy-duty Butyl or Viton gloves.Full-face respirator with appropriate cartridges.Required: Full-face supplied-air respirator. Work must be conducted in a designated and controlled area.Full chemical-resistant suit (e.g., Tychem®).
Causality Behind the Choices:
  • Hand Protection: The choice of glove material is dictated by chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material. While standard nitrile gloves offer baseline protection for minor splashes, materials like Butyl and Viton® provide superior resistance for prolonged contact or immersion scenarios[5]. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling[3].

  • Eye and Face Protection: this compound can cause serious eye irritation[3][4]. Safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are the minimum requirement[4][6]. A face shield should be worn over goggles during tasks with a higher splash potential to protect the entire face[3][6].

  • Respiratory Protection: this compound vapors are harmful[1]. All work should be performed within a certified chemical fume hood to prevent inhalation[1]. For situations where fume hood use is not feasible or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary[1][6].

  • Protective Clothing: A standard lab coat protects against minor splashes. For larger volumes, a chemical-resistant apron provides an additional barrier. A complete chemical suit is necessary for scenarios with a high risk of widespread contamination[3]. Never allow contaminated clothing to be worn outside the lab or laundered at home.

Procedural Integrity: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. The sequence of donning (putting on) and doffing (taking off) is designed to prevent cross-contamination.

Step-by-Step PPE Donning Protocol:
  • Attire Check: Ensure personal clothing is appropriate (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Protective Clothing: Put on the lab coat and/or chemical apron.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second, more resistant pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step PPE Doffing Protocol (The "Dirty-to-Clean" Workflow):

This process is critical to avoid contaminating yourself with the very equipment meant to protect you.

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface with your bare skin.

  • Protective Clothing: Remove the apron or lab coat, turning it inside out as you remove it.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water[3].

PPE_Doffing_Workflow cluster_dirty Contaminated Area cluster_clean Clean Area Start Fully Gowned (Post-Experiment) DeGlove_Outer 1. Remove Outer Gloves (Peel Away) Start->DeGlove_Outer Contaminated Remove_Suit 2. Remove Apron/Coat (Turn Inside-Out) DeGlove_Outer->Remove_Suit Remove_Face 3. Remove Face Shield & Goggles Remove_Suit->Remove_Face DeGlove_Inner 4. Remove Inner Gloves Remove_Face->DeGlove_Inner Wash 5. Wash Hands Thoroughly DeGlove_Inner->Wash Transition to Clean End Safe Wash->End

Disposal Plan:

All disposable PPE contaminated with this compound is considered hazardous waste.

  • Place all used gloves, aprons, and other contaminated disposables into a designated, sealed, and clearly labeled hazardous waste container[3][7].

  • Never dispose of contaminated items in regular trash receptacles.

  • Follow your institution's specific guidelines for hazardous waste disposal, which must comply with local, regional, and national regulations[1].

Emergency Response: Spills and Exposures

Even with meticulous planning, accidents can occur. An immediate and correct response is vital.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek urgent medical attention[1]. Do not allow contaminated clothing to remain in contact with the skin.

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical advice[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Small Spills: If a small spill occurs within a fume hood, use an inert absorbent material (like vermiculite or sand) to contain it. Place the absorbed material into a sealed container for hazardous waste disposal[1].

  • Large Spills: Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment[7].

By integrating this expert-level understanding of hazard mitigation into your daily laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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